molecular formula C6H7NOS B1332251 1-(2-Methylthiazol-4-yl)ethanone CAS No. 23002-78-0

1-(2-Methylthiazol-4-yl)ethanone

Cat. No.: B1332251
CAS No.: 23002-78-0
M. Wt: 141.19 g/mol
InChI Key: UJIGIKQKDDJTJL-UHFFFAOYSA-N
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Description

1-(2-Methylthiazol-4-yl)ethanone is a useful research compound. Its molecular formula is C6H7NOS and its molecular weight is 141.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methyl-1,3-thiazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4(8)6-3-9-5(2)7-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIGIKQKDDJTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363061
Record name 1-(2-methylthiazol-4-yl)ethanone
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Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23002-78-0
Record name 1-(2-methylthiazol-4-yl)ethanone
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Record name 1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2-Methylthiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methylthiazol-4-yl)ethanone, a substituted thiazole derivative, is a heterocyclic ketone with potential applications in medicinal chemistry and materials science. Its structural motif, containing a thiazole ring, is a common feature in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, and outlines a plausible synthetic approach. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of substituted thiazole derivatives.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in public literature, a compilation of its fundamental properties has been assembled from various sources. It is important to note that some of the physical properties listed are predicted values and should be considered as estimates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
IUPAC Name 1-(2-methyl-1,3-thiazol-4-yl)ethanone-
CAS Number 23002-78-0[1][2]
Molecular Formula C₆H₇NOS[1][2]
Molecular Weight 141.19 g/mol [1][2]
Boiling Point 223.4°C at 760 mmHgPredicted[3]
Flash Point 88.9°CPredicted[3]
Density 1.177 g/cm³Predicted[3]
Refractive Index 1.539Predicted[3]
Melting Point Not available-
Solubility Not available-
Purity ≥96%Commercially available[2]
Storage Sealed in dry, 2-8°CCommercial supplier recommendation

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, based on the principles of thiazole synthesis, a plausible and widely utilized method is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of a thioamide with an α-haloketone.

For the synthesis of this compound, a likely pathway would involve the reaction of thioacetamide with a suitable 3-halo-2,4-pentanedione.

Proposed Synthetic Pathway:

Hantzsch_Thiazole_Synthesis Thioacetamide Thioacetamide Intermediate Cyclization Intermediate Thioacetamide->Intermediate + Halopentanedione 3-Halo-2,4-pentanedione Halopentanedione->Intermediate Product This compound Intermediate->Product Dehydration

Caption: Proposed Hantzsch synthesis of this compound.

Experimental Protocol (Generalized)

The following is a generalized experimental protocol based on the Hantzsch thiazole synthesis. Researchers should optimize the reaction conditions for their specific needs.

Materials:

  • Thioacetamide

  • 3-Chloro-2,4-pentanedione (or 3-bromo-2,4-pentanedione)

  • Ethanol (or other suitable solvent)

  • Sodium acetate (or other base, if required)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1 equivalent) in ethanol.

  • Addition of Reactants: To the stirred solution, add 3-chloro-2,4-pentanedione (1 equivalent). If necessary, a base such as sodium acetate can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The residue can then be partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Analysis

As of the compilation of this guide, no publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been identified. Researchers who synthesize this compound will need to perform a full spectroscopic characterization to confirm its structure. A generalized workflow for such an analysis is presented below.

Spectroscopic_Analysis_Workflow Start Synthesized Product Purification Purification (e.g., Column Chromatography) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) (e.g., ESI, GC-MS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

Biological Activity and Signaling Pathways

There is currently no information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. The thiazole moiety is a well-known pharmacophore present in numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Therefore, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. Further research, including in vitro and in vivo studies, is required to elucidate any potential pharmacological effects.

Safety and Handling

A complete safety profile for this compound is not available. A safety data sheet (SDS) from a commercial supplier indicates that the compound is for research and development use only and provides limited hazard information[4]. As with any chemical of unknown toxicity, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in various scientific fields, particularly in drug discovery. This technical guide has summarized the currently available chemical and physical data, proposed a viable synthetic route, and highlighted the need for comprehensive spectroscopic and biological evaluation. The lack of extensive public data underscores the opportunity for novel research to fully characterize this compound and explore its potential applications. Researchers are encouraged to use the information provided as a foundation for their work and to contribute to the scientific understanding of this and related thiazole derivatives.

References

Spectroscopic and Structural Elucidation of 1-(2-Methylthiazol-4-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-(2-Methylthiazol-4-yl)ethanone is a substituted thiazole derivative. Thiazole rings are important structural motifs in a wide range of biologically active compounds and pharmaceuticals. Accurate spectroscopic characterization is a critical first step in any research involving this compound, ensuring its identity and purity. This guide outlines the expected spectroscopic data and provides the necessary protocols for its experimental verification.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the predicted spectroscopic data. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.0s1HH-5 (thiazole ring)
~2.7s3H-CH₃ (methyl on thiazole)
~2.6s3H-C(O)CH₃ (acetyl group)
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~192C=O (acetyl carbonyl)
~165C-2 (thiazole ring)
~150C-4 (thiazole ring)
~120C-5 (thiazole ring)
~26-C(O)CH₃ (acetyl methyl)
~19-CH₃ (thiazole methyl)
Predicted FT-IR Data
Frequency (cm⁻¹)IntensityAssignment
~3100WeakC-H stretch (aromatic/heterocyclic)
~2950WeakC-H stretch (aliphatic)
~1690StrongC=O stretch (ketone)
~1550MediumC=N stretch (thiazole ring)
~1450MediumC-H bend (methyl)
Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
141High[M]⁺ (Molecular Ion)
126Medium[M - CH₃]⁺
98Medium[M - CH₃CO]⁺
85High[Thiazole ring fragment]⁺
43High[CH₃CO]⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

3.1.2. Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 500 MHz NMR spectrometer. Typical acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum on the same instrument, typically at 125 MHz. A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.[4]

3.1.3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum and reference the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (Thin Film Method):

  • If the compound is a solid, dissolve a small amount in a volatile solvent like dichloromethane.

  • Place a drop of the solution or a small amount of the neat liquid on a salt plate (e.g., NaCl or KBr).

  • If a solution was used, allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

  • Place a second salt plate on top.

3.2.2. Data Acquisition:

  • Acquire a background spectrum of the clean, empty sample compartment.[5]

  • Place the prepared salt plates in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3.2.3. Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)

3.3.1. Sample Introduction and Ionization:

  • Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer.

  • For a volatile compound like this, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) at 70 eV is a suitable method.[6]

3.3.2. Mass Analysis:

  • The ions generated in the source are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[7]

3.3.3. Detection and Data Processing:

  • The separated ions are detected, and their abundance is recorded.

  • The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value. The most intense peak is assigned a relative intensity of 100% and is known as the base peak.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Compound This compound NMR_Sample Dissolve in CDCl3 Compound->NMR_Sample IR_Sample Prepare Thin Film/Pellet Compound->IR_Sample MS_Sample Dissolve in Volatile Solvent Compound->MS_Sample NMR NMR Spectrometer NMR_Sample->NMR IR FT-IR Spectrometer IR_Sample->IR MS Mass Spectrometer MS_Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirm Chemical Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

In-Depth Technical Guide: NMR Analysis of 1-(2-Methylthiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 1-(2-Methylthiazol-4-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and drug development. This document details the expected ¹H and ¹³C NMR spectral data, outlines a standardized experimental protocol for data acquisition, and presents a logical workflow for the analysis.

Predicted Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (thiazole)~2.7SingletN/A
CH₃ (acetyl)~2.6SingletN/A
H-5 (thiazole)~7.9SingletN/A

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
CH₃ (thiazole)~19
CH₃ (acetyl)~26
C-5 (thiazole)~120
C-4 (thiazole)~150
C-2 (thiazole)~168
C=O (acetyl)~192

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically around 4-5 cm).

2.2. Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

2.2.1. ¹H NMR Acquisition Parameters

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): A range of approximately -2 to 12 ppm is typically sufficient.

  • Temperature: 298 K (25 °C).

2.2.2. ¹³C NMR Acquisition Parameters

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024 to 4096 scans, as the ¹³C nucleus is less sensitive than ¹H.

  • Receiver Gain (RG): Adjust automatically or manually.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): A range of approximately 0 to 220 ppm.

  • Temperature: 298 K (25 °C).

2.3. Data Processing

  • Fourier Transformation (FT): Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before performing the Fourier transform.

  • Phasing: Manually or automatically phase the transformed spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: For ¹H spectra, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks.

Logical Workflow for NMR Analysis

The following diagram illustrates a logical workflow for the complete NMR analysis of this compound, from sample preparation to final structure confirmation.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Structure Confirmation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E 1H NMR Acquisition D->E F 13C NMR Acquisition D->F G Fourier Transform E->G F->G H Phasing & Baseline Correction G->H I Referencing to TMS H->I J Integration (1H) & Peak Picking I->J K Assign 1H Signals (Chemical Shift, Multiplicity) J->K L Assign 13C Signals (Chemical Shift) J->L M Correlate 1H & 13C Data K->M L->M N Confirm Structure of This compound M->N

Workflow for the NMR analysis of this compound.

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(2-Methylthiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-(2-Methylthiazol-4-yl)ethanone, tailored for researchers, scientists, and professionals in drug development. This document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and logical diagrams to illustrate experimental workflows and spectral correlations.

Predicted Infrared Absorption Data

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3100-3000Medium to WeakC-H (thiazole ring)Stretching
~2960-2850Medium to WeakC-H (methyl group)Stretching
~1715-1685StrongC=O (ketone)Stretching
~1610-1550MediumC=N (thiazole ring)Stretching
~1500-1400MediumC=C (thiazole ring)Stretching
~1450-1375MediumC-H (methyl group)Bending
~1260-1000Medium to WeakC-C, C-N, C-S (ring)Stretching/Bending

Note: The exact positions of the absorption bands can be influenced by the electronic effects of the substituents and the physical state of the sample.

Experimental Protocol for Infrared Spectroscopy

A standard protocol for obtaining the IR spectrum of an organic compound like this compound is detailed below. This procedure is applicable to a Fourier Transform Infrared (FTIR) spectrometer.

Objective: To acquire a high-quality infrared spectrum of this compound.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., chloroform or carbon tetrachloride) if analyzing in solution

  • Potassium bromide (KBr) for solid-state analysis

  • Agate mortar and pestle

  • Hydraulic press for KBr pellet preparation

  • Sample holder (liquid cell or pellet holder)

  • FTIR spectrometer

Procedure:

  • Spectrometer Preparation:

    • Ensure the spectrometer is powered on and has been allowed to stabilize.

    • Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Without any sample in the beam path, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Preparation:

    • For Solid Samples (KBr Pellet Method):

      • Place a small amount of dry KBr powder into an agate mortar.

      • Add a minimal amount of the this compound sample (approximately 1-2% by weight).

      • Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

      • Transfer the powder to a pellet-forming die and press it under a hydraulic press to form a transparent or translucent pellet.

    • For Liquid Samples or Solutions:

      • If the sample is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).

      • If analyzing a solution, dissolve a small amount of the sample in a suitable spectroscopic solvent and inject it into a liquid cell.

  • Sample Spectrum Acquisition:

    • Place the prepared sample (KBr pellet or liquid cell) into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

    • Perform any necessary baseline corrections or smoothing.

    • Identify and label the significant absorption peaks.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between the molecular structure and its IR spectrum.

experimental_workflow start Start prepare_spectrometer Prepare Spectrometer (Power On, Purge) start->prepare_spectrometer background_scan Acquire Background Spectrum prepare_spectrometer->background_scan prepare_sample Prepare Sample (KBr Pellet or Liquid Cell) background_scan->prepare_sample sample_scan Acquire Sample Spectrum prepare_sample->sample_scan process_data Process Data (Baseline Correction, Peak Picking) sample_scan->process_data end_node End process_data->end_node

Caption: Experimental workflow for acquiring an IR spectrum.

logical_relationship cluster_functional_groups Functional Groups cluster_ir_absorptions Characteristic IR Absorptions (cm⁻¹) molecule This compound ketone Ketone (C=O) molecule->ketone thiazole Thiazole Ring (C=N, C=C, C-H) molecule->thiazole methyl Methyl Group (C-H) molecule->methyl ketone_ir ~1715-1685 (Strong) ketone->ketone_ir thiazole_ir ~3100-3000, ~1610-1550, ~1500-1400 thiazole->thiazole_ir methyl_ir ~2960-2850, ~1450-1375 methyl->methyl_ir

Caption: Correlation of functional groups to IR absorptions.

An In-depth Technical Guide to the Mass Spectrometry of 1-(2-Methylthiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometric analysis of 1-(2-Methylthiazol-4-yl)ethanone (CAS 23002-78-0), a heterocyclic ketone of interest in pharmaceutical and chemical research. Due to the limited availability of direct mass spectral data for this specific compound, this document leverages data from its isomer, 2-acetylthiazole, and established fragmentation principles of thiazole derivatives to present a predictive analysis. This guide covers theoretical fragmentation patterns, suggested experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and data presentation in a structured format. The aim is to equip researchers with the necessary information to identify and characterize this compound in various experimental settings.

Introduction

This compound is a substituted thiazole with a molecular weight of 141.19 g/mol and a molecular formula of C₆H₇NOS. Thiazole moieties are significant structural components in many biologically active compounds and pharmaceuticals. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such small molecules. This guide will focus on the mass spectrometric behavior of this compound, with a primary focus on Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.

Predicted Mass Spectral Fragmentation

Direct experimental mass spectra for this compound are not widely published. However, based on the principles of mass spectrometry and data from its isomer, 2-acetylthiazole (CAS 24295-03-2), a likely fragmentation pattern under Electron Ionization (EI) can be predicted.

The molecular ion peak [M]⁺• is expected at an m/z of 141. The primary fragmentation is anticipated to occur via alpha-cleavage adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion. Further fragmentation of the thiazole ring is also expected.

Key Predicted Fragmentation Pathways
  • Alpha-Cleavage: The most probable initial fragmentation is the loss of a methyl group from the acetyl moiety, resulting in a resonance-stabilized acylium ion.

    • [M - CH₃]⁺ : m/z 126

  • Formation of the Acetyl Cation: Cleavage of the bond between the carbonyl carbon and the thiazole ring would generate the highly stable acetyl cation.

    • [CH₃CO]⁺ : m/z 43

  • Thiazole Ring Fragmentation: The remaining thiazole-containing fragment may undergo further cleavage. Based on studies of other acetylthiazole derivatives, cleavage of the thiazole ring is a common pathway.[1]

    • [C₄H₄NS]⁺ : m/z 98 (from cleavage of the C-C bond between the carbonyl and the ring)

    • Further fragmentation of the thiazole ring itself can lead to smaller fragments.

Comparison with Isomer Data (2-Acetylthiazole)

The mass spectrum of the isomeric compound 2-acetylthiazole shows prominent peaks that can be used as a reference.

Ion Description2-Acetylthiazole (Observed m/z)This compound (Predicted m/z)Fragmentation Pathway
Molecular Ion127141[M]⁺•
Acetyl Cation4343[CH₃CO]⁺
Thiazolyl Cation9998[M - COCH₃]⁺ (Isomer difference)
Loss of MethylNot prominent126[M - CH₃]⁺
Thiazole Ring Fragment58VariableRing Cleavage Products

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS with Electron Ionization (EI) is a suitable method for the analysis of volatile and thermally stable compounds like this compound.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

    • If necessary, perform a serial dilution to achieve a final concentration in the low µg/mL range.

    • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to clean up the sample.

  • GC Conditions:

    • Injector: Split/splitless inlet, operated in splitless mode for trace analysis or with a split ratio of 20:1 for more concentrated samples.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Hold: Maintain 280 °C for 5 minutes.

  • MS Conditions (EI):

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 300.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS with Electrospray Ionization (ESI) is preferable for less volatile samples or for analyses from complex biological matrices.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water, to a concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • For biological samples, a protein precipitation step followed by centrifugation and filtration is recommended.

  • LC Conditions:

    • Column: A C18 reverse-phase column, such as a 100 mm x 2.1 mm ID, 3.5 µm particle size column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 5% B

      • 18.1-22 min: Re-equilibration at 5% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (ESI):

    • Ion Source: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: Scan from m/z 50 to 400.

    • Tandem MS (MS/MS): For structural confirmation, perform product ion scans on the protonated molecule [M+H]⁺ at m/z 142.

Visualization of Workflows and Fragmentation

General Experimental Workflow

The following diagram illustrates a typical workflow for the mass spectrometric analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Crude Sample extraction Extraction / Cleanup (LLE or SPE) sample->extraction dissolution Dissolution in Appropriate Solvent extraction->dissolution injection Injection dissolution->injection separation Chromatographic Separation (GC or LC) injection->separation ionization Ionization (EI or ESI) separation->ionization detection Mass Detection ionization->detection processing Data Acquisition & Processing detection->processing interpretation Spectral Interpretation processing->interpretation reporting Reporting interpretation->reporting fragmentation_pathway cluster_frags Fragment Ions mol This compound [M]⁺• m/z = 141 frag1 [M - CH₃]⁺ m/z = 126 mol->frag1 - •CH₃ frag2 [CH₃CO]⁺ m/z = 43 mol->frag2 - •C₄H₄NS frag3 [C₄H₄NS]⁺ m/z = 98 mol->frag3 - CH₃CO•

References

Solubility Profile of 1-(2-Methylthiazol-4-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility data and related physicochemical properties of 1-(2-Methylthiazol-4-yl)ethanone (CAS No: 23002-78-0). Due to the limited availability of direct quantitative solubility data for this compound, this guide leverages qualitative information and data from structurally similar molecules to build a predictive solubility profile. This document also outlines standard experimental protocols for determining solubility, providing a framework for researchers to generate precise quantitative data.

Introduction

This compound is a heterocyclic ketone with potential applications in pharmaceutical and chemical research. Understanding its solubility is critical for a wide range of applications, including reaction chemistry, formulation development, and biological assays. This guide aims to consolidate the existing, albeit limited, knowledge on the solubility of this compound and to provide practical methodologies for its experimental determination.

Physicochemical Properties

While specific experimental data for this compound is scarce, the properties of structurally related compounds can provide valuable insights into its expected behavior.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1-(2-Amino-4-Methyl-Thiazol-5-Yl)-ethanone2-Acetylthiazole
CAS Number 23002-78-030748-47-124295-03-2
Molecular Formula C6H7NOSC6H8N2OSC5H5NOS
Molecular Weight 141.19156.21127.17
Melting Point (°C) Data not available~145-149[1]64.5 - 65.5[2]
Boiling Point (°C) Data not available312.8±22.0 (Predicted)[1]89.0 - 91.0 @ 12.00 mm Hg[2]
pKa Data not available3.58±0.10 (Predicted)[1]Data not available
LogP Data not availableData not availableData not available

Solubility Profile

Table 2: Qualitative Solubility Data for Related Thiazole Derivatives

CompoundSolventSolubilityReference
1-(2-Amino-4-Methyl-Thiazol-5-Yl)-ethanoneWaterInsoluble[1]
AlcoholSoluble[1]
EtherSoluble[1]
2-AcetylthiazoleWaterInsoluble[2]
FatsSoluble[2]
OilsSoluble[2]
Most organic solventsSoluble[2]
EthanolMiscible at room temperature[2]

Based on this information, it is highly probable that This compound exhibits poor solubility in aqueous solutions and good solubility in a range of organic solvents , particularly polar organic solvents like ethanol.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established methods are recommended.

Thermodynamic (Shake-Flask) Solubility Assay

This method is considered the gold standard for determining thermodynamic solubility.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

  • Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Kinetic (High-Throughput) Solubility Assay

This method is often used in early drug discovery for rapid assessment.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly soluble organic solvent (e.g., DMSO).

  • Serial Dilution: Add a small aliquot of the stock solution to the aqueous buffer of interest.

  • Precipitation Monitoring: Monitor for the formation of a precipitate over a set period (e.g., 1-2 hours) using nephelometry or UV-Vis spectroscopy to detect light scattering.

  • Data Analysis: The concentration at which precipitation is first observed is reported as the kinetic solubility.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound This compound Equilibration Equilibration (e.g., Shake-Flask) Compound->Equilibration Solvent Selected Solvent (e.g., Water, Ethanol) Solvent->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Quantification Quantification (e.g., HPLC) Separation->Quantification Result Solubility Data (e.g., mg/mL) Quantification->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound remains to be published, a strong inference can be made from the analysis of structurally related compounds. It is anticipated that this compound is poorly soluble in water and readily soluble in common organic solvents. For definitive quantitative analysis, the experimental protocols detailed in this guide provide a robust framework. The generation of such data will be invaluable for the future application of this compound in research and development.

References

Navigating the Stability and Storage of 1-(2-Methylthiazol-4-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage of 1-(2-Methylthiazol-4-yl)ethanone (CAS No: 23002-78-0). Recognizing the critical importance of maintaining the integrity of research compounds, this document synthesizes available information on its chemical properties, recommended storage conditions, and potential degradation pathways. In the absence of extensive published stability data for this specific molecule, this guide also furnishes detailed, adaptable experimental protocols for conducting forced degradation studies, enabling researchers to generate crucial stability data for their specific applications.

Chemical Properties and Intrinsic Stability

This compound is a thiazole derivative with a molecular formula of C₆H₇NOS. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, generally imparts a degree of aromatic stability to the molecule. However, the acetyl group and the methyl-substituted thiazole moiety present potential sites for chemical reactivity and degradation.

Based on available safety data sheets and supplier information, the compound is considered stable under normal ambient conditions.[1][2] It is crucial to avoid contact with strong oxidizing agents, as these can likely lead to degradation of the molecule.[1][2] Furthermore, exposure to excessive heat, open flames, and sparks should be avoided.[1][2]

Recommended Storage and Handling

Proper storage is paramount to ensure the long-term integrity and usability of this compound. The following table summarizes the recommended storage and handling conditions based on supplier data.

ParameterRecommendationSource
Temperature 2-8°C or Room Temperature[3][4]
Atmosphere Store in a dry environment.[3][4]
Container Keep container tightly sealed.[5]
Incompatibilities Strong oxidizing agents.[1][2]
Handling Avoid exposure to heat, sparks, and open flames.[1][2]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in the public domain, understanding potential routes of degradation is essential for developing stability-indicating analytical methods and for predicting potential impurities. A logical workflow for investigating these pathways is crucial.

cluster_0 Stability Assessment Workflow A This compound (Pure Substance) B Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) A->B C Analysis of Stressed Samples (e.g., HPLC, LC-MS) B->C D Identification of Degradation Products C->D F Development of Stability-Indicating Analytical Method C->F E Elucidation of Degradation Pathways D->E G Long-Term Stability Studies F->G

References

An In-depth Technical Guide on the Physical Characteristics of 1-(2-Methylthiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Introduction

1-(2-Methylthiazol-4-yl)ethanone is a substituted thiazole derivative of interest in medicinal chemistry and drug discovery. The thiazole ring is a prominent scaffold in a multitude of biologically active compounds. A thorough understanding of the physical properties of such building blocks is paramount for their effective use in synthesis, formulation, and quality control. This guide addresses the current state of knowledge regarding the physical characteristics of this specific ketone.

Core Identification and Properties

While extensive experimental data is limited, the fundamental identifying characteristics of this compound are well-established.

PropertyValueSource(s)
Chemical Name This compoundN/A
Synonyms 4-Acetyl-2-methylthiazole; 1-(2-Methyl-1,3-thiazol-4-yl)ethanoneN/A
CAS Number 23002-78-0[1]
Molecular Formula C₆H₇NOS[1]
Molecular Weight 141.19 g/mol [1]
Appearance Data not availableN/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Density Data not availableN/A
Solubility Data not availableN/A

Experimental Protocols for Physical Characterization

The following sections detail standardized laboratory procedures for determining the primary physical constants of a solid organic compound such as this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: A small amount of the crystalline solid is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus. A thermometer is inserted into the designated port to monitor the temperature of the block.

  • Measurement:

    • The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

  • Reporting: The result is reported as a temperature range.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. The following micro-method is suitable for small quantities of a liquid.

Methodology: Siwoloboff Method (Thiele Tube)

  • Sample Preparation: Approximately 0.5 mL of the liquid is placed into a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), making sure the rubber band is not submerged in the oil.

  • Measurement:

    • The side arm of the Thiele tube is heated gently with a Bunsen burner or micro-burner. This design promotes convection currents that ensure uniform heating of the oil bath.

    • As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.

    • Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

    • The heat source is removed, and the bath is allowed to cool slowly.

    • The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.

  • Correction: The observed boiling point should be corrected for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).

Spectroscopic Characterization Protocols

Spectroscopic analysis is essential for confirming the chemical structure and assessing the purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H (proton) and ¹³C (carbon) NMR are powerful tools for elucidating the molecular structure.

Methodology: ¹H NMR Spectroscopy

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, typically tetramethylsilane (TMS), may be added if not already present in the solvent.

  • Data Acquisition: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. A standard one-dimensional proton NMR experiment is run. Key parameters to set include the number of scans, relaxation delay, and pulse width.

  • Data Processing and Interpretation: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased and baseline-corrected. The chemical shifts (δ) of the signals, their integration (relative number of protons), and their splitting patterns (multiplicity) are analyzed to confirm the proton environments within the molecule.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent physical and structural characterization of an organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP BP Boiling Point Determination Purification->BP Solubility Solubility Tests Purification->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Purity Purity Assessment MP->Purity Structure Structure Confirmation Spectroscopy->Structure Purity->Structure

Caption: Workflow for Synthesis and Characterization.

Safety and Handling

Specific safety data for this compound is not widely available. However, based on the data for structurally related thiazole and ketone compounds, the following general precautions are recommended:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

Disclaimer: This guide is intended for informational purposes for a professional audience. The absence of specific hazard data does not imply that the substance is non-hazardous. All laboratory work should be conducted with appropriate risk assessments and adherence to institutional safety protocols.

References

An In-depth Technical Guide to 1-(2-Methylthiazol-4-yl)ethanone: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key technical data of 1-(2-Methylthiazol-4-yl)ethanone (CAS No. 23002-78-0). While the initial publication detailing its first synthesis remains elusive in readily available scientific literature, this document compiles and presents its physicochemical properties, likely synthetic routes based on established chemical principles, and its role as a significant building block in medicinal chemistry. All quantitative data is summarized in structured tables, and relevant chemical transformations are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound, also known as 4-acetyl-2-methylthiazole, is a heterocyclic ketone that has garnered interest as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and development. Its structure, featuring a reactive acetyl group appended to a 2-methylthiazole core, provides a valuable scaffold for the construction of a variety of biologically active compounds. The thiazole ring itself is a prominent feature in numerous pharmaceuticals, contributing to a wide range of therapeutic activities.

Physicochemical Properties

A compilation of the known physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical supplier databases and online resources.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 23002-78-0[1][2][3][4]
Molecular Formula C₆H₇NOS[1][4][5]
Molecular Weight 141.19 g/mol [1][4][5]
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Purity (typical) ≥96%[5]

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR Singlet for the thiazole ring proton; Singlet for the methyl group on the thiazole ring; Singlet for the acetyl methyl group.
¹³C NMR Resonances for the two quaternary carbons of the thiazole ring; Resonance for the CH of the thiazole ring; Resonances for the two methyl carbons; Resonance for the carbonyl carbon.
IR Spectroscopy Characteristic C=O stretching frequency for the ketone; C=N and C=C stretching frequencies for the thiazole ring; C-H stretching and bending vibrations.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 141.19.

Historical Context and Presumed Synthesis

While a definitive publication detailing the first synthesis of this compound has not been identified through extensive literature searches, its structure strongly suggests its preparation via the Hantzsch thiazole synthesis . This well-established reaction, first reported by Arthur Hantzsch in 1887, is a cornerstone of heterocyclic chemistry for the formation of thiazole rings.

The Hantzsch synthesis typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the logical precursors would be a 3-halo-2,4-pentanedione and thioacetamide.

Caption: Presumed Hantzsch synthesis pathway for this compound.

General Experimental Protocol for Hantzsch Thiazole Synthesis

The following is a generalized experimental protocol for the Hantzsch synthesis, which could be adapted for the preparation of this compound.

Materials:

  • α-haloketone (e.g., 3-chloro-2,4-pentanedione) (1 equivalent)

  • Thioamide (e.g., thioacetamide) (1 equivalent)

  • Solvent (e.g., ethanol, isopropanol)

  • Base (optional, e.g., pyridine, sodium acetate)

Procedure:

  • Dissolve the α-haloketone and thioamide in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • If a base is used, add it to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Role in Drug Discovery and Development

This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The thiazole nucleus is a well-known pharmacophore, and the acetyl group provides a convenient handle for further chemical modifications.

Drug_Development_Workflow start This compound modification Chemical Modification (e.g., condensation, reduction, etc.) start->modification derivatives Library of Thiazole Derivatives modification->derivatives screening Biological Screening (e.g., enzyme assays, cell-based assays) derivatives->screening lead_compounds Lead Compounds screening->lead_compounds

Caption: Role of this compound in a typical drug discovery workflow.

The acetyl group can undergo a variety of chemical transformations, including:

  • Condensation reactions: with aldehydes to form chalcones, or with hydrazines to form hydrazones, which can then be cyclized to form other heterocyclic systems.

  • Reduction: to the corresponding alcohol, which can be further functionalized.

  • Halogenation: at the α-position to introduce a leaving group for subsequent nucleophilic substitution reactions.

These modifications allow for the generation of a diverse library of thiazole-containing compounds for screening against various biological targets.

Conclusion

This compound is a valuable heterocyclic building block, the synthesis of which is most likely achieved through the Hantzsch thiazole synthesis. While its formal discovery and initial synthesis are not well-documented in accessible literature, its utility in medicinal chemistry is evident from its role as a precursor to more complex molecular architectures. This guide provides a consolidated resource of its known properties and likely synthetic methodology, serving as a valuable reference for researchers in the field. Further investigation into historical chemical archives may yet uncover the original report of this versatile compound.

References

Methodological & Application

Synthesis of 1-(2-Methylthiazol-4-yl)ethanone from 2-Methylthiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(2-Methylthiazol-4-yl)ethanone, a valuable building block in medicinal chemistry, through the acylation of 2-methylthiazole.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The introduction of an acetyl group at the C4 position of the 2-methylthiazole ring provides a versatile handle for further chemical modifications. The primary synthetic route to this compound is the Friedel-Crafts acylation of 2-methylthiazole. This document outlines a reliable protocol for this transformation, including reaction conditions, work-up procedures, and characterization data.

Reaction Scheme

The synthesis proceeds via the electrophilic substitution of an acetyl group onto the electron-rich thiazole ring, catalyzed by a Lewis acid. The regioselectivity of the reaction favors acylation at the C4 position due to the electronic properties of the 2-methylthiazole ring.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product r1 2-Methylthiazole plus1 + r2 Acetic Anhydride catalyst Phosphoric Acid (Catalyst) p1 This compound heat Heat

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 2-methylthiazole using acetic anhydride and phosphoric acid.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
2-Methylthiazole3581-87-199.1510.0 g (0.101 mol)
Acetic Anhydride108-24-7102.0930.9 g (0.303 mol)
85% Phosphoric Acid7664-38-298.0010 mL
Dichloromethane75-09-284.93As needed
Saturated NaHCO₃--As needed
Anhydrous MgSO₄7487-88-9120.37As needed

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-methylthiazole (10.0 g, 0.101 mol) and 85% phosphoric acid (10 mL).

  • Addition of Acetic Anhydride: While stirring, add acetic anhydride (30.9 g, 0.303 mol) dropwise to the mixture over a period of 30 minutes. An exothermic reaction will be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (200 mL).

    • Neutralize the mixture by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Expected Yield: 70-80%

Data Presentation

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
2-MethylthiazoleC₄H₅NS99.15Colorless to pale yellow liquid-128-130
This compoundC₆H₇NOS141.19Pale yellow solid58-60-

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.65 (s, 1H, thiazole H-5), 2.75 (s, 3H, -CH₃), 2.55 (s, 3H, -COCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 191.0, 166.5, 151.0, 120.5, 26.0, 19.0
IR (KBr, cm⁻¹)3100, 2920, 1670 (C=O), 1530, 1420, 1280
Mass Spec (EI, m/z)141 (M⁺), 126, 99, 43

Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the proposed reaction mechanism.

Experimental_Workflow start Start setup Reaction Setup: - 2-Methylthiazole - Phosphoric Acid start->setup addition Dropwise Addition: - Acetic Anhydride setup->addition reflux Reflux for 4 hours addition->reflux workup Work-up: - Quench with ice water - Neutralize with NaHCO₃ - Extract with CH₂Cl₂ reflux->workup purification Purification: - Vacuum Distillation or - Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation A Acetic Anhydride + H₃PO₄ B Acetylium Ion [CH₃CO]⁺ A->B Protonation & Elimination C 2-Methylthiazole D Sigma Complex (Resonance Stabilized) C->D Nucleophilic attack by thiazole ring E Sigma Complex F This compound E->F Loss of H⁺

Application Notes and Protocols for the Synthesis of 1-(2-Methylthiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 1-(2-Methylthiazol-4-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary method described is the Hantzsch thiazole synthesis, a reliable and efficient approach for constructing the thiazole ring. This protocol outlines the reaction between 3-chloro-2,4-pentanedione and thioacetamide. An alternative, though less common, method involving the acylation of 2-methylthiazole is also briefly discussed. This guide includes a summary of quantitative data from analogous reactions, detailed experimental procedures, and visualizations of the reaction pathway and experimental workflow to aid in practical application.

Introduction

Thiazole moieties are prevalent in a wide array of pharmacologically active compounds, exhibiting a broad spectrum of biological activities. The target compound, this compound (CAS 23002-78-0), serves as a key intermediate for the synthesis of more complex molecules in drug discovery programs. The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most fundamental and widely used methods for the preparation of thiazole derivatives.[1][2] This method typically involves the cyclocondensation of an α-haloketone with a thioamide.[1][2] For the synthesis of this compound, the reaction of 3-chloro-2,4-pentanedione with thioacetamide provides a direct and efficient route.

Data Presentation

ParameterHantzsch Synthesis (Proposed)
Starting Material 1 3-Chloro-2,4-pentanedione
Starting Material 2 Thioacetamide
Solvent Ethanol, Methanol, or Dimethylformamide (DMF)
Reaction Temperature Room Temperature to Reflux (approx. 78 °C for Ethanol)
Reaction Time 2 - 24 hours
Expected Yield 60-85% (based on analogous reactions)
Purification Method Recrystallization or Column Chromatography
Product Appearance Expected to be a solid or oil
Molecular Formula C₆H₇NOS
Molecular Weight 141.19 g/mol

Experimental Protocols

Protocol 1: Hantzsch Synthesis of this compound

This protocol is based on established procedures for the Hantzsch thiazole synthesis.[3][4]

Materials:

  • 3-Chloro-2,4-pentanedione (1.0 eq)

  • Thioacetamide (1.0 - 1.2 eq)

  • Ethanol (or Methanol)

  • Water

  • Sodium bicarbonate (or other suitable base)

  • Ethyl acetate (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thioacetamide (1.1 eq) in ethanol (approximately 5-10 mL per gram of thioacetamide).

  • Addition of α-Haloketone: To the stirring solution of thioacetamide, add 3-chloro-2,4-pentanedione (1.0 eq) dropwise at room temperature. An exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. To the residue, add water and a saturated solution of sodium bicarbonate to neutralize the hydrohalic acid formed during the reaction. d. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). e. Combine the organic extracts and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Visualizations

Reaction Pathway

Hantzsch_Synthesis Hantzsch Synthesis of this compound reactant1 3-Chloro-2,4-pentanedione intermediate Thioester Intermediate reactant1->intermediate + Thioacetamide reactant2 Thioacetamide reactant2->intermediate product This compound intermediate->product Cyclization & Dehydration (-H2O, -HCl)

Caption: Reaction pathway for the Hantzsch synthesis.

Experimental Workflow

Experimental_Workflow Experimental Workflow for Hantzsch Synthesis step1 1. Dissolve Thioacetamide in Ethanol step2 2. Add 3-Chloro-2,4-pentanedione step1->step2 step3 3. Reflux for 4-6 hours step2->step3 step4 4. Cool and Concentrate step3->step4 step5 5. Neutralize with NaHCO3 step4->step5 step6 6. Extract with Ethyl Acetate step5->step6 step7 7. Dry and Concentrate step6->step7 step8 8. Purify Product (Recrystallization or Chromatography) step7->step8 final_product Pure this compound step8->final_product

Caption: Step-by-step experimental workflow.

Alternative Synthesis Route

Acylation of 2-Methylthiazole

An alternative approach to this compound involves the direct acylation of 2-methylthiazole. However, this method can be challenging due to the electron-deficient nature of the thiazole ring, which makes it less reactive towards electrophilic substitution. Friedel-Crafts acylation, a common method for acylating aromatic rings, typically requires harsh conditions and may result in low yields with thiazole substrates.

More advanced methods may involve the lithiation of the thiazole ring at the 5-position followed by quenching with an acetylating agent. This approach, however, requires anhydrous conditions, low temperatures, and the use of organolithium reagents, making it more technically demanding than the Hantzsch synthesis. Due to these complexities and potentially lower yields, the Hantzsch synthesis is generally the preferred method for this target molecule.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 3-Chloro-2,4-pentanedione is a lachrymator and should be handled with care.

  • Thioacetamide is a suspected carcinogen; handle with appropriate caution.

  • Organolithium reagents (if used in the alternative synthesis) are highly reactive and pyrophoric. Handle under an inert atmosphere.

Conclusion

The Hantzsch thiazole synthesis provides a robust and reliable method for the preparation of this compound. The protocol detailed in this document, based on well-established chemical principles, offers a clear pathway for researchers to synthesize this important heterocyclic intermediate. By following the outlined procedures and safety precautions, this compound can be obtained in good yield for further use in research and development.

References

Hantzsch Thiazole Synthesis: Application Notes and Protocols for the Preparation of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone in heterocyclic chemistry for the construction of the thiazole ring system. This method is particularly valuable in medicinal chemistry and drug development due to the prevalence of the 2-aminothiazole scaffold in a wide array of biologically active compounds. This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of 2-aminothiazole derivatives, catering to the needs of researchers in organic synthesis and drug discovery.

Introduction

First described by Arthur Hantzsch in 1887, this reaction typically involves the cyclization of an α-haloketone with a thioamide. For the synthesis of 2-aminothiazole derivatives, thiourea is the most commonly employed thioamide. The reaction is prized for its reliability, operational simplicity, and the general stability of the resulting aromatic products, often leading to high yields.[1] The versatility of the Hantzsch synthesis allows for the introduction of a wide variety of substituents on the thiazole ring, making it a powerful tool for generating compound libraries for biological screening.

The general reaction proceeds via the initial formation of an intermediate through the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.

Data Presentation: Comparative Analysis of Synthetic Methodologies

The efficiency of the Hantzsch synthesis for 2-aminothiazole derivatives can be influenced by various factors, including the choice of catalyst, solvent, and energy source. The following table summarizes quantitative data from different methodologies, providing a clear comparison to aid in reaction optimization.

α-Haloketone DerivativeThiourea DerivativeCatalyst/ConditionsSolventReaction TimeYield (%)Reference
Substituted AcetophenonesThioureaCopper(II) bromideEthanolNot Specified78-90[1]
2-BromoacetophenoneThioureaNone (Solvent-free)NoneSeconds42-93[2]
Substituted KetonesThioureaIodineNone (Microwave)5-15 minHigh[3]
Acetophenone derivativesThioureaCa/4-MePy-IL@ZY-Fe₃O₄Ethanol25 minHigh[4]
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaSilica Supported Tungstosilisic AcidEthanol/WaterNot Specified79-90[5][6]
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanonesSubstituted thioureasNone (Microwave)Not Specified< 30 min89-95[7]
Substituted KetonesThioureaIodineEthanol8-10 hrsModerate[3]

Mandatory Visualizations

Hantzsch Thiazole Synthesis: Reaction Pathway

Hantzsch_Mechanism Figure 1: Generalized Reaction Mechanism of Hantzsch Thiazole Synthesis Reactants α-Haloketone + Thiourea Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclization Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Derivative Intermediate2->Product Dehydration Byproduct H₂O + HX Intermediate2->Byproduct

Caption: Generalized reaction mechanism for the Hantzsch synthesis of 2-aminothiazoles.

Experimental Workflow for Hantzsch Thiazole Synthesis

Hantzsch_Workflow Figure 2: A Typical Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants Combine α-Haloketone and Thiourea in Solvent Heating Heat Reaction Mixture (Conventional or Microwave) Reactants->Heating Monitoring Monitor Reaction Progress (e.g., TLC) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Neutralization Neutralize with Base (e.g., NaHCO₃ solution) Cooling->Neutralization Filtration Collect Precipitate by Filtration Neutralization->Filtration Washing Wash with Water Filtration->Washing Drying Dry the Product Washing->Drying Recrystallization Recrystallization (if necessary) Drying->Recrystallization Analysis Characterize Product (NMR, MS, etc.) Recrystallization->Analysis

References

Application Notes and Protocols: Claisen-Schmidt Condensation of 1-(2-Methylthiazol-4-yl)ethanone for the Synthesis of Biologically Active Chalcones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of the synthetic outcomes and biological activities of chalcone derivatives synthesized from 1-(2-Methylthiazol-4-yl)ethanone via the Claisen-Schmidt condensation. The resulting thiazole-containing chalcones are a class of compounds with significant potential in drug discovery, exhibiting notable anticancer and anti-inflammatory properties.

Introduction

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are precursors to flavonoids and exhibit a wide spectrum of biological activities. The incorporation of a thiazole moiety into the chalcone scaffold has been shown to enhance their pharmacological profile, leading to potent anticancer and anti-inflammatory agents. The Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and a ketone, is a straightforward and efficient method for the synthesis of these valuable compounds. This document outlines the synthesis of chalcones from this compound and various aromatic aldehydes, presenting key reaction data and biological activities of the resulting products.

Synthetic Scheme and Reaction Data

The Claisen-Schmidt condensation of this compound with various substituted benzaldehydes yields a series of (E)-1-(2-methylthiazol-4-yl)-3-(aryl)prop-2-en-1-ones. A general reaction scheme is presented below:

G cluster_reactants cluster_products reagents plus1 + aldehyde Ar-CHO plus1->aldehyde plus2 + water H2O plus2->water chalcone (E)-1-(2-Methylthiazol-4-yl)-3-(aryl)prop-2-en-1-one arrow->chalcone conditions NaOH or KOH Ethanol, rt ketone This compound ketone->plus1 aldehyde->arrow base Base chalcone->plus2

Caption: General scheme for the Claisen-Schmidt condensation.

Table 1: Reaction Yields for the Synthesis of Thiazolyl Chalcones

While specific yield data for the reaction of this compound is not extensively published, the following table provides representative yields from a closely related starting material, 1-(2-amino-4-methylthiazol-5-yl)ethanone, which demonstrates the feasibility and efficiency of this reaction.

EntryAromatic Aldehyde (Ar-CHO)CatalystSolventReaction Time (h)Yield (%)Reference
1p-TolylaldehydePotassium tert-butylateEthanol3-572[1][2]
23-Hydroxy-4-methoxybenzaldehydePotassium tert-butylateEthanol3-577[2]
32-EthoxyphenylacetaldehydePotassium tert-butylateEthanol3-589[2]
44-Hydroxy-3,5-dimethoxybenzaldehydePotassium tert-butylateEthanol3-558[2]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally similar thiazolyl chalcones and can be applied to the reaction of this compound.[1][2]

Protocol 1: General Procedure for the Synthesis of (E)-1-(2-Methylthiazol-4-yl)-3-(aryl)prop-2-en-1-ones

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (1.0-1.2 eq)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (catalytic amount)

  • Ethanol (solvent)

  • Glacial acetic acid (for neutralization)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.1 eq) in ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of powdered potassium hydroxide or a concentrated aqueous solution of sodium hydroxide.

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the aldehyde.

  • Work-up: Upon completion of the reaction, pour the mixture into ice-cold water.

  • Neutralization and Precipitation: Neutralize the mixture with glacial acetic acid or dilute hydrochloric acid until a precipitate forms.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

G start Start dissolve Dissolve this compound and aromatic aldehyde in ethanol start->dissolve add_catalyst Add NaOH or KOH catalyst dissolve->add_catalyst stir Stir at room temperature add_catalyst->stir monitor Monitor reaction by TLC stir->monitor workup Pour into ice-water monitor->workup Reaction complete neutralize Neutralize with acid to precipitate product workup->neutralize filter Filter and wash the solid product neutralize->filter dry Dry the purified chalcone filter->dry end End dry->end

Caption: Experimental workflow for thiazolyl chalcone synthesis.

Biological Activities

Chalcones derived from thiazole-containing ketones have demonstrated significant potential as anticancer and anti-inflammatory agents. The α,β-unsaturated ketone moiety is a key pharmacophore that can interact with various biological targets.

Anticancer Activity

Thiazolyl chalcones have been reported to exhibit cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 2: In Vitro Anticancer Activity of Thiazolyl Chalcone Derivatives (IC₅₀ in µM)

The following table summarizes the anticancer activity of various chalcone derivatives, highlighting the potential of this class of compounds.

Compound TypeCell LineIC₅₀ (µM)Reference
Chalcone-Thiadiazole-Oxazolo-PyridineMCF-7 (Breast)0.013 - 12.45[3]
Chalcone-Thiadiazole-Oxazolo-PyridineA549 (Lung)0.013 - 12.45[3]
Chalcone-Thiadiazole-Oxazolo-PyridineColo-205 (Colon)0.013 - 12.45[3]
Chalcone-Thiadiazole-Oxazolo-PyridineA2780 (Ovarian)0.013 - 12.45[3]
Benzenesulfonamide-ChalconeAGS (Gastric Adenocarcinoma)< 1.0[4]
Benzenesulfonamide-ChalconeHL-60 (Leukemia)< 1.57[4]
4-AnilinoquinolinylchalconeMDA-MB-231 (Breast)0.11[5]
Anti-inflammatory Activity

The anti-inflammatory properties of thiazolyl chalcones are often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB and JNK signaling pathways.[6]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB p65/p50 (NF-κB) IKK->NFkB Phosphorylates IκB (NF-κB inhibitor) nucleus Nucleus NFkB->nucleus Translocates to genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->genes Induces chalcone Thiazolyl Chalcone chalcone->IKK Inhibits chalcone->NFkB Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway by thiazolyl chalcones.

Table 3: In Vitro Anti-inflammatory Activity of Chalcone Derivatives

Compound TypeAssayIC₅₀Reference
Chalcone Derivative (Compound 4b)COX-2 Inhibition1.933 µM[7]
Chalcone Derivative (Compound 4b)5-LOX Inhibition2.112 µM[7]
Chalcone Derivative (Compound 4b)iNOS Inhibition (in LPS-stimulated RAW cells)114.18 nM[7]
Chalcone Derivative (Compound 4b)PGE2 Inhibition (in LPS-stimulated RAW cells)37.13 nM[7]
Chalcone Derivative (Compound 4b)TNF-α Inhibition (in LPS-stimulated RAW cells)58.15 nM[7]

Conclusion

The Claisen-Schmidt condensation provides an accessible and efficient route to a diverse library of thiazolyl chalcones from this compound. These compounds serve as a promising scaffold for the development of novel anticancer and anti-inflammatory agents. The protocols and data presented herein offer a valuable resource for researchers in medicinal chemistry and drug development to synthesize and evaluate these potent molecules. Further investigation into the structure-activity relationships and optimization of the lead compounds are warranted to advance these derivatives towards clinical applications.

References

Application Notes and Protocols: The Role of 1-(2-Methylthiazol-4-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methylthiazol-4-yl)ethanone is a versatile heterocyclic ketone that serves as a crucial building block in the synthesis of a wide array of medicinally important compounds. The thiazole ring, a key feature of this molecule, is a privileged scaffold in drug discovery, appearing in numerous approved drugs due to its ability to engage in various biological interactions. The presence of a reactive acetyl group and a modifiable methyl group on the thiazole core allows for diverse chemical transformations, making this compound a valuable starting material for generating libraries of bioactive molecules. Its derivatives have shown promise in a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Chemical Properties and Reactivity

This compound is a stable, crystalline solid. The key to its utility in medicinal chemistry lies in the reactivity of the acetyl group. The carbonyl carbon is electrophilic and readily undergoes condensation reactions with various nucleophiles. The adjacent methyl protons are weakly acidic and can be involved in reactions under appropriate basic conditions. The thiazole ring itself is generally aromatic and stable, but the ring nitrogen can act as a hydrogen bond acceptor, which is often a critical interaction in drug-receptor binding.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This one-pot multicomponent reaction involves the condensation of an α-haloketone with a thioamide.

Protocol 1: Hantzsch Thiazole Synthesis of this compound

Materials:

  • 3-Chloro-2,4-pentanedione (1.0 eq)

  • Thioacetamide (1.1 eq)

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-2,4-pentanedione in ethanol.

  • Add thioacetamide to the solution and stir the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Diagram of Synthesis:

Hantzsch_Synthesis reagents 3-Chloro-2,4-pentanedione + Thioacetamide solvent Ethanol, Reflux reagents->solvent product This compound solvent->product

Caption: Hantzsch synthesis of this compound.

Applications in the Synthesis of Bioactive Molecules

The acetyl group of this compound is a synthetic handle for a variety of chemical transformations, most notably the Claisen-Schmidt condensation, to generate α,β-unsaturated ketones (chalcones). These chalcone derivatives are versatile intermediates for the synthesis of various heterocyclic systems with diverse biological activities.

Application 1: Synthesis of Pyrazoline Derivatives as Anticancer Agents

Chalcones derived from this compound can be reacted with hydrazine derivatives to yield pyrazoline-containing compounds. These pyrazoline derivatives have been investigated for their potential as anticancer agents.

Experimental Workflow:

Pyrazoline_Synthesis start This compound step1 Claisen-Schmidt Condensation (Aromatic Aldehyde, Base) start->step1 intermediate Thiazolyl Chalcone step1->intermediate step2 Cyclocondensation (Hydrazine derivative) intermediate->step2 product Pyrazoline Derivative step2->product bioactivity Anticancer Activity product->bioactivity

Caption: Synthesis of anticancer pyrazoline derivatives.

Protocol 2: Synthesis of a Thiazolyl Chalcone Derivative

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.1 eq)

  • Ethanol

  • Aqueous sodium hydroxide solution (catalyst)

  • Hydrochloric acid

  • Deionized water

Procedure:

  • Dissolve this compound and the substituted aromatic aldehyde in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add the aqueous sodium hydroxide solution dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold deionized water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiazolyl chalcone.

Protocol 3: Synthesis of a Pyrazoline Derivative from a Thiazolyl Chalcone

Materials:

  • Thiazolyl chalcone (from Protocol 2) (1.0 eq)

  • Hydrazine hydrate or a substituted hydrazine (1.2 eq)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the thiazolyl chalcone in ethanol.

  • Add a catalytic amount of glacial acetic acid.

  • Add the hydrazine derivative and reflux the mixture. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the pyrazoline derivative.

Quantitative Data for Anticancer Activity of Thiazolyl Pyrazoline Derivatives:

Compound IDCancer Cell LineIC₅₀ (µM)Reference
PZ-1 MCF-7 (Breast)5.2[Fictional]
PZ-2 HCT-116 (Colon)8.1[Fictional]
PZ-3 A549 (Lung)12.5[Fictional]

Note: The data in this table is representative and for illustrative purposes only.

Application 2: Synthesis of Thiazole-based Antimicrobial Agents

The versatile thiazole scaffold derived from this compound has also been explored for the development of novel antimicrobial agents. Modifications of the core structure can lead to compounds with potent activity against various bacterial and fungal strains.

Signaling Pathway Inhibition:

One of the mechanisms by which thiazole derivatives exert their antimicrobial effect is through the inhibition of essential bacterial enzymes, such as DNA gyrase. DNA gyrase is a topoisomerase that is crucial for bacterial DNA replication and repair.

DNA_Gyrase_Inhibition Thiazole_Derivative Thiazole Derivative DNA_Gyrase Bacterial DNA Gyrase Thiazole_Derivative->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death

Caption: Inhibition of bacterial DNA gyrase by thiazole derivatives.

Quantitative Data for Antimicrobial Activity:

Compound IDBacterial StrainMIC (µg/mL)Reference
AM-1 Staphylococcus aureus16[Fictional]
AM-2 Escherichia coli32[Fictional]
AM-3 Pseudomonas aeruginosa64[Fictional]

Note: The data in this table is representative and for illustrative purposes only.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its acetyl group provide a robust platform for the generation of diverse libraries of bioactive compounds. The derivatives of this scaffold have demonstrated significant potential as anticancer and antimicrobial agents, highlighting the importance of the 2-methylthiazole core in drug discovery. The protocols and data presented herein serve as a guide for researchers to further explore the therapeutic potential of novel compounds derived from this important precursor.

Application Notes: 1-(2-Methylthiazol-4-yl)ethanone as a Versatile Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole-containing compounds are a significant class of heterocycles widely utilized in the agrochemical industry due to their broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. The thiazole ring serves as a crucial pharmacophore in several commercial pesticides. 1-(2-Methylthiazol-4-yl)ethanone is a readily available chemical intermediate that presents a valuable starting point for the synthesis of novel agrochemical candidates. Its structural features, including a reactive ketone group and a modifiable thiazole ring, allow for diverse chemical transformations to generate a library of potential agrochemicals. These notes explore the potential applications of this compound in the synthesis of fungicides and insecticides, providing detailed hypothetical protocols for the synthesis of lead compounds.

Key Applications in Agrochemical Synthesis

This compound can be elaborated into various agrochemically active scaffolds. The primary points of chemical modification are the acetyl group and the thiazole ring itself.

  • Fungicide Synthesis: The synthesis of thiazole-5-carboxamides, a known class of fungicides, can be initiated from this compound. The acetyl group can be converted to a carboxylic acid, which is then amidated with various amines to produce a range of derivatives for structure-activity relationship (SAR) studies.

  • Insecticide Synthesis: Modification of the acetyl group to form more complex side chains is a viable strategy for creating novel insecticides. For instance, condensation reactions at the alpha-position of the ketone or conversion of the ketone to an oxime ether can introduce functionalities known to interact with insect-specific targets.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical Thiazole-4-carboxamide Fungicide Candidate

This protocol outlines a multi-step synthesis of a hypothetical thiazole-4-carboxamide fungicide, starting from this compound. This class of compounds is known for its potential fungicidal activities.

Step 1: Oxidation of this compound to 2-Methylthiazole-4-carboxylic acid

This step involves the haloform reaction to convert the acetyl group into a carboxylic acid.

  • Materials:

    • This compound

    • Sodium hypobromite (NaOBr) solution (prepared in situ from NaOH and Br₂)

    • Sodium hydroxide (NaOH)

    • Bromine (Br₂)

    • Hydrochloric acid (HCl)

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Prepare a fresh solution of sodium hypobromite by slowly adding bromine (0.3 mol) to a cooled (0-5 °C) solution of sodium hydroxide (0.6 mol) in water (200 mL) with vigorous stirring.

    • In a separate flask, dissolve this compound (0.1 mol) in a suitable solvent like dioxane (100 mL).

    • Slowly add the sodium hypobromite solution to the solution of the ketone at room temperature.

    • Stir the reaction mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, destroy the excess hypobromite by adding a small amount of sodium bisulfite.

    • Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to yield 2-Methylthiazole-4-carboxylic acid as a solid.

Step 2: Synthesis of 2-Methylthiazole-4-carbonyl chloride

The carboxylic acid is converted to the more reactive acyl chloride.

  • Materials:

    • 2-Methylthiazole-4-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Toluene (anhydrous)

  • Procedure:

    • Suspend 2-Methylthiazole-4-carboxylic acid (0.05 mol) in anhydrous toluene (50 mL).

    • Add thionyl chloride (0.1 mol) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux for 2 hours.

    • Cool the mixture to room temperature and evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-Methylthiazole-4-carbonyl chloride. This is typically used in the next step without further purification.

Step 3: Amidation to N-(2,6-dichlorophenyl)-2-methylthiazole-4-carboxamide

The acyl chloride is reacted with a substituted aniline to form the final carboxamide.

  • Materials:

    • 2-Methylthiazole-4-carbonyl chloride

    • 2,6-Dichloroaniline

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM, anhydrous)

  • Procedure:

    • Dissolve 2,6-dichloroaniline (0.05 mol) and triethylamine (0.06 mol) in anhydrous dichloromethane (100 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of 2-Methylthiazole-4-carbonyl chloride (0.05 mol) in anhydrous dichloromethane (50 mL) dropwise to the cooled aniline solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to obtain N-(2,6-dichlorophenyl)-2-methylthiazole-4-carboxamide.

Protocol 2: Synthesis of a Hypothetical Thiazole-based Oxime Ether Insecticide Candidate

This protocol describes the synthesis of a hypothetical insecticide candidate featuring an oxime ether linkage, a common motif in modern insecticides.

Step 1: Oximation of this compound

The ketone is converted to its corresponding oxime.

  • Materials:

    • This compound

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate (CH₃COONa)

    • Ethanol

    • Water

  • Procedure:

    • Dissolve this compound (0.1 mol) in ethanol (150 mL).

    • In a separate flask, dissolve hydroxylamine hydrochloride (0.12 mol) and sodium acetate (0.15 mol) in water (50 mL).

    • Add the aqueous solution to the ethanolic solution of the ketone.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture and pour it into cold water (300 mL).

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain this compound oxime.

Step 2: O-Alkylation to form the Oxime Ether

The oxime is alkylated with a suitable alkyl halide to introduce the ether linkage.

  • Materials:

    • This compound oxime

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • 3-Picolyl chloride hydrochloride

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred suspension of sodium hydride (0.055 mol) in anhydrous DMF (50 mL) at 0 °C, add a solution of this compound oxime (0.05 mol) in anhydrous DMF (50 mL) dropwise.

    • Stir the mixture at room temperature for 1 hour.

    • Add a solution of 3-picolyl chloride hydrochloride (0.05 mol) and triethylamine (0.05 mol) in anhydrous DMF (25 mL) to the reaction mixture.

    • Stir at room temperature for 12 hours.

    • Quench the reaction by carefully adding water (10 mL).

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the target oxime ether insecticide candidate.

Data Presentation

Table 1: Hypothetical Agrochemical Candidates Derived from this compound and their Potential Biological Activities.

Compound IDStructureTarget Agrochemical ClassPotential Biological Activity
F-01 N-(2,6-dichlorophenyl)-2-methylthiazole-4-carboxamideFungicideInhibition of succinate dehydrogenase (SDHI)
F-02 2-Methyl-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamideFungicideBroad-spectrum fungal growth inhibition
I-01 This compound O-(3-picolyl) oximeInsecticideNicotinic acetylcholine receptor (nAChR) agonist
I-02 This compound O-(2-chloro-5-thiazolylmethyl) oximeInsecticidePotent insecticidal activity against sucking pests

Visualizations

Synthesis_Pathway_Fungicide start This compound intermediate1 2-Methylthiazole-4-carboxylic acid start->intermediate1 NaOBr intermediate2 2-Methylthiazole-4-carbonyl chloride intermediate1->intermediate2 SOCl₂ product N-(2,6-dichlorophenyl)-2-methylthiazole-4-carboxamide intermediate2->product 2,6-Dichloroaniline, Et₃N Synthesis_Pathway_Insecticide start This compound intermediate This compound oxime start->intermediate NH₂OH·HCl, NaOAc product This compound O-(3-picolyl) oxime intermediate->product NaH, 3-Picolyl chloride Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening s1 Starting Material (this compound) s2 Chemical Transformation (e.g., Oxidation, Amidation) s1->s2 s3 Purification (e.g., Recrystallization, Chromatography) s2->s3 s4 Characterization (NMR, MS, IR) s3->s4 b1 In vitro Assays (e.g., Mycelial Growth Inhibition) s4->b1 Test Compound b2 Greenhouse Trials b1->b2 b3 Structure-Activity Relationship (SAR) Analysis b2->b3 b3->s1 Lead Optimization

Application Notes and Protocols for the Quantification of 1-(2-Methylthiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-(2-Methylthiazol-4-yl)ethanone, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to deliver accurate and precise quantification in various sample matrices.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and formulation development samples. It offers a balance of speed, sensitivity, and robustness.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.025 M potassium dihydrogen phosphate buffer (pH adjusted to 3.2 with phosphoric acid) in a 35:65 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm (based on the UV absorbance profile of the thiazole moiety).

  • Injection Volume: 10 µL.

2. Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare the phosphate buffer and filter it through a 0.45 µm membrane filter. Prepare the final mobile phase composition and degas it for at least 15 minutes using sonication or vacuum.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing an expected amount of this compound and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve to determine the slope, intercept, and correlation coefficient (r²).

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Data Presentation: Method Validation Summary (Representative Data)

The following table summarizes the expected performance characteristics of this HPLC method, based on typical validation results for similar small molecules, in accordance with ICH guidelines.[1][2]

Parameter Specification Result
Linearity (r²) ≥ 0.9990.9995
Range 1 - 50 µg/mLMeets Requirement
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (% RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.25%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.2 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.7 µg/mL

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification A Weigh Standard/Sample B Dissolve in Mobile Phase A->B C Dilute to Working Concentrations B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection at 254 nm F->G H Data Acquisition G->H I Generate Calibration Curve H->I J Integrate Sample Peak Area H->J I->J K Calculate Concentration J->K

HPLC analysis workflow for this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This GC-MS method is ideal for the quantification of this compound at trace levels and in complex matrices where higher selectivity is required. The protocol includes a derivatization step to improve the volatility and chromatographic behavior of the analyte.

Experimental Protocol

1. Instrumentation and Conditions:

  • GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions of the derivatized analyte.

2. Derivatization, Reagent, and Sample Preparation:

  • Derivatizing Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (2 mg/mL in a suitable solvent like pyridine or water). PFBHA is a common derivatizing agent for ketones.[3]

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) at 100 µg/mL in ethyl acetate.

  • Standard and Sample Derivatization:

    • To 1 mL of each standard solution and sample extract in a vial, add 50 µL of the internal standard solution.

    • Add 100 µL of the PFBHA derivatizing reagent.[4]

    • Cap the vials and heat at 60 °C for 60 minutes to form the oxime derivative.[4]

    • Cool to room temperature.

    • Extract the derivative with 1 mL of hexane. Vortex and centrifuge.

    • Transfer the upper organic layer to an autosampler vial for GC-MS analysis.

3. Data Analysis and Quantification:

  • Identify the derivatized analyte and internal standard peaks in the chromatogram based on their retention times and mass spectra.

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Quantify the analyte in the sample using the response factor from the calibration curve.

Data Presentation: Method Validation Summary (Representative Data)

The following table presents typical performance characteristics for a validated GC-MS method for a derivatized ketone.

Parameter Specification Result
Linearity (r²) ≥ 0.9950.9982
Range 10 - 1000 ng/mLMeets Requirement
Accuracy (% Recovery) 95.0 - 105.0%97.5 - 103.8%
Precision (% RSD)
- Repeatability≤ 5.0%2.5%
- Intermediate Precision≤ 5.0%4.1%
Limit of Detection (LOD) Signal-to-Noise ≥ 32 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 107 ng/mL

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Prepare Standard/Sample Solution B Add Internal Standard A->B C Add PFBHA Reagent B->C D Heat at 60°C for 60 min C->D E Liquid-Liquid Extraction D->E F Inject into GC-MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (SIM) G->H I Data Acquisition H->I J Generate Calibration Curve (Area Ratio) I->J K Integrate Peak Areas (Analyte/IS) I->K J->K L Calculate Concentration K->L

GC-MS analysis workflow with derivatization.

Logical Relationship of Analytical Techniques

The choice between HPLC and GC-MS depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Technique_Selection cluster_methods Analytical Methods cluster_attributes Method Attributes Analyte This compound HPLC RP-HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS HPLC_Attr Robust & Routine Moderate Sensitivity No Derivatization HPLC->HPLC_Attr GCMS_Attr High Sensitivity & Selectivity Trace Analysis Requires Derivatization GCMS->GCMS_Attr

Selection logic for analytical methods.

References

Application Note: HPLC Method for Purity Assessment of 1-(2-Methylthiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity assessment of 1-(2-Methylthiazol-4-yl)ethanone, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, and precise, making it suitable for quality control and purity determination in research and manufacturing environments.

Introduction

This compound is a heterocyclic ketone that serves as a building block in the synthesis of various biologically active molecules. Ensuring the purity of this intermediate is critical for the quality and safety of the final drug product. This document provides a detailed protocol for an RP-HPLC method capable of separating this compound from its potential process-related impurities and degradation products.

Physicochemical Properties

  • Compound Name: this compound

  • CAS Number: 23002-78-0[1][2]

  • Molecular Formula: C₆H₇NOS[1][2]

  • Molecular Weight: 141.19 g/mol [1][2]

  • Chemical Structure:

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below. These conditions were established based on the analysis of similar thiazole derivatives and general principles of reversed-phase chromatography.[3][4][5]

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 20% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (based on typical UV absorption for thiazole rings)[6]
Run Time 25 minutes

Data Presentation

The following table summarizes the expected system suitability and validation results for the HPLC method.

ParameterAcceptance CriteriaExpected Result
Tailing Factor (T) T ≤ 2.0~1.2
Theoretical Plates (N) N ≥ 2000> 5000
Repeatability (%RSD, n=6) ≤ 2.0%< 1.0%
Linearity (r²) ≥ 0.999> 0.9995
Limit of Detection (LOD) Signal-to-Noise ≥ 3~0.01%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10~0.03%

Experimental Protocol

5.1. Reagents and Materials

  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

5.2. Preparation of Solutions

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC grade water. Mix well and degas.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile. Mix well and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

5.3. HPLC System Setup and Operation

  • Set up the HPLC system according to the chromatographic conditions outlined in Section 3.

  • Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution six times to check for system suitability (repeatability).

  • Inject the sample solution in duplicate.

5.4. Data Analysis and Calculation

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_setup 2. HPLC System Setup cluster_analysis 3. Analysis cluster_data 4. Data Processing cluster_report 5. Reporting prep Preparation hplc_setup HPLC System Setup analysis Analysis data_proc Data Processing report Reporting sol_prep Solution Preparation (Mobile Phases, Standard, Sample) sys_config Configure Instrument (Gradient, Flow, Temp, etc.) sol_prep->sys_config Proceed to Setup col_equil Column Equilibration sys_config->col_equil blank_inj Blank Injection col_equil->blank_inj System Ready sst_inj System Suitability Injections (n=6) blank_inj->sst_inj sample_inj Sample Injections (Duplicate) sst_inj->sample_inj peak_int Peak Integration sample_inj->peak_int Acquisition Complete calc Purity Calculation (% Area Normalization) peak_int->calc gen_report Generate Final Report calc->gen_report Results Finalized

References

Application Notes and Protocols for the GC-MS Analysis of 1-(2-Methylthiazol-4-yl)ethanone and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and subsequent Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(2-Methylthiazol-4-yl)ethanone. This document includes detailed experimental protocols, potential byproduct identification, and data presentation guidelines to support research and development in medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic ketone containing a thiazole ring, a structural motif found in numerous pharmaceutical compounds. The synthesis and purification of such molecules require robust analytical methods to ensure the identity, purity, and quantification of the target compound and any process-related impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and sensitive detection.

This document outlines the Hantzsch thiazole synthesis for preparing this compound and a detailed GC-MS protocol for its analysis, including the identification of potential byproducts.

Synthesis of this compound

The Hantzsch thiazole synthesis is a classic and effective method for the preparation of thiazole derivatives.[1][2] The synthesis of this compound typically involves the reaction of an α-haloketone with a thioamide.[1] In this case, thioacetamide reacts with a halogenated derivative of pentane-2,4-dione.

Reaction Scheme:

Hantzsch Thiazole Synthesis reagents Thioacetamide + 3-Halo-pentane-2,4-dione intermediate Intermediate reagents->intermediate Condensation product This compound intermediate->product Cyclization & Dehydration byproduct Isomeric Byproducts (e.g., 2-imino-2,3-dihydrothiazole) intermediate->byproduct Alternative Cyclization

Figure 1: Hantzsch synthesis of this compound.

Experimental Protocol: Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1 equivalent) in ethanol.

  • Addition of α-Haloketone: To the stirred solution, add 3-chloro-pentane-2,4-dione (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Potential Byproducts

The Hantzsch synthesis may lead to the formation of isomeric byproducts, particularly under acidic conditions.[3] A common byproduct is the corresponding 2-imino-2,3-dihydrothiazole derivative, formed through an alternative cyclization pathway. The presence of such isomers can complicate purification and analysis, necessitating a reliable chromatographic method for their separation and identification.

GC-MS Analysis

The following protocol is a recommended starting point for the GC-MS analysis of this compound and its byproducts. Optimization may be required based on the specific instrumentation and sample matrix.

Experimental Protocol: GC-MS Analysis

Parameter Condition
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Mass Spectrometer Agilent 5977B Mass Selective Detector (or equivalent)
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (10:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450

Sample Preparation

  • Dissolve a known amount of the purified product or reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter before injection.

Data Presentation and Interpretation

Mass Fragmentation Pattern

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound. The concentration of the target analyte and any identified byproducts in a sample can be determined by comparing their peak areas to the calibration curve.

Table 1: Quantitative GC-MS Analysis of Synthesis Mixture

Compound Retention Time (min) Peak Area Concentration (µg/mL) Relative Abundance (%)
This compound[Insert RT][Insert Area][Insert Conc.][Insert %]
Isomeric Byproduct 1[Insert RT][Insert Area][Insert Conc.][Insert %]
Unreacted Starting Material[Insert RT][Insert Area][Insert Conc.][Insert %]
Other Impurities[Insert RT][Insert Area][Insert Conc.][Insert %]

Note: This table is a template. The user should populate it with their experimental data.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationship in the synthesis and analysis process.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis GC-MS Analysis start Starting Materials (Thioacetamide, 3-Halo-pentane-2,4-dione) reaction Hantzsch Reaction start->reaction workup Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Purified this compound purification->product sample_prep Sample Preparation product->sample_prep gcms_analysis GC-MS Injection & Data Acquisition sample_prep->gcms_analysis data_processing Data Processing & Interpretation gcms_analysis->data_processing results Quantitative Results & Purity Assessment data_processing->results

Figure 2: Overall experimental workflow.

Logical_Relationship synthesis Synthesis Method (Hantzsch Reaction) impurities Potential Impurities (Isomers, Unreacted Materials) synthesis->impurities gcms_method GC-MS Analytical Method impurities->gcms_method separation Chromatographic Separation gcms_method->separation identification Mass Spectral Identification separation->identification quantification Quantitative Analysis separation->quantification purity Final Product Purity identification->purity quantification->purity

Figure 3: Logical relationships in the analysis.

Conclusion

This application note provides a foundational guide for the synthesis and GC-MS analysis of this compound. The detailed protocols for synthesis and analysis, along with the discussion of potential byproducts and data interpretation, will aid researchers in achieving reliable and reproducible results. The provided templates for data presentation and workflow diagrams offer a structured approach to documenting and understanding the experimental process. Further optimization of the GC-MS method may be necessary depending on the specific analytical requirements and available instrumentation.

References

Application Notes and Protocols for the Synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethanone, a key intermediate in the development of various pharmaceutical compounds. The protocol is based on the well-established Hantzsch thiazole synthesis, a reliable method for the formation of the thiazole ring system.

Introduction

1-(2-amino-4-methylthiazol-5-yl)ethanone is a valuable building block in medicinal chemistry, serving as a precursor for the synthesis of a wide range of biologically active molecules, including antimicrobial and anti-inflammatory agents.[1] The presence of a 2-aminothiazole core, a privileged structure in drug discovery, makes this compound particularly significant. The synthesis described herein involves the cyclocondensation of an α-haloketone with thiourea. This method is known for its efficiency and generally high yields.[2]

Physicochemical Properties and Data

The following table summarizes the key physicochemical properties of the target compound, 1-(2-amino-4-methylthiazol-5-yl)ethanone.

PropertyValueReference(s)
CAS Number 30748-47-1[1][3][4]
Molecular Formula C₆H₈N₂OS[1][3]
Molecular Weight 156.21 g/mol [1][3][4]
Appearance Cream to off-white or pale yellow crystalline solid[1][3]
Melting Point 265-272 °C (with decomposition)[1][3]
Purity (Typical) ≥ 98% (HPLC)[1]
Storage Conditions Store at 0-8 °C, away from light[1]

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol details the synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethanone from 3-chloro-2,4-pentanedione and thiourea in ethanol.

Materials and Reagents:

  • 3-Chloro-2,4-pentanedione (1.0 eq.)

  • Thiourea (1.1 eq.)

  • Absolute Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-2,4-pentanedione (1.0 eq.) in absolute ethanol.

  • Addition of Thiourea: To the stirring solution, add thiourea (1.1 eq.).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate of the crude product should form.

    • Slowly add a saturated sodium bicarbonate solution to neutralize the mixture until effervescence ceases.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing and Drying:

    • Wash the filter cake with an ample amount of deionized water to remove any inorganic salts.

    • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification:

    • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Reaction Mechanism and Experimental Workflow

The synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethanone proceeds via the Hantzsch thiazole synthesis. The reaction mechanism involves a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis_Mechanism Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product alpha_haloketone 3-Chloro-2,4-pentanedione nucleophilic_attack Nucleophilic Attack (S on α-Carbon) alpha_haloketone->nucleophilic_attack thiourea Thiourea thiourea->nucleophilic_attack cyclization Intramolecular Cyclization nucleophilic_attack->cyclization dehydration Dehydration cyclization->dehydration product 1-(2-amino-4-methylthiazol-5-yl)ethanone dehydration->product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

The experimental workflow for this synthesis is a straightforward process, making it suitable for a standard organic chemistry laboratory setting.

Synthesis_Workflow start Start reactants Dissolve 3-Chloro-2,4-pentanedione and Thiourea in Ethanol start->reactants reflux Heat to Reflux (2-4 hours) reactants->reflux workup Cool and Precipitate in Water reflux->workup neutralize Neutralize with NaHCO3 Solution workup->neutralize filtration Filter and Wash Solid Product neutralize->filtration purification Dry and Recrystallize (from Ethanol/Water) filtration->purification end End Product: Pure 1-(2-amino-4-methylthiazol-5-yl)ethanone purification->end

Caption: Experimental workflow for the synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethanone.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Methylthiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2-Methylthiazol-4-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used and established method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For this specific target molecule, the typical reactants are thioacetamide and 3-chloro-2,4-pentanedione.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are:

  • Thioacetamide (C₂H₅NS): Provides the sulfur and the C2-methyl-amine portion of the thiazole ring.

  • 3-Chloro-2,4-pentanedione (C₅H₇ClO₂): An α-haloketone that provides the C4-acetyl and C5-methyl backbone of the thiazole ring.

Q3: What is the general reaction mechanism?

A3: The Hantzsch thiazole synthesis proceeds through a cyclocondensation reaction. The sulfur of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor quality of starting materials Ensure the purity of thioacetamide and 3-chloro-2,4-pentanedione. Impurities can lead to side reactions and inhibit the desired transformation. Consider purifying starting materials if their quality is questionable.
Incorrect reaction temperature Temperature control is critical. Running the reaction at a suboptimal temperature can either slow down the reaction rate or lead to the formation of byproducts. Refer to the detailed experimental protocols for recommended temperature ranges. Gradually increasing the temperature might improve the reaction rate, but monitor for byproduct formation.
Inappropriate solvent The choice of solvent can significantly impact the reaction yield.[1] Ethanol is a commonly used solvent for Hantzsch thiazole synthesis.[1] Acetic acid has also been shown to be an effective solvent in some cases.[2] If yields are low, consider screening other polar protic or aprotic solvents.
Suboptimal reaction time The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the duration.
Presence of moisture While some protocols use aqueous conditions, anhydrous conditions can sometimes improve yields by minimizing side reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary.
Problem 2: Formation of Impurities and Side Products
Potential Cause Troubleshooting Steps
Side reactions due to incorrect pH The pH of the reaction mixture can influence the reaction pathway. In some Hantzsch syntheses, acidic conditions can lead to the formation of isomeric imino-dihydrothiazoles.[3] If isomer formation is suspected, consider running the reaction under neutral or slightly basic conditions.
Decomposition of reactants or product Prolonged exposure to high temperatures can lead to the degradation of starting materials or the final product. Avoid excessive heating and consider running the reaction at the lowest effective temperature.
Multiple reaction pathways The Hantzsch synthesis can sometimes yield unexpected products depending on the reactants and conditions.[3] Careful control of reaction parameters is crucial. If significant byproducts are observed, re-evaluate the reaction temperature, solvent, and stoichiometry of reactants.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Product "oiling out" during recrystallization This occurs when the product separates as a liquid instead of crystals. This can happen if the boiling point of the solvent is higher than the melting point of the solute.[4] To resolve this, use a lower-boiling point solvent or a solvent mixture. Adding a co-solvent in which the compound is less soluble can also induce crystallization.
Co-precipitation of impurities If impurities have similar solubility profiles to the product, they may crystallize along with it. To improve purity, a second recrystallization step may be necessary. Alternatively, column chromatography can be employed for more challenging separations.
Inefficient removal of unreacted starting materials Unreacted thioacetamide or 3-chloro-2,4-pentanedione can contaminate the final product. An aqueous workup can help remove water-soluble starting materials. For less polar impurities, column chromatography is an effective purification method.

Experimental Protocols

Key Experiment: Hantzsch Synthesis of this compound

This protocol is a general guideline based on the principles of the Hantzsch thiazole synthesis. Optimization may be required to achieve higher yields.

Materials:

  • Thioacetamide

  • 3-Chloro-2,4-pentanedione

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1 equivalent) in ethanol.

  • To this solution, add 3-chloro-2,4-pentanedione (1 equivalent).

  • Heat the reaction mixture to reflux and maintain for a specified time (e.g., 2-4 hours). Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Reaction Conditions and Reported Yields for Hantzsch Thiazole Synthesis
α-HaloketoneThioamide/ThioureaSolventTemperatureTimeYield (%)Reference
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/Water (1:1)65°C2-3.5 h79-90%[1]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/Water (1:1)Room Temp (Ultrasonic)1.5-2 h79-90%[1]
α-Halogeno ketonesN-monosubstituted thioureas10M-HCl-EtOH (1:2)80°C20 minup to 73% (for 2-imino-3,4-dimethyl-2,3-dihydrothiazole)[3]

Visualizations

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis_Workflow start Starting Materials (Thioacetamide & 3-Chloro-2,4-pentanedione) reaction Reaction (e.g., in Ethanol, Reflux) start->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure this compound purification->product

Caption: General workflow for the Hantzsch synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low or No Product Yield check_sm Check Starting Material Purity start->check_sm sm_ok Purity OK check_sm->sm_ok sm_bad Impure check_sm->sm_bad check_temp Verify Reaction Temperature temp_ok Temp OK check_temp->temp_ok temp_bad Incorrect Temp check_temp->temp_bad check_solvent Evaluate Solvent Choice solvent_ok Solvent OK check_solvent->solvent_ok solvent_bad Suboptimal Solvent check_solvent->solvent_bad check_time Monitor Reaction Time (TLC) time_ok Time OK check_time->time_ok time_bad Incomplete Reaction check_time->time_bad sm_ok->check_temp purify_sm Purify Starting Materials sm_bad->purify_sm temp_ok->check_solvent adjust_temp Adjust Temperature temp_bad->adjust_temp solvent_ok->check_time screen_solvents Screen Alternative Solvents solvent_bad->screen_solvents extend_time Extend Reaction Time time_bad->extend_time

Caption: Decision tree for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Purification of Crude 1-(2-Methylthiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of crude 1-(2-Methylthiazol-4-yl)ethanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is a dark, oily, or resinous material. What is the likely cause and how can I purify it?

A1: The formation of dark, viscous, and often insoluble materials is a common issue in the synthesis of thiazole derivatives. This is generally attributed to polymerization and side reactions of the starting materials under the reaction conditions.

Troubleshooting Steps:

  • Initial Work-up: Ensure that the initial extraction and washing steps are thoroughly performed to remove baseline impurities.

  • Column Chromatography: This is often the most effective method for separating the target compound from polar impurities and polymeric material. A silica gel column with a gradient elution system is recommended.

  • Recrystallization: If the product obtained after chromatography still contains impurities, or if you suspect the presence of closely related byproducts, recrystallization can be a powerful final purification step.

Q2: What are the recommended conditions for column chromatography of crude this compound?

A2: While the optimal conditions can vary based on the specific impurity profile of your crude material, a good starting point for silica gel column chromatography is a gradient elution.

Recommended Protocol:

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).

  • Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase the polarity. A common gradient is starting with 100% hexane and gradually increasing the percentage of ethyl acetate (e.g., from 0% to 20% ethyl acetate in hexane).

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

Troubleshooting Poor Separation:

  • Streaking on TLC: If you observe streaking, it may indicate the presence of acidic or basic impurities. Adding a small amount of a modifier to your eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can improve peak shape.

  • Rf Value Too High or Too Low: If the Rf value of your compound is too high (runs too fast), decrease the polarity of the eluent. If the Rf is too low (sticks to the baseline), increase the eluent polarity.

Q3: I am attempting to recrystallize this compound, but it is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling rate is too fast.

Solutions:

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.

  • Solvent System: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Experiment with different solvent systems. For ketones, solvent mixtures like hexane/acetone or hexane/ethyl acetate can be effective.[1]

  • Scratching: Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled, saturated solution to induce crystallization.

  • Reduce Solvent Volume: If too much solvent was used, carefully evaporate some of it to increase the concentration of your compound.

Q4: What are some suitable solvent systems for the recrystallization of this compound?

A4: The ideal solvent system will depend on the impurities present. Based on the purification of similar heterocyclic ketones, the following systems are recommended for exploration[1][2]:

Solvent SystemRationale
Hexane / Ethyl Acetate A good starting point for compounds of moderate polarity. Dissolve in a minimum of hot ethyl acetate and add hot hexane dropwise until the solution becomes slightly cloudy.
Hexane / Acetone Similar to hexane/ethyl acetate, this system can be effective for ketone-containing molecules.[1]
Isopropanol A single solvent system that can be effective if the impurity profile allows.
Ethanol Often a good general-purpose solvent for recrystallization if minor impurities are present.[1]
Acetic Acid Has been used for recrystallization of a related aminothiazole derivative and may be effective, particularly if acidic impurities are present.[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane).

  • Loading: Carefully add the prepared slurry of the crude product onto the top of the packed column.

  • Elution: Begin elution with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding small increments of a more polar solvent (e.g., ethyl acetate). A typical gradient might be:

    • Hexane (100%)

    • Hexane:Ethyl Acetate (98:2)

    • Hexane:Ethyl Acetate (95:5)

    • Hexane:Ethyl Acetate (90:10)

    • Continue increasing the ethyl acetate concentration as needed.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

  • Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visual Guides

Purification_Workflow Crude_Product Crude this compound Is_Oily Is the product an oil or resin? Crude_Product->Is_Oily Column_Chromatography Column Chromatography (Silica Gel, Hexane/EtOAc gradient) Is_Oily->Column_Chromatography Yes Recrystallization Recrystallization (e.g., Hexane/EtOAc) Is_Oily->Recrystallization No (Solid) Assess_Purity_1 Assess Purity (TLC, NMR) Column_Chromatography->Assess_Purity_1 Assess_Purity_1->Recrystallization Impure Pure_Product Pure Product Assess_Purity_1->Pure_Product Pure Assess_Purity_2 Assess Purity (TLC, NMR, HPLC) Recrystallization->Assess_Purity_2 Assess_Purity_2->Column_Chromatography Impure Assess_Purity_2->Pure_Product Pure Impure_1 Still Impure Impure_2 Still Impure Troubleshooting_Recrystallization Start Attempting Recrystallization Problem Problem Encountered Start->Problem Oiling_Out Product 'Oils Out' Problem->Oiling_Out Oiling Low_Recovery Low Recovery of Crystals Problem->Low_Recovery Low Yield No_Crystals No Crystals Form Problem->No_Crystals No Formation Solution_Oiling_Out Solutions: - Slower cooling rate - Use less solvent - Change solvent system - Scratch flask interior Oiling_Out->Solution_Oiling_Out Solution_Low_Recovery Solutions: - Cool to a lower temperature - Use less solvent initially - Concentrate the filtrate and re-cool Low_Recovery->Solution_Low_Recovery Solution_No_Crystals Solutions: - Scratch flask interior - Add a seed crystal - Concentrate the solution No_Crystals->Solution_No_Crystals

References

Technical Support Center: Synthesis of 1-(2-Methylthiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2-Methylthiazol-4-yl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions to problems that may arise during the synthesis of this compound, which is typically prepared via the Hantzsch thiazole synthesis.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

A1: Low yields in the Hantzsch synthesis of this compound can be attributed to several factors, often related to reaction conditions and reagent quality.

Troubleshooting Steps:

  • Reagent Purity: Ensure the purity of your starting materials, primarily 3-chloro-2,4-pentanedione and thioacetamide. Impurities can lead to undesirable side reactions.

  • Reaction Temperature: The temperature is a critical parameter. If the temperature is too low, the reaction may be slow or incomplete. Conversely, excessively high temperatures can promote the formation of degradation products and byproducts. A temperature range of 60-80°C is generally recommended.

  • Stoichiometry of Reactants: The molar ratio of the reactants is crucial for maximizing the yield. An excess of one reactant may lead to the formation of specific byproducts. A 1:1 molar ratio of 3-chloro-2,4-pentanedione to thioacetamide is a common starting point.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to product degradation.

  • pH of the Reaction Mixture: The Hantzsch thiazole synthesis is sensitive to pH. Under strongly acidic conditions, the regioselectivity of the cyclization can be affected, potentially leading to the formation of isomeric byproducts.[1] Maintaining a neutral or slightly basic medium is generally preferred for this specific synthesis.

Q2: I am observing a significant amount of a dark, tarry byproduct in my reaction mixture. What is this and how can I minimize its formation?

A2: The formation of dark, polymeric, and often insoluble materials is a common issue in syntheses involving dicarbonyl compounds. This is typically due to self-condensation and polymerization side reactions of the 3-chloro-2,4-pentanedione starting material.

Strategies to Minimize Byproduct Formation:

  • Controlled Addition of Reagents: Instead of adding all reagents at once, a slow, dropwise addition of one reagent to the other can help to maintain a low concentration of the reactive species and minimize self-condensation.

  • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to prevent localized high concentrations of reactants and promote a homogeneous reaction mixture.

  • Optimal Reaction Temperature: As mentioned previously, avoiding excessively high temperatures can reduce the rate of polymerization and other side reactions.

Q3: My final product is difficult to purify, and I suspect the presence of isomeric impurities. What are the likely isomers and how can I avoid them?

A3: In the Hantzsch synthesis, the formation of regioisomers is a potential issue, especially when using unsymmetrical dicarbonyl compounds. For the synthesis of this compound, the primary isomeric byproduct of concern would be 1-(2,5-dimethylthiazol-4-yl)ethanone.

  • Controlling Reaction Conditions: The formation of this isomer can be influenced by the reaction conditions. As suggested by studies on related Hantzsch syntheses, acidic conditions can alter the regioselectivity of the cyclization.[1] Therefore, maintaining a neutral to slightly basic pH is crucial.

  • Purification Techniques: Careful purification by column chromatography on silica gel is often necessary to separate the desired product from any isomeric impurities. The choice of eluent system should be optimized to achieve good separation.

Summary of Key Reaction Parameters

The following table summarizes the key experimental parameters and their typical ranges for the synthesis of this compound.

ParameterRecommended RangeNotes
Temperature 60 - 80 °CLower temperatures may lead to incomplete reaction; higher temperatures can increase byproduct formation.
Solvent Ethanol, Methanol, or similar protic solventsThe choice of solvent can influence reaction rate and solubility of reactants and products.
Reactant Ratio ~1:1 (3-chloro-2,4-pentanedione:thioacetamide)Significant deviation from this ratio may lead to the formation of byproducts from the excess reagent.
Reaction Time 2 - 6 hoursMonitor by TLC or HPLC for optimal reaction completion.
pH Neutral to slightly basicAcidic conditions may promote the formation of isomeric byproducts.[1]

Potential Side Reactions and Byproducts

The table below outlines some of the potential side reactions and the resulting byproducts that may be encountered during the synthesis.

Side ReactionByproduct StructureMitigation Strategy
Self-condensation of 3-chloro-2,4-pentanedione Polymeric materialsControlled addition of reagents, efficient stirring, optimal temperature.
Formation of Isomeric Thiazole 1-(2,5-dimethylthiazol-4-yl)ethanoneMaintain neutral to slightly basic pH, careful purification.
Reaction of Thioacetamide with Itself Dithiobiuret and related compoundsUse appropriate stoichiometry and reaction temperature.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • 3-chloro-2,4-pentanedione

  • Thioacetamide

  • Ethanol (anhydrous)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in anhydrous ethanol.

  • To this solution, add 3-chloro-2,4-pentanedione (1.0 equivalent) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 2-4 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Visualizing the Synthesis and Potential Issues

The following diagrams illustrate the synthetic workflow and the logical relationship of potential side reactions.

Synthesis_Workflow Start Starting Materials (3-chloro-2,4-pentanedione, Thioacetamide) Reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) Start->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Side_Reactions MainReaction Desired Reaction (Hantzsch Synthesis) Product This compound MainReaction->Product Leads to SideReaction1 Self-Condensation of 3-chloro-2,4-pentanedione MainReaction->SideReaction1 Can lead to SideReaction2 Isomer Formation (Acidic Conditions) MainReaction->SideReaction2 Can lead to SideReaction3 Thioacetamide Self-Reaction MainReaction->SideReaction3 Can lead to Byproduct1 Polymeric Byproducts SideReaction1->Byproduct1 Byproduct2 1-(2,5-dimethylthiazol-4-yl)ethanone SideReaction2->Byproduct2 Byproduct3 Dithiobiuret, etc. SideReaction3->Byproduct3

References

Technical Support Center: Synthesis of 1-(2-Methylthiazol-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for 1-(2-Methylthiazol-4-yl)ethanone derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of 2,4-disubstituted thiazoles, primarily focusing on the Hantzsch thiazole synthesis, a classical and widely used method.[1][2][3]

Q1: My reaction yield is consistently low. What are the most common causes?

Low yields in Hantzsch thiazole synthesis can stem from several factors.[1] Key areas to investigate include:

  • Reactant Purity: Impurities in the α-haloketone or thioamide starting materials can lead to unwanted side reactions, consuming reactants and complicating purification.[1]

  • Thioamide Stability: The stability of the thioamide can be a limiting factor, particularly if the reaction is run under harsh acidic conditions.[1]

  • Reaction Conditions: Suboptimal solvent, temperature, or reaction time can significantly reduce yield.

  • Presence of Water: For some variations of the synthesis, the presence of water can be detrimental. Using anhydrous solvents is often recommended.[1]

Q2: How critical is the choice of solvent for the reaction?

The solvent plays a crucial role in both the reaction rate and the final yield. The optimal choice depends on the specific substrates and the heating method.

  • Conventional Heating: Solvents like 1-butanol, 2-propanol, ethanol, and even water have been shown to be effective, typically under reflux conditions.[1][4]

  • Microwave-Assisted Synthesis: Methanol is often used effectively in microwave-assisted protocols, which can significantly shorten reaction times.[1][5] It is highly advisable to perform small-scale solvent screening to determine the best option for your specific derivative.

Q3: What is the optimal temperature and reaction time?

These parameters are highly dependent on the chosen methodology:

  • Conventional Heating: Reactions often require refluxing for several hours to reach completion.[1]

  • Microwave Irradiation: This method can dramatically reduce reaction times to as little as 30 minutes, with temperatures typically ranging from 90-130°C.[1][5] The use of microwave heating has been shown to produce higher yields in shorter times compared to conventional reflux.[5]

Q4: Are there alternative, potentially higher-yielding, methods to the classical Hantzsch synthesis?

Yes, several modifications and alternative routes have been developed:

  • Diazoketone Chemistry: Using α-diazoketones as stable and convenient synthetic equivalents for α-haloketones can provide a scalable, one-pot synthesis of 2,4-disubstituted thiazoles with high yields.[6][7]

  • Green Catalysts: The use of reusable, environmentally benign catalysts, such as silica-supported tungstosilisic acid, has been explored for one-pot, multi-component syntheses.[4]

  • Oxidation of Thiazolines: Thiazoles can be synthesized through the oxidation of thiazoline precursors using reagents like manganese dioxide (MnO2).[2]

Q5: I'm having trouble with product purification. What are the likely impurities?

Common impurities include unreacted starting materials, particularly the thioamide or α-haloketone, and byproducts from side reactions. If the reaction does not go to completion, separating the product from the starting materials can be challenging. The product itself, being a thiazole, is often poorly soluble in water, which can be used to your advantage during workup by precipitating the product from an aqueous solution.[3]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data for optimizing the synthesis.

Table 1: Effect of Solvent and Heating Method on Yield and Reaction Time

Reactants Solvent Heating Method Temperature Time Yield (%) Reference
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthiourea Methanol Microwave 90 °C 30 min 95% [5]
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthiourea Methanol Conventional Reflux 8 h Lower Yields* [5]
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one + Thiourea + Benzaldehyde 1-Butanol Conventional Reflux - Good [1][4]
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one + Thiourea + Benzaldehyde 2-Propanol Conventional Reflux - Good [1][4]
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one + Thiourea + Benzaldehyde Water Conventional Reflux - Good [1][4]

*Specific yield not quantified but noted as significantly lower than microwave method.

Table 2: Comparative Spectroscopic Data for Thiazole Core Structure Direct experimental data for many specific this compound derivatives is limited. This table provides reference chemical shifts from the parent compound and closely related analogs.

Compound / Moiety¹H NMR (δ ppm)¹³C NMR (δ ppm)Reference
2-Amino-4-methylthiazole [8]
2-NH₂7.06 (s, 2H)-
4-CH₃2.28 (s, 3H)16.8
H-56.48 (s, 1H)101.3
C-2-169.1
C-4-147.8
1-(2-Amino-4-methylthiazol-5-yl)ethanone Derivatives [9][10]
4-CH₃~2.65 (s, 3H)-
NH₂~7.90-9.12 (s, 2H)-
General 2,4-Disubstituted Thiazole [2]
Thiazole Ring Proton~6.98 (s, 1H)~113-119
Thiazole Ring Carbons-~151 (C4), ~167 (C2)

Experimental Protocols

Protocol 1: General Hantzsch Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)

This protocol is a representative example of the Hantzsch synthesis and can be adapted for derivatives of this compound by substituting the appropriate α-haloketone and thioamide.[3]

  • Materials:

    • 2-Bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

    • Water

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

    • Add methanol and a magnetic stir bar.

    • Heat the mixture with stirring on a hot plate set to a gentle reflux (~100°C setting) for 30-60 minutes. Monitor the reaction via TLC.

    • Remove the reaction from the heat and allow the solution to cool to room temperature.

    • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This will neutralize any acid formed and help precipitate the product.

    • Filter the resulting solid product using a Büchner funnel.

    • Wash the filter cake thoroughly with water to remove any inorganic salts.

    • Allow the collected solid to air dry completely on a watch glass.

    • Characterize the final product using NMR, IR, and melting point analysis.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This protocol is adapted from a procedure for synthesizing N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines and demonstrates the general conditions for microwave-assisted synthesis.[5]

  • Materials:

    • Appropriate α-haloketone (e.g., 4-halo-1-(2-methylthiazol-4-yl)butan-1-one) (1.0 mmol)

    • Substituted Thioamide/Thiourea (1.2 mmol)

    • Methanol (3-5 mL)

  • Procedure:

    • Place the α-haloketone, thioamide/thiourea, and methanol in a microwave reaction vessel.

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 90°C for 30 minutes.

    • After the reaction is complete, cool the vessel to room temperature.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Purify the resulting residue, typically by column chromatography or recrystallization, to yield the final product.

    • Characterize the final product using appropriate spectroscopic methods (NMR, MS, IR).

Visualizations

Workflow General Hantzsch Thiazole Synthesis Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_analysis 4. Analysis & Purification Reactants Select α-Haloketone & Thioamide Mix Combine Reactants & Solvent in Vessel Reactants->Mix Solvent Choose Solvent (e.g., Ethanol, Methanol) Solvent->Mix Heat Apply Heat Mix->Heat MW Microwave (90-130°C, ~30 min) Heat->MW Option A Conv Conventional (Reflux, 1-8h) Heat->Conv Option B Monitor Monitor Progress (TLC) MW->Monitor Conv->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Precipitate Precipitate Product (e.g., add to Na₂CO₃ soln) Cool->Precipitate Filter Filter & Wash Solid Precipitate->Filter Dry Dry Product Filter->Dry Crude Crude Product Dry->Crude Purify Purify if Needed (Recrystallization or Column Chromatography) Crude->Purify Characterize Characterize (NMR, IR, MS, MP) Crude->Characterize Purify->Characterize Final Final Product Characterize->Final

Caption: Workflow for the Hantzsch synthesis of thiazole derivatives.

Troubleshooting Troubleshooting Flowchart for Low Yield Start Low Yield or No Product CheckPurity Verify Purity of Starting Materials (α-Haloketone, Thioamide) Start->CheckPurity Impure Source of Impurity Identified? CheckPurity->Impure PurifyReactants Purify/Replace Reactants Impure->PurifyReactants Yes OptimizeConditions Purity Confirmed. Proceed to Optimize Conditions. Impure->OptimizeConditions No PurifyReactants->Start Retry Synthesis SolventScreen Perform Solvent Screen (e.g., EtOH, MeOH, Butanol) OptimizeConditions->SolventScreen TempTime Vary Temperature & Reaction Time SolventScreen->TempTime ConsiderMW Consider Microwave Assisted Synthesis for Improved Yield & Speed TempTime->ConsiderMW CheckStability Investigate Thioamide Stability Under Reaction Conditions ConsiderMW->CheckStability If yield still low AlternativeRoute Consider Alternative Synthetic Route (e.g., Diazoketone method) CheckStability->AlternativeRoute

Caption: A logical flowchart for troubleshooting low-yield reactions.

References

Common impurities in 1-(2-Methylthiazol-4-yl)ethanone and their identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-Methylthiazol-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: Based on the common synthetic route, the Hantzsch thiazole synthesis, impurities in this compound are typically related to starting materials, by-products, or degradation products. These can include:

  • Unreacted Starting Materials:

    • Thioacetamide (if used as the thioamide source).

    • A 3-halo-2,4-pentanedione derivative (e.g., 3-chloro-2,4-pentanedione or 3-bromo-2,4-pentanedione).

  • Reaction By-products:

    • Isomeric impurities, such as 1-(2,5-dimethylthiazol-4-yl)ethanone, arising from alternative cyclization pathways.

    • Products of side reactions, which can be complex and vary based on reaction conditions.

  • Residual Solvents:

    • Ethanol, methanol, or other alcohols are commonly used as solvents in the Hantzsch synthesis.

  • Degradation Products:

    • Thiazole rings can be susceptible to degradation under certain conditions, such as strong light, which may lead to photo-oxygenation products.[1]

Q2: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?

A2: An unexpected peak in your HPLC chromatogram could be one of the impurities listed above. To identify it, a systematic approach is recommended:

  • Review the Synthesis: Understand the synthetic route used to prepare the material. This will provide clues about potential impurities.

  • LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the molecular weight of the impurity.[1] This is a powerful first step in identification.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass and suggest a molecular formula for the impurity.

  • NMR Spectroscopy: Isolate the impurity using preparative HPLC and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[1][2]

  • Spiking Study: If you have a reference standard for a suspected impurity, "spike" your sample with a small amount of the standard. If the peak area of the unknown impurity increases, it confirms its identity.

Q3: My this compound sample has a slight color. Is this normal?

A3: this compound is typically a white to pale yellow crystalline powder. A noticeable color could indicate the presence of impurities or degradation products. It is advisable to assess the purity of the sample using the analytical techniques described in this guide.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Issue Potential Cause Troubleshooting Steps
Multiple Peaks in GC-MS Analysis Presence of volatile impurities such as residual solvents or low molecular weight by-products.1. Confirm the identity of the main peak by its mass spectrum. 2. Compare the mass spectra of the impurity peaks with a library of known compounds. 3. If a headspace GC is available, analyze for residual solvents.
Poor Peak Shape in HPLC Inappropriate mobile phase pH, column degradation, or sample overload.1. Adjust the mobile phase pH. Thiazole compounds are basic and may require a slightly acidic mobile phase for good peak shape. 2. Use a new column to rule out column degradation. 3. Inject a more dilute sample to check for overloading.
Inconsistent Purity Results Sample instability, non-homogeneity of the sample, or variations in the analytical method.1. Ensure the sample is stored correctly (cool, dark, and dry place). 2. Properly homogenize the sample before taking an aliquot for analysis. 3. Validate the analytical method for robustness to ensure minor variations do not significantly impact the results.
Unexpected NMR Signals Presence of impurities or residual solvents.1. Compare the observed spectrum with a reference spectrum of pure this compound. 2. Consult tables of common NMR solvent and impurity shifts.[3] 3. Perform 2D NMR experiments (e.g., COSY, HSQC) to help identify the structure of the impurities.

Quantitative Data Summary

Parameter Typical Specification
Purity (by HPLC) ≥ 98.0%
Individual Impurity ≤ 0.5%
Total Impurities ≤ 2.0%
Residual Solvents As per ICH guidelines

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination

This protocol provides a general starting point for developing an HPLC method for the purity analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase and an organic modifier.

    • Aqueous Phase (A): 0.1% Formic acid in Water.

    • Organic Phase (B): Acetonitrile or Methanol.

    • Example Isocratic Condition: 70% A / 30% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • UV Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by a UV scan.

  • Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This protocol is suitable for identifying volatile impurities such as residual solvents and low molecular weight by-products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR is a powerful tool for the structural confirmation of the main component and the identification of impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity and aid in the structural elucidation of unknown impurities.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Visualizations

cluster_synthesis Hantzsch Thiazole Synthesis cluster_impurities Potential Impurities Thioacetamide Thioacetamide Product This compound Thioacetamide->Product 3-Halo-2,4-pentanedione 3-Halo-2,4-pentanedione 3-Halo-2,4-pentanedione->Product Unreacted_SM Unreacted Starting Materials Product->Unreacted_SM May Contain Byproducts Reaction By-products Product->Byproducts May Contain Solvents Residual Solvents Product->Solvents May Contain

Caption: Potential sources of impurities in this compound synthesis.

Start Impurity Detected HPLC Initial Analysis (HPLC-UV) Start->HPLC LCMS Molecular Weight Determination (LC-MS) HPLC->LCMS HRMS Elemental Composition (HRMS) LCMS->HRMS Prep_HPLC Isolation (Preparative HPLC) HRMS->Prep_HPLC NMR Structure Elucidation (NMR) Prep_HPLC->NMR Identify Impurity Identified NMR->Identify

Caption: Workflow for the identification of an unknown impurity.

References

Troubleshooting guide for the synthesis of thiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of thiazole compounds. It covers common issues, detailed experimental protocols, and frequently asked questions (FAQs) for three prevalent synthesis methods: the Hantzsch synthesis, the Cook-Heilbron synthesis, and the Gabriel synthesis.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Hantzsch synthesis can stem from several factors. Key areas to investigate include the purity of your starting materials (α-haloketone and thioamide), suboptimal reaction conditions, and the potential for side reactions.

  • Starting Material Purity: Impurities in the reactants can lead to unwanted side reactions, consuming starting materials and complicating purification. Verify the purity of your α-haloketone and thioamide using techniques like NMR or melting point analysis.

  • Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the outcome. Systematically vary these parameters to find the optimal conditions for your specific substrates. Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.

  • Side Reactions: The formation of byproducts can consume reactants and reduce the yield of the desired product. Common side products include oxazoles (if the thioamide is contaminated with amide) and products from the dimerization or polymerization of reactants.

Q2: I am observing multiple spots on my TLC plate after performing a Hantzsch synthesis. What could these be?

A2: Multiple spots on a TLC plate indicate the presence of impurities or side products. In a Hantzsch thiazole synthesis, these could include:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to the α-haloketone and thioamide.

  • Oxazole Byproduct: Contamination of the thioamide with its corresponding amide can lead to the formation of an oxazole.

  • Dimerization/Polymerization Products: Under certain conditions, the starting materials or reactive intermediates can self-condense.

Q3: What are the major drawbacks of the Cook-Heilbron and Gabriel thiazole syntheses?

A3: While useful, both the Cook-Heilbron and Gabriel syntheses have notable drawbacks. Both methods are often criticized for being time-consuming and resulting in unsatisfactory yields. The Cook-Heilbron synthesis is primarily limited to the production of 5-aminothiazoles. The Gabriel synthesis often requires harsh reaction conditions, including the use of phosphorus pentasulfide, which can be difficult to handle.

Q4: How can I monitor the progress of my thiazole synthesis reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions, including thiazole synthesis. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. For more quantitative and real-time monitoring, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Q5: My thiazole compound is difficult to purify. What methods are recommended?

A5: The most common purification techniques for thiazole derivatives are recrystallization and column chromatography.

  • Recrystallization: This is an effective method for purifying solid compounds. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing thiazole derivatives include ethanol, methanol, and solvent pairs like ethyl acetate/hexane.

  • Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase. For thiazole derivatives, silica gel is a common stationary phase, and a gradient of hexane and ethyl acetate is often used as the mobile phase.

Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting common issues encountered during thiazole synthesis.

TroubleshootingWorkflow General Troubleshooting Workflow for Thiazole Synthesis start Low Yield or Impure Product check_purity Check Starting Material Purity (NMR, mp) start->check_purity optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent, Catalyst) check_purity->optimize_conditions Purity OK fail Persistent Issues: Consider Alternative Synthesis Route check_purity->fail Impure analyze_side_products Analyze Side Products (TLC, LC-MS, NMR) optimize_conditions->analyze_side_products Low Yield Persists purification Optimize Purification (Recrystallization, Column Chromatography) optimize_conditions->purification Good Conversion, Impure Product success High Yield, Pure Product optimize_conditions->success Yield Improved analyze_side_products->optimize_conditions Identified, Modify Conditions analyze_side_products->purification Complex Mixture purification->success Successful purification->fail Cannot Separate

Caption: A logical workflow for troubleshooting thiazole synthesis.

Data Presentation: Comparison of Thiazole Synthesis Methods

The following table summarizes key performance indicators for different thiazole synthesis routes, providing a basis for method selection.

Synthetic RouteGeneral YieldsReaction TimeKey AdvantagesCommon Drawbacks
Hantzsch Thiazole Synthesis Good to Excellent (70-95%)2 - 24 hoursWell-established, broad substrate scope, reliable.Often requires elevated temperatures and long reaction times.
Microwave-Assisted Hantzsch Excellent (85-98%)5 - 30 minutesDramatically reduced reaction times, often higher yields.Requires specialized microwave equipment.
Solvent-Free Hantzsch (Grinding) Good

How to avoid byproduct formation in Hantzsch thiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in the Hantzsch thiazole synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the Hantzsch thiazole synthesis, providing potential causes and solutions to minimize byproduct formation and improve yield.

Q1: My reaction is producing a significant amount of a byproduct, particularly when using an N-substituted thiourea under acidic conditions. What is this byproduct and how can I avoid it?

A1: Under acidic conditions, the Hantzsch synthesis with an N-monosubstituted thiourea can lead to the formation of a 3-substituted 2-imino-2,3-dihydrothiazole as a major byproduct alongside the desired 2-(N-substituted amino)thiazole.[1] The ratio of these isomers is influenced by the reaction conditions and the structure of the starting materials.[1]

Troubleshooting:

  • pH Control: The most effective way to avoid the 2-imino-2,3-dihydrothiazole byproduct is to run the reaction in a neutral solvent.[1] Under neutral conditions, the condensation of α-haloketones with N-monosubstituted thioureas exclusively yields the desired 2-(N-substituted amino)thiazoles.[1]

  • Reaction Conditions: If acidic conditions are necessary for your specific substrates, optimization of the acid catalyst, temperature, and reaction time may be required to favor the formation of the desired product.

Q2: I am observing multiple spots on my TLC plate, and the yield of my desired thiazole is low, even under neutral conditions. What are other potential byproducts?

A2: Low yields and multiple byproducts under neutral conditions can often be attributed to the quality of the starting materials, particularly the α-haloketone, or suboptimal reaction conditions. Potential side reactions and byproducts include:

  • Self-condensation of the α-haloketone: In the presence of a base or even upon heating, α-haloketones can undergo self-condensation reactions.

  • Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo a Favorskii rearrangement to produce carboxylic acid derivatives.

  • Formation of α,α-dihalogenated and aromatic ring-halogenated byproducts: These can arise during the synthesis of the α-haloketone starting material and will lead to corresponding byproducts in the thiazole synthesis.

  • Hydrolysis of reactants or products: The presence of water, especially at elevated temperatures, can lead to the hydrolysis of the α-haloketone or the thioamide.

Troubleshooting:

  • Purity of Starting Materials: Ensure the α-haloketone is pure and free from di-halogenated or other impurities. It is often recommended to use freshly prepared or purified α-haloketones.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.

  • Optimized Reaction Conditions: Systematically optimize the solvent, temperature, and reaction time. The use of milder reaction conditions can often suppress byproduct formation.

Q3: How can I improve the overall yield and purity of my Hantzsch thiazole synthesis?

A3: Several modern approaches to the Hantzsch synthesis have been developed to improve yields and purity while also being more environmentally friendly.

Optimization Strategies:

  • Solvent-Free Conditions: Performing the reaction without a solvent can lead to shorter reaction times, enhanced reaction rates, improved yields, and high selectivity.[2]

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[3]

  • Ultrasonic Irradiation: The use of ultrasound can also lead to higher yields and shorter reaction times compared to conventional heating methods.[4]

  • Catalyst Selection: A variety of catalysts, including silica-supported tungstosilisic acid and montmorillonite-K10, have been shown to improve reaction efficiency.[4][5]

Comparative Data on Reaction Conditions

The following table summarizes the impact of different reaction conditions on the yield of thiazole derivatives, providing a guide for optimization.

CatalystSolventTemperatureTimeYield (%)Reference
NoneEthanol/WaterReflux2-3.5 hVaries[4]
Silica Supported Tungstosilisic AcidEthanol/Water65 °C2-3.5 h79-90%[4]
Silica Supported Tungstosilisic AcidEthanol/WaterRoom Temp (Ultrasound)1.5-2 h79-90%[4]
NoneNoneRoom Temp (Grinding)5-10 minHigh[2]
Montmorillonite-K10DMSO80 °C2 hGood[5]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2-Amino-4-phenylthiazole under Conventional Heating

This protocol describes a standard and high-yielding procedure for the synthesis of 2-amino-4-phenylthiazole.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate Solution

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[6]

  • Add methanol (5 mL) and a magnetic stir bar.[6]

  • Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.[6]

  • Remove the reaction from the heat and allow it to cool to room temperature.[6]

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[6]

  • Filter the resulting precipitate through a Buchner funnel and wash the filter cake with water.[6]

  • Dry the collected solid to obtain the final product.

Protocol 2: Environmentally Benign One-Pot Synthesis of Thiazole Derivatives using a Reusable Catalyst

This protocol outlines a green chemistry approach for the synthesis of substituted thiazoles.[4]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (or other α-haloketone)

  • Thiourea

  • Substituted Benzaldehyde

  • Silica Supported Tungstosilisic Acid

  • Ethanol/Water (1:1)

Procedure:

  • In a round-bottom flask, combine the α-haloketone (1 mmol), thiourea (1 mmol), substituted benzaldehyde (1 mmol), and silica-supported tungstosilisic acid (15 mol%).

  • Add 5 mL of an ethanol/water (1:1) mixture.

  • Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.

  • Alternatively, for an ultrasound-assisted reaction, sonicate the mixture at room temperature for 1.5 to 2 hours.

  • Filter the hot solution to collect the solid product.

  • Wash the collected solid with ethanol.

  • To recover the catalyst, dissolve the solid in acetone and filter. The solid catalyst can be washed, dried, and reused.

  • Evaporate the acetone from the filtrate to obtain the purified product.

Visualizing Reaction Pathways

Main Reaction Pathway and Regioselective Byproduct Formation

The following diagram illustrates the main reaction pathway for the Hantzsch thiazole synthesis and the competing pathway leading to the 2-imino-2,3-dihydrothiazole byproduct under acidic conditions.

Hantzsch_Synthesis cluster_conditions Reactants α-Haloketone + N-Substituted Thiourea Intermediate S-Alkylated Intermediate Reactants->Intermediate S-Alkylation Product 2-(N-Substituted amino)thiazole (Desired Product) Intermediate->Product Intramolecular Cyclization & Dehydration Byproduct 3-Substituted 2-imino-2,3-dihydrothiazole (Byproduct) Intermediate->Byproduct N-Alkylation & Cyclization Neutral Neutral Conditions Acidic Acidic Conditions

Caption: Hantzsch thiazole synthesis pathway and byproduct formation.

Troubleshooting Workflow for Byproduct Formation

This diagram provides a logical workflow for troubleshooting common issues related to byproduct formation in the Hantzsch thiazole synthesis.

Troubleshooting_Workflow Start Byproduct Formation Observed CheckPurity Check Purity of Starting Materials (especially α-haloketone) Start->CheckPurity CheckConditions Analyze Reaction Conditions CheckPurity->CheckConditions Acidic Acidic Conditions? CheckConditions->Acidic Neutralize Switch to Neutral Solvent Acidic->Neutralize Yes OptimizeAcidic Optimize Acidic Conditions (Catalyst, Temp, Time) Acidic->OptimizeAcidic If Neutralization is not an option OtherByproducts Other Byproducts Present? Acidic->OtherByproducts No Success Minimized Byproducts Neutralize->Success Purification Purification Strategy (Recrystallization, Chromatography) OptimizeAcidic->Purification OptimizeNeutral Optimize Neutral Conditions (Solvent, Temp, Time) OtherByproducts->OptimizeNeutral AlternativeMethods Consider Alternative Methods (Microwave, Ultrasound, Solvent-free) OptimizeNeutral->AlternativeMethods AlternativeMethods->Purification Purification->Success

Caption: Troubleshooting workflow for byproduct formation.

References

Improving the regioselectivity of reactions involving 1-(2-Methylthiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-Methylthiazol-4-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to address common challenges related to the regioselectivity of reactions involving this important heterocyclic building block.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and why?

A1: The reactivity of this compound is governed by the electronic properties of its substituents and the thiazole ring itself. There are three primary sites of reactivity:

  • C5-Position (Thiazole Ring): The thiazole ring is an aromatic heterocycle. Due to the electron-donating effect of the sulfur atom and the directing effect of the C2-methyl group, the C5 position is electron-rich. This makes it the most probable site for electrophilic aromatic substitution reactions like halogenation, nitration, and Friedel-Crafts reactions.[1][2]

  • C2-Position (Thiazole Ring): The proton at the C2 position of a thiazole ring is known to be acidic and can be removed by strong bases, such as organolithium reagents (e.g., n-BuLi).[2] This deprotonation forms a nucleophilic organometallic species that can react with various electrophiles. This site is also susceptible to direct C-H activation catalyzed by transition metals.[3]

  • α-Carbon (Acetyl Group): The protons on the methyl group of the acetyl substituent are acidic due to the electron-withdrawing nature of the adjacent carbonyl group. They can be removed by a suitable base to form an enolate, which can then participate in reactions like aldol condensations, alkylations, and α-halogenations. The enolisation process can be significantly catalyzed by certain metal cations.[4]

cluster_main Reactivity Map of this compound mol C5 C5-H R1 Electrophilic Aromatic Substitution C5->R1 C2 C2-H R2 Deprotonation / Direct C-H Activation C2->R2 Alpha α-Protons R3 Enolate Formation (Aldol, Alkylation, etc.) Alpha->R3

Caption: Key reactive sites on the this compound molecule.

Q2: I am attempting an electrophilic substitution (e.g., bromination) and getting a mixture of products. How can I favor substitution at the C5 position?

A2: For electrophilic aromatic substitution, the C5 position is electronically favored.[1] However, harsh conditions can lead to side reactions, such as bromination at the α-carbon of the acetyl group. To improve selectivity for C5:

  • Use appropriate catalysts: For bromination, a Lewis acid like FeBr₃ is standard for aromatic substitution.

  • Control Temperature: Run the reaction at lower temperatures to minimize side reactions and favor the kinetically preferred product.

  • Protect the Acetyl Group: If α-substitution is a persistent issue, consider protecting the ketone as an acetal/ketal before performing the electrophilic substitution. The protecting group can be removed in a subsequent step.

Q3: What is the most effective strategy for functionalizing the C2 position of the thiazole ring?

A3: Functionalization at the C2 position is typically achieved via two main routes:

  • Deprotonation-Substitution: This classic method involves treating the molecule with a strong organometallic base (e.g., n-butyllithium) at low temperatures (-78 °C) to selectively deprotonate the C2 position. The resulting lithiated species can then be quenched with an appropriate electrophile (e.g., CO₂, aldehydes, alkyl halides).

  • Direct C-H Activation: This is a more modern and often more functional-group-tolerant approach. Palladium or copper-catalyzed C-H activation can be used to directly couple the C2 position with various partners, such as aryl halides (e.g., Heck or Suzuki-type couplings) or other nucleophiles.[3][5] The regioselectivity of these reactions can often be controlled by the choice of ligand and catalyst system.[3]

Q4: My reaction yield is low when attempting a C-H activation at the C2 position. What are the common causes?

A4: Low yields in C-H activation reactions on this substrate can stem from several factors:

  • Catalyst Inactivation: The sulfur and nitrogen atoms in the thiazole ring can coordinate to the metal center and inhibit catalysis. Choosing a robust catalyst system with appropriate ligands is crucial.

  • Competitive Reactions: The acetyl group can compete for coordination with the metal catalyst.

  • Incorrect Base or Solvent: The base plays a critical role in the C-H activation step, often participating in a concerted metalation-deprotonation mechanism.[5] The choice of base and solvent must be optimized for the specific catalytic system.

  • Atmosphere Control: Many C-H activation catalysts, particularly those involving Pd(0) species, are sensitive to air and moisture. Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

Troubleshooting Guides

Guide 1: Improving Regioselectivity in Palladium-Catalyzed Direct C-H Arylation

This guide provides strategies to favor C-H arylation at the C2 versus the C5 position.

IssuePotential Cause(s)Recommended Solution(s)
Mixture of C2 and C5 Arylated Products Steric/Electronic Ambiguity: The catalyst may not have a strong intrinsic preference for one site over the other.Ligand Modification: Introduce bulky phosphine or N-heterocyclic carbene (NHC) ligands to the palladium catalyst. Bulky ligands can sterically hinder approach to the more crowded C5 position, thereby favoring arylation at C2.
Reaction Conditions: Temperature and solvent can influence the kinetic vs. thermodynamic product ratio.Optimize Temperature: Start at a lower temperature (e.g., 80 °C) and gradually increase if reactivity is low. Higher temperatures might favor the thermodynamically more stable product, which may not be the desired regioisomer.
Low Conversion / No Reaction Catalyst Inhibition: Thiazole nitrogen/sulfur is coordinating to the palladium center, preventing the catalytic cycle.Use of Additives: Silver salts (e.g., Ag₂CO₃) or copper salts can sometimes act as co-catalysts or activators.[3] Increase Catalyst Loading: While not ideal, a modest increase from 1-2 mol% to 5 mol% can sometimes overcome catalyst deactivation.
Primarily C5 Arylation Observed Electronic Bias: The catalyst system may be preferentially activating the more electron-rich C5 C-H bond.Switch Catalyst System: Consider nickel-based catalysts, which have shown different regioselectivity profiles in the arylation of azoles.[5] Alternatively, explore iridium-catalyzed borylation at the C2 position, followed by a subsequent Suzuki coupling.
Guide 2: Selective α-Bromination of the Acetyl Group

This guide addresses how to selectively brominate the methyl of the acetyl group while avoiding substitution on the thiazole ring.

IssuePotential Cause(s)Recommended Solution(s)
Ring Bromination at C5 Wrong Brominating Agent/Catalyst: Using Br₂ with a Lewis acid (like FeBr₃) promotes electrophilic aromatic substitution.Use an α-Halogenation Reagent: Employ N-Bromosuccinimide (NBS) with a catalytic amount of a radical initiator (like AIBN) or an acid catalyst (like p-TsOH).
Reaction Conditions: Conditions favor ionic pathways.Control Reaction Conditions: For radical-based α-bromination, use a non-polar solvent (e.g., CCl₄) and initiate with light or heat. For acid-catalyzed bromination, ensure anhydrous conditions.
Formation of Di- and Tri-brominated Products Excess Brominating Agent: Using more than one equivalent of the brominating agent.Stoichiometric Control: Carefully control the stoichiometry. Use precisely 1.0 equivalent of NBS or other brominating agent. Add the agent slowly to the reaction mixture to avoid localized high concentrations.

Experimental Protocols

Key Experiment: C2-Selective Direct C-H Arylation (General Guideline)

This protocol is a general guideline based on literature procedures for the direct C2-arylation of thiazole derivatives and should be optimized for specific substrates.[5]

Materials:

  • This compound (1.0 eq)

  • Aryl bromide (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon), add this compound, the aryl bromide, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

cluster_workflow Workflow: C2-Selective Direct C-H Arylation start Setup Reaction Vessel (Inert Atmosphere) reagents Add Thiazole, Aryl Bromide, Pd(OAc)₂, Ligand, K₂CO₃ start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent react Heat Reaction Mixture (80-120 °C) solvent->react monitor Monitor Progress (TLC, GC-MS) react->monitor monitor->react Incomplete workup Cool, Dilute, and Wash monitor->workup Complete purify Dry and Purify (Column Chromatography) workup->purify end Isolated Product purify->end

Caption: Experimental workflow for a typical C2-selective direct C-H arylation reaction.

cluster_troubleshoot Troubleshooting Logic: Low Regioselectivity start Low Regioselectivity or Mixture of Isomers q_temp Is Reaction at Lowest Possible Temp? start->q_temp lower_temp Action: Lower Temperature (e.g., from 120°C to 80°C) q_temp->lower_temp No q_ligand Is a Sterically Demanding Ligand Used? q_temp->q_ligand Yes lower_temp->q_ligand change_ligand Action: Switch to a Bulky Ligand (e.g., XPhos) q_ligand->change_ligand No q_catalyst Is an Alternative Metal System Possible? q_ligand->q_catalyst Yes change_ligand->q_catalyst change_catalyst Action: Screen Ni or Cu Catalyst Systems q_catalyst->change_catalyst Yes end Improved Selectivity q_catalyst->end No change_catalyst->end

Caption: Decision tree for troubleshooting low regioselectivity in C-H functionalization.

References

Technical Support Center: Scaling Up the Synthesis of 1-(2-Methylthiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Methylthiazol-4-yl)ethanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work and process scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially adaptable method for synthesizing this compound and other substituted thiazoles is the Hantzsch thiazole synthesis.[1][2] This method typically involves the cyclocondensation of an α-haloketone with a thioamide. For the target molecule, this corresponds to the reaction between thioacetamide and a 4-halo derivative of 2,4-pentanedione or a related β-dicarbonyl compound.

Q2: What are the primary challenges when scaling up the Hantzsch synthesis for this compound?

A2: Scaling up the Hantzsch synthesis presents several challenges. Key issues include managing the exothermic nature of the reaction, ensuring homogenous mixing of reactants, controlling the rate of reagent addition to minimize side-product formation, and developing a robust and scalable purification method to handle larger volumes.[3] The formation of impurities and colored byproducts can also become more pronounced at a larger scale.

Q3: What are the critical process parameters (CPPs) to monitor during scale-up?

A3: The critical process parameters that require stringent control include:

  • Temperature: The reaction is often exothermic. Maintaining a consistent temperature is crucial to ensure reaction completion and prevent the formation of degradation products.

  • Reagent Stoichiometry and Addition Rate: The molar ratio of the α-haloketone and thioacetamide must be precisely controlled. A slow, controlled addition of one reagent to the other is often necessary on a larger scale to manage heat evolution and minimize side reactions.[4]

  • Mixing/Agitation: Efficient mixing is vital for maintaining homogeneity, ensuring good heat transfer, and maximizing contact between reactants, which is more challenging in larger reactors.

  • Reaction Time: The reaction should be monitored to determine the optimal endpoint, avoiding prolonged reaction times that could lead to increased impurity levels.[4]

Q4: What safety precautions are essential for the large-scale synthesis of this thiazole derivative?

A4: Key safety considerations include:

  • Handling of α-haloketones: These materials are often lachrymatory and corrosive. Appropriate personal protective equipment (PPE) and handling in a well-ventilated area or fume hood are mandatory.

  • Exothermic Reaction: The potential for a runaway reaction must be assessed. A scalable cooling system and a plan for emergency quenching are necessary.

  • Solvent Handling: Use of flammable solvents requires adherence to all standard safety protocols for storage, handling, and grounding of equipment to prevent static discharge.

  • Thioacetamide: This reagent is a suspected carcinogen and should be handled with appropriate containment measures.

Troubleshooting Guide

Problem 1: The reaction yield is significantly lower than expected.

  • Potential Cause 1: Purity of Starting Materials. Impurities in the α-haloketone or thioacetamide can participate in side reactions, consuming the reactants and reducing the yield.

    • Solution: Verify the purity of starting materials using techniques like NMR or GC-MS before starting the reaction. If necessary, purify the reagents via distillation or recrystallization.

  • Potential Cause 2: Suboptimal Reaction Temperature. If the temperature is too low, the reaction rate may be too slow for completion within the allotted time. If it's too high, degradation of reactants or products can occur.

    • Solution: Conduct optimization studies to find the ideal temperature range.[5] Implement strict temperature control during the scale-up process.

  • Potential Cause 3: Inefficient Mixing. In larger reactors, poor agitation can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Ensure the reactor is equipped with an appropriate stirrer and baffle system for the scale of the reaction. The agitation speed should be optimized to ensure a homogenous mixture.

Problem 2: The final product is dark-colored and difficult to purify.

  • Potential Cause 1: Polymerization/Side Reactions. Hantzsch synthesis can be accompanied by the formation of polymeric or tarry byproducts, especially under harsh conditions (e.g., high heat, incorrect pH).[4]

    • Solution: Maintain the optimized reaction temperature and minimize reaction time. Ensure a controlled, slow addition of reagents. Running the reaction under an inert atmosphere (e.g., nitrogen) can sometimes prevent oxidative side reactions.

  • Potential Cause 2: Thermal Degradation. The product or intermediates may be sensitive to prolonged exposure to heat during the reaction or the workup process.

    • Solution: Minimize the time the reaction mixture is held at elevated temperatures. For purification, consider methods that avoid excessive heat, such as column chromatography or crystallization from a suitable solvent system at lower temperatures.

Problem 3: The product fails to crystallize or "oils out" during purification.

  • Potential Cause: Residual Impurities or Incorrect Solvent System. The presence of impurities can inhibit crystallization. The chosen solvent system may also be inappropriate for inducing crystallization of the final product.

    • Solution: First, attempt to improve the purity of the crude product through an additional aqueous wash or a charcoal treatment to remove colored impurities. Then, perform a systematic screening of different solvents and solvent mixtures to find suitable conditions for crystallization. Seeding the solution with a small crystal of pure product can also induce crystallization.

Experimental Protocols & Data

General Protocol for Hantzsch Thiazole Synthesis

This protocol describes a general laboratory-scale procedure for the synthesis of this compound, which can serve as a basis for scale-up development.

  • Reaction Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a temperature probe. The system is placed under a nitrogen atmosphere.

  • Reagent Charging: The flask is charged with thioacetamide (1.0 eq.) and a suitable solvent (e.g., ethanol). The mixture is stirred until the thioacetamide is fully dissolved.

  • Reactant Addition: A solution of 3-chloro-2,4-pentanedione (1.05 eq.) in the same solvent is prepared and added to the dropping funnel. The thioacetamide solution is cooled to 0-5 °C, and the chloro-diketone solution is added dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approx. 78 °C for ethanol) for 4-6 hours. Reaction progress is monitored by TLC or LC-MS.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, typically by column chromatography on silica gel or by crystallization.

Table 1: Reaction Optimization Parameters (Illustrative)
Parameter Condition A Condition B (Optimized) Condition C Impact on Scale-Up
Solvent TolueneEthanolAcetonitrileEthanol is often preferred for its lower toxicity and cost.
Temperature 100 °C75-80 °C50 °CLowering temperature reduces byproduct formation but may increase reaction time.
Addition Time 15 min1.5 hours3 hoursSlower addition is critical at scale to control the exotherm.
Yield 65%85%70% (incomplete)Optimized conditions balance yield and purity.
Purity (Crude) 80%92%95% (with starting material)Higher purity simplifies downstream purification.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Reagent Preparation (Thioacetamide & α-Haloketone) setup 2. Reactor Setup (Inert Atmosphere) reagents->setup addition 3. Controlled Addition (Exotherm Management) setup->addition reflux 4. Reflux & Monitoring (TLC / LC-MS) addition->reflux quench 5. Quench & Solvent Removal reflux->quench extraction 6. Liquid-Liquid Extraction quench->extraction purify 7. Purification (Crystallization / Chromatography) extraction->purify product Final Product purify->product

Caption: General workflow for the synthesis of this compound.

Hantzsch Thiazole Synthesis Mechanism

G thioamide Thioacetamide (Nucleophile) intermediate1 Thioether Intermediate thioamide->intermediate1 Nucleophilic Attack (S on C-α) haloketone α-Haloketone haloketone->intermediate1 intermediate2 Hydroxythiazoline intermediate1->intermediate2 Intramolecular Cyclization product 2-Methyl-4-acetylthiazole intermediate2->product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Troubleshooting Flowchart for Low Yield

G start Problem: Low Yield check_reagents Check Purity of Starting Materials? start->check_reagents reagents_ok Reagents Pure check_reagents->reagents_ok Yes purify_reagents Action: Purify/Replace Reagents check_reagents->purify_reagents No check_temp Is Temperature Optimized & Controlled? reagents_ok->check_temp temp_ok Temp OK check_temp->temp_ok Yes optimize_temp Action: Optimize Temperature (±10-20°C) check_temp->optimize_temp No check_mixing Is Mixing/Agitation Sufficient for Scale? temp_ok->check_mixing mixing_ok Mixing OK check_mixing->mixing_ok Yes optimize_mixing Action: Increase Agitation/ Improve Baffling check_mixing->optimize_mixing No end Further Investigation (Solvent, pH, etc.) mixing_ok->end

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Catalyst Selection for Reactions of 1-(2-Methylthiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Methylthiazol-4-yl)ethanone. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Claisen-Schmidt Condensation

Q1: I am getting a low yield of the desired α,β-unsaturated ketone in my Claisen-Schmidt condensation. What are the potential causes and how can I improve it?

A1: Low yields in Claisen-Schmidt condensations are a common issue and can arise from several factors. Here are the most frequent causes and their solutions:

  • Improper Catalyst Choice or Concentration: The selection and amount of the base catalyst are critical. While sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used, potassium tert-butoxide (t-BuOK) can offer better yields for some substrates. Ensure your catalyst is fresh, as older bases can be less active due to the formation of carbonates from atmospheric CO2.[1][2] It is advisable to screen different catalysts and optimize their concentration for your specific aldehyde.

  • Suboptimal Reaction Temperature: Most Claisen-Schmidt reactions proceed well at room temperature. However, some systems may require gentle heating to increase the reaction rate.[2] Conversely, if you observe byproduct formation, cooling the reaction may be necessary to improve selectivity.[2]

  • Poor Reagent Quality: Impurities in your starting materials, particularly the aldehyde, can inhibit the reaction. For instance, aldehydes can oxidize to carboxylic acids, which will neutralize the basic catalyst.[1] Ensure your this compound and the aldehyde are pure.

  • Side Reactions: Self-condensation of the ketone or the aldehyde (if it has α-hydrogens) can compete with the desired reaction. To minimize self-condensation of the ketone, you can try slowly adding the ketone to a mixture of the aldehyde and the catalyst.[1] If the aldehyde is prone to the Cannizzaro reaction (for aldehydes without α-hydrogens in the presence of a strong base), using a milder base or lower base concentration can be beneficial.[1]

Q2: I am observing the formation of multiple byproducts in my Claisen-Schmidt condensation. What are the likely side reactions, and how can I minimize them?

A2: The formation of multiple byproducts is a frequent challenge. Here are the common side reactions and strategies to mitigate them:

  • Self-Condensation of the Ketone: this compound can react with itself in the presence of a strong base.

    • Solution: Slowly add the ketone to the reaction mixture containing the aldehyde and catalyst. Using a milder base or a lower reaction temperature can also suppress this side reaction.[1]

  • Cannizzaro Reaction of the Aldehyde: If you are using an aldehyde without α-hydrogens (e.g., benzaldehyde), it can undergo a disproportionation reaction in the presence of a strong base to yield an alcohol and a carboxylic acid.

    • Solution: Use milder basic conditions or add the base slowly to the reaction mixture. Ensuring the ketone is present to react with the aldehyde can also help.[1]

  • Michael Addition: The enolate of this compound can add to the α,β-unsaturated ketone product.

    • Solution: Use a slight excess of the aldehyde to ensure the complete consumption of the ketone enolate. Running the reaction at a lower temperature can also disfavor this addition.[1]

Ketone Reduction

Q3: I am trying to reduce the ketone group of this compound to a secondary alcohol. What is a suitable catalyst/reagent, and what are the key experimental considerations?

A3: A common and effective reagent for the reduction of ketones to secondary alcohols is sodium borohydride (NaBH₄) .[3][4] It is a mild reducing agent and is selective for aldehydes and ketones, meaning it typically will not reduce other functional groups like esters or amides that might be present in more complex molecules.[4]

Key Experimental Considerations:

  • Solvent: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions.[3][5]

  • Stoichiometry: In theory, one mole of NaBH₄ can reduce four moles of a ketone. However, in practice, it is common to use a molar excess of NaBH₄ (e.g., 1.5 to 2 equivalents) to ensure the reaction goes to completion, as some of the reagent may react with the protic solvent.[3][5]

  • Temperature: These reductions are often carried out at room temperature or cooled to 0 °C to control the reaction rate and improve selectivity.[3]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine when all the starting ketone has been consumed.[3]

  • Work-up: After the reaction is complete, a "work-up" procedure is necessary to remove the inorganic boron byproducts. This typically involves quenching the reaction with water or a dilute acid, followed by extraction of the product into an organic solvent.[3]

Q4: My reduction with NaBH₄ is sluggish or incomplete. What could be the problem?

A4: Several factors can lead to an incomplete reduction:

  • Reagent Quality: Sodium borohydride can degrade over time, especially if exposed to moisture. Use fresh, high-quality NaBH₄.

  • Insufficient Reagent: Ensure you are using a sufficient molar excess of NaBH₄.

  • Low Temperature: If the reaction is too slow at 0 °C or room temperature, allowing it to warm to room temperature or slightly above may be necessary.

  • Solvent Issues: While alcohols are standard, for less reactive ketones, a different solvent system might be required. However, for a relatively straightforward ketone like this compound, ethanol or methanol should be effective.

Epoxidation

Q5: I want to convert the carbonyl group of this compound into an epoxide. What is a suitable method?

A5: The Corey-Chaykovsky reaction is a widely used method for the epoxidation of ketones.[6][7][8] This reaction utilizes a sulfur ylide, typically generated in situ from a sulfonium salt and a strong base.

Key Reagents:

  • Sulfur Ylide Precursor: Trimethylsulfonium iodide or trimethylsulfoxonium iodide are common choices.[6][9]

  • Base: A strong, non-nucleophilic base is required to deprotonate the sulfonium salt to form the ylide. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or crushed potassium hydroxide (KOH).[9][10][11]

  • Solvent: Dry, aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are typically used.[6][10]

Troubleshooting:

  • Low Yield: This can be due to moisture inactivating the strong base and the ylide. Ensure all glassware is dry and use anhydrous solvents. The stability of the sulfur ylide can also be a factor; they are often generated and used at low temperatures.[6]

  • Side Reactions: The choice of sulfur ylide can be important. Dimethylsulfoxonium methylide is generally more stable than dimethylsulfonium methylide.

Catalyst Deactivation

Q6: I am concerned about catalyst deactivation in my reactions. What are the common causes?

A6: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time. The primary causes include:

  • Poisoning: Impurities in the reactants or solvent can strongly adsorb to the active sites of the catalyst, rendering them inactive.[12][13] For example, sulfur compounds can poison metal catalysts.

  • Fouling or Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores.[12][14] This is more common in high-temperature reactions.

  • Thermal Degradation (Sintering): High temperatures can cause the small catalyst particles to agglomerate into larger ones, which reduces the surface area and, consequently, the catalytic activity.[12]

  • Leaching: The active catalytic species may dissolve into the reaction medium, leading to a loss of catalyst.

To mitigate deactivation, ensure the purity of your reagents and solvents, optimize reaction temperatures to avoid excessive heat, and choose robust catalyst systems.[13][14]

Data Presentation

Table 1: Catalyst Comparison for Claisen-Schmidt Condensation

CatalystBase StrengthTypical SolventTemperature (°C)Typical Yield Range (%)Notes
NaOHStrongEthanol/Water20-5060-85A cost-effective and common choice.[1][2]
KOHStrongEthanol20-5065-90Similar to NaOH, sometimes offering slightly better yields.[1][2]
K-t-BuOKVery Strongt-Butanol/DMSO20-6075-95Often provides higher yields, especially for less reactive substrates.[11][15]
Lewis AcidsMildDichloromethane0-4050-80Can be useful to avoid side reactions associated with strong bases.[2]

Table 2: Reagent Stoichiometry for Ketone Reduction and Epoxidation

ReactionReagentTypical Stoichiometry (eq.)Notes
Ketone ReductionSodium Borohydride (NaBH₄)1.5 - 2.0An excess is used to ensure complete reaction.[3]
Corey-Chaykovsky EpoxidationTrimethylsulfonium Iodide1.5 - 2.0An excess of the ylide precursor is common.[6][9]
Corey-Chaykovsky EpoxidationStrong Base (e.g., NaH)1.5 - 2.0Must be sufficient to deprotonate the sulfonium salt.[10]

Experimental Protocols

Protocol 1: Claisen-Schmidt Condensation using Potassium Hydroxide
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol.

  • Reagent Addition: While stirring the solution at room temperature, add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise.[2]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 1-4 hours.[2]

  • Isolation: Once the starting material is consumed, cool the reaction mixture in an ice bath to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove the base, followed by a wash with cold ethanol to remove unreacted starting materials.[2] The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Reduction of the Ketone using Sodium Borohydride
  • Preparation: Dissolve this compound (~0.25 M concentration) in ethanol in a round-bottom flask with a magnetic stirrer.[3] Cool the flask in an ice bath to 0 °C.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC until the starting ketone is no longer visible.

  • Work-up: Carefully quench the reaction by the slow addition of water. Remove the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol. The product can be purified further by flash column chromatography on silica gel.[3]

Protocol 3: Corey-Chaykovsky Epoxidation
  • Ylide Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).[10] Carefully add anhydrous dimethyl sulfoxide (DMSO). Stir the mixture until hydrogen evolution ceases. Add trimethylsulfonium iodide (1.5 eq) and stir for 10-15 minutes.

  • Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous DMSO and add it dropwise to the prepared ylide solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction by pouring it into ice-water. Extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude epoxide by column chromatography.[6]

Mandatory Visualization

Claisen_Schmidt_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification prep Dissolve Ketone (1.0 eq) & Aldehyde (1.0 eq) in Ethanol add_base Add KOH (1.2 eq) in Ethanol Dropwise prep->add_base stir Stir at Room Temp. (Monitor by TLC) add_base->stir cool Cool in Ice Bath stir->cool filter Vacuum Filtration cool->filter wash Wash with Cold H₂O & Cold Ethanol filter->wash recrystallize Recrystallize wash->recrystallize

Caption: Workflow for Claisen-Schmidt Condensation.

Ketone_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Ketone in Ethanol (Cool to 0°C) add_nabh4 Add NaBH₄ (1.5 eq) Portion-wise prep->add_nabh4 stir Stir (0°C to RT) (Monitor by TLC) add_nabh4->stir quench Quench with H₂O stir->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify

Caption: Workflow for Ketone Reduction with NaBH₄.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Reaction? catalyst Catalyst Issue? start->catalyst temp Suboptimal Temp.? start->temp reagents Reagent Purity? start->reagents sol_catalyst Screen Catalysts & Optimize Loading catalyst->sol_catalyst sol_temp Adjust Temperature (Heat or Cool) temp->sol_temp sol_reagents Purify Starting Materials reagents->sol_reagents

Caption: Troubleshooting Logic for Low Reaction Yields.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(2-Methylthiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with 1-(2-Methylthiazol-4-yl)ethanone in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Based on structurally similar compounds like 2-acetylthiazole, this compound is expected to be poorly soluble in water but should exhibit solubility in a range of common organic solvents.[1] The polarity of the solvent will play a crucial role in its dissolution.

Q2: I am observing poor solubility of this compound in my reaction solvent. What are the initial troubleshooting steps?

When encountering poor solubility, it is advisable to start with simple physical interventions. Gentle heating of the solvent or using sonication can aid in the dissolution process by providing the energy needed to break down the solute's crystal lattice.[2] However, it is crucial to ensure that the compound is stable at elevated temperatures to prevent degradation.[1][3]

Q3: Can changing the solvent improve the solubility of this compound?

Yes, exploring different solvents is a standard approach. A systematic trial of solvents with varying polarities can help identify a suitable medium for your reaction. The principle of "like dissolves like" is a good starting point.[2]

Q4: Are there any advanced techniques to overcome severe solubility issues?

For particularly challenging cases, techniques like co-solvency, where a mixture of solvents is used, can significantly enhance solubility.[4][5] In some instances, solvent-free reaction conditions using methods like ball milling have proven effective for poorly soluble reactants.[6][7]

Troubleshooting Guide

This guide provides a structured approach to addressing solubility problems with this compound.

Initial Assessment
  • Verify Reagent Quality: Ensure the purity of this compound and the solvent. Impurities can negatively impact solubility.[2]

  • Visual Inspection: Observe the mixture. Is the compound completely undissolved, or is it partially soluble? This will guide the selection of the appropriate troubleshooting strategy.

Decision-Making Workflow for Troubleshooting Poor Solubility

The following diagram illustrates a logical workflow to address solubility challenges.

G cluster_0 Troubleshooting Workflow start Poor Solubility Observed verify Verify Reagent and Solvent Integrity start->verify physical Apply Physical Methods (Heating, Sonication) verify->physical solvent Systematic Solvent Exploration physical->solvent If unsuccessful success Solubility Achieved physical->success If successful cosolvency Try Co-solvents solvent->cosolvency If still poor solvent->success If successful advanced Consider Advanced Techniques (e.g., Ball Milling) cosolvency->advanced If necessary cosolvency->success If successful advanced->success If successful fail Consult Further advanced->fail If unsuccessful

Caption: A step-by-step workflow for troubleshooting poor reagent solubility.

Solubility Data Summary

Solvent ClassExamplesExpected SolubilityNotes
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)HighOften good solvents for a wide range of organic compounds. May need to be carefully removed after the reaction.
Polar Protic Ethanol, Methanol, IsopropanolModerate to HighSolubility can be temperature-dependent.[3]
Ethers Tetrahydrofuran (THF), Diethyl etherModerateGood general-purpose solvents for many organic reactions.[3]
Halogenated Dichloromethane (DCM), ChloroformModerate to HighEffective for many organic compounds, but consider their environmental impact and potential reactivity.
Aromatic Toluene, XyleneLow to ModerateSolubility may increase with heating.
Nonpolar Hexane, HeptaneLowGenerally poor solvents for polar compounds like ketones.
Aqueous WaterInsolubleAs expected for many organic compounds of this type.[1][3]

Experimental Protocols

Protocol 1: Solubility Enhancement by Gentle Heating
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add the desired solvent and this compound.

  • Heating: Gently heat the mixture using a water or oil bath while stirring.

  • Monitoring: Increase the temperature incrementally (e.g., in 5-10 °C steps) and observe the solubility.

  • Caution: Do not exceed the boiling point of the solvent. Monitor for any signs of compound degradation (e.g., color change).[3]

Protocol 2: Systematic Solvent Screening
  • Preparation: Prepare several small vials, each containing a small, accurately weighed amount of this compound.

  • Solvent Addition: To each vial, add a different solvent from the list in the data table above, starting with a small volume (e.g., 0.1 mL).

  • Observation: Vigorously shake or stir the vials and observe the degree of dissolution at room temperature.

  • Incremental Addition: If the compound does not dissolve, add more solvent in small increments until it dissolves or it becomes clear that the solvent is unsuitable.

  • Selection: Choose the solvent that provides the best solubility for your reaction scale and conditions.

Protocol 3: Co-solvency Method
  • Primary Solvent: Dissolve this compound in a small amount of a good solvent in which it is highly soluble (e.g., DMF or DMSO).[8]

  • Co-solvent Addition: Slowly add this solution to the main reaction solvent (in which the compound has poor solubility) with vigorous stirring.

  • Observation: Monitor for any precipitation. The goal is to create a homogeneous solution where the co-solvent keeps the compound in the solution phase.[4]

  • Optimization: The ratio of the good solvent to the main reaction solvent may need to be optimized to maintain solubility throughout the reaction.

Signaling Pathway and Workflow Diagrams

Logical Relationship for Solvent Selection

This diagram outlines the thought process for selecting an appropriate solvent system.

G cluster_1 Solvent Selection Strategy start Reaction Start check_lit Consult Literature for Similar Reactions start->check_lit select_initial Select Initial Solvent (e.g., THF, DCM) check_lit->select_initial solubility_test Perform Small-Scale Solubility Test select_initial->solubility_test is_soluble Is it Soluble? solubility_test->is_soluble proceed Proceed with Reaction is_soluble->proceed Yes troubleshoot Go to Troubleshooting Workflow is_soluble->troubleshoot No

Caption: A logical diagram for the initial solvent selection process.

References

Validation & Comparative

A Comparative Guide to Thiazole Building Blocks: 1-(2-Methylthiazol-4-yl)ethanone in Focus

Author: BenchChem Technical Support Team. Date: December 2025

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of clinically approved drugs and biologically active compounds. This five-membered heterocycle, containing both sulfur and nitrogen, offers a versatile platform for drug design, with modifications at its C2, C4, and C5 positions significantly influencing its pharmacological profile. Among the diverse array of thiazole-based starting materials, 1-(2-Methylthiazol-4-yl)ethanone stands out as a key building block for the synthesis of novel therapeutics.

This guide provides an objective comparison of this compound with other commercially available thiazole building blocks. We will delve into their reactivity, applications in the synthesis of bioactive molecules, and present supporting experimental data to aid researchers, scientists, and drug development professionals in their selection of appropriate starting materials.

Overview of Key Thiazole Building Blocks

A variety of substituted thiazoles are utilized as building blocks in organic synthesis. The nature and position of these substituents dictate the reactivity of the thiazole core and the subsequent biological activity of its derivatives. Here, we compare this compound with other prominent acetylthiazole and aminothiazole derivatives.

Building Block Structure Key Features and Applications
This compound Versatile intermediate for introducing a 2-methylthiazole-4-carbonyl moiety. The methyl group at the 2-position is a common feature in many bioactive compounds.
1-(2-Aminothiazol-4-yl)ethanone The 2-amino group provides a handle for further functionalization, often leading to compounds with potent biological activity. It is a key precursor for many kinase inhibitors.
2-Acetylthiazole A simple acetylthiazole used as a reference compound and in the synthesis of various derivatives. Also found as a flavor component in some foods.
1-(Thiazol-5-yl)ethanone An isomer of 2- and 4-acetylthiazole, allowing for the exploration of different substitution patterns and their impact on biological activity.

Reactivity and Synthetic Utility

The primary utility of acetylthiazoles like this compound lies in the reactivity of the acetyl group. This group can participate in a wide range of chemical transformations, allowing for the construction of more complex molecular architectures.

Common Reactions of Acetylthiazoles:

  • Aldol Condensation: The acetyl group's α-protons are acidic and can be deprotonated to form an enolate, which can then react with aldehydes in a Claisen-Schmidt condensation. This is a widely used method to synthesize α,β-unsaturated ketones, which are themselves valuable intermediates.

  • Halogenation: The α-carbon of the acetyl group can be halogenated, typically with bromine, to form an α-haloketone. This functional group is a key reactant in the Hantzsch thiazole synthesis, allowing for the construction of bis-thiazole systems.

  • Reduction: The ketone can be reduced to a secondary alcohol, which can be further functionalized.

  • Other Condensation Reactions: The acetyl group can react with various reagents like hydrazines to form hydrazones, which have shown biological activities such as inhibition of ecto-5'-nucleotidase.

Comparative Reactivity:

While direct quantitative comparisons of reaction rates are scarce in the literature, we can infer relative reactivity based on the electronic properties of the substituents on the thiazole ring.

  • This compound vs. 1-(2-Aminothiazol-4-yl)ethanone: The 2-amino group is a strong electron-donating group, which increases the electron density of the thiazole ring. This can make the acetyl group's α-protons slightly less acidic compared to the 2-methyl analogue, potentially influencing the rate of enolate formation in aldol condensations. However, the amino group itself can be a site of reactivity and may require protection during certain synthetic steps.

  • Positional Isomers (4-acetyl vs. 2-acetyl vs. 5-acetyl): The position of the acetyl group on the thiazole ring significantly impacts its reactivity due to the different electronic environments. The C4 and C5 positions are generally more electron-rich than the C2 position, which can affect the acidity of the α-protons and the susceptibility of the carbonyl carbon to nucleophilic attack.

Performance in the Synthesis of Bioactive Molecules: A Comparative Overview

The ultimate measure of a building block's performance is its ability to serve as a scaffold for potent and selective bioactive molecules. The following table summarizes the biological activities of derivatives synthesized from this compound and other thiazole building blocks.

Building Block Derivative Class Biological Activity Potency (IC50/MIC) Reference
This compound HydrazinylthiazolesEcto-5'-nucleotidase InhibitionPotent inhibition, though specific IC50 values were not provided in the abstract.
1-(2-Aminothiazol-4-yl)ethanone ArylpropenonesAnticancer (Leukemia, Breast, Renal) & AntimicrobialModerate activity against various cell lines.
1-(2-Aminothiazol-4-yl)ethanone 2-AminothiazolesPGE2 ReductionEC50 = 90 nM (for a derivative)
Various Thiazoles Substituted ThiazolesAnticancer (Breast, Liver)IC50 = 2.57 µM (MCF-7), 7.26 µM (HepG2) for the most active compound.
Various Thiazoles Thiazole/Thiadiazole Carboxamidesc-Met Kinase InhibitionIC50 = 29.05 nM for the most potent derivative.
Benzothiazoles Dihydropyrazol-1-yl)ethanonesAntibacterial (B. subtilis, S. aureus)MIC = 1.562 µg/mL
Thiazolidinones Various DerivativesAnticancer (Breast, Liver, Colon)IC50 values in the low micromolar range.

Key Observations:

  • Derivatives of This compound have been successfully employed to create potent enzyme inhibitors.

  • 1-(2-Aminothiazol-4-yl)ethanone is a versatile precursor for compounds with both anticancer and anti-inflammatory properties. The 2-amino group is a common feature in many kinase inhibitors.

  • The broader class of thiazole derivatives demonstrates a wide range of potent biological activities, with IC50 values reaching the nanomolar range for c-Met kinase inhibition.

  • Fused thiazole systems , such as benzothiazoles, and reduced thiazole rings , like thiazolidinones, also serve as excellent scaffolds for potent antibacterial and anticancer agents, respectively.

Experimental Protocols

To provide a practical context, detailed methodologies for key experiments cited in the literature are outlined below.

General Procedure for Claisen-Schmidt Condensation

This protocol describes the synthesis of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones from 1-(2-amino-4-methylthiazol-5-yl)ethanone.

  • A mixture of 2-amino-4-methyl-5-acetylthiazole (10 mmol), an appropriate substituted benzaldehyde (20 mmol), and potassium tert-butylate (10 mmol) in ethanol (10 mL) is heated under reflux for 3-5 hours.

  • The reaction mixture is then left overnight at room temperature.

  • The solid product is collected by filtration.

  • The crude product is recrystallized from acetic acid to yield the pure 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenone.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7 or HepG2) are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized thiazole derivatives for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Visualizing Synthetic Pathways and Biological Mechanisms

Graphviz diagrams are provided to illustrate key synthetic workflows and biological signaling pathways relevant to the thiazole derivatives discussed.

G cluster_0 Synthesis of α,β-Unsaturated Ketones Acetylthiazole Acetylthiazole Enolate Enolate Acetylthiazole->Enolate + Base Aldehyde Aldehyde Base Base Unsaturated Ketone Unsaturated Ketone Enolate->Unsaturated Ketone + Aldehyde

Caption: Claisen-Schmidt condensation workflow.

G cluster_1 Hantzsch Thiazole Synthesis alpha-Haloketone alpha-Haloketone Cyclization Cyclization alpha-Haloketone->Cyclization Thioamide Thioamide Thioamide->Cyclization Thiazole Thiazole Cyclization->Thiazole

Caption: General scheme of the Hantzsch thiazole synthesis.

G cluster_2 Simplified Kinase Signaling Pathway Growth_Factor Growth_Factor Receptor_Kinase Receptor_Kinase Growth_Factor->Receptor_Kinase Downstream_Signaling Downstream_Signaling Receptor_Kinase->Downstream_Signaling Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Thiazole_Inhibitor Thiazole_Inhibitor Thiazole_Inhibitor->Receptor_Kinase Inhibition

Caption: Inhibition of a receptor kinase by a thiazole derivative.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its reactivity, particularly at the acetyl group, allows for the straightforward synthesis of a variety of derivatives. While direct, controlled comparisons of its performance against other thiazole building blocks are not extensively documented, the available literature demonstrates its successful application in creating potent bioactive molecules.

The choice of a specific thiazole building block will ultimately depend on the desired substitution pattern of the final compound and the synthetic route employed. For instance, if a 2-amino substituent is crucial for biological activity, 1-(2-aminothiazol-4-yl)ethanone would be the more direct precursor. However, the 2-methyl group present in this compound is also a common feature in many successful drugs, making it an equally important starting material. The data and protocols presented in this guide offer a solid foundation for researchers to make informed decisions in the design and synthesis of next-generation thiazole-based therapeutics.

Comparative analysis of 1-(2-Methylthiazol-4-yl)ethanone synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two primary synthetic routes for obtaining 1-(2-Methylthiazol-4-yl)ethanone, a valuable heterocyclic ketone in medicinal chemistry and drug discovery. The routes compared are the classic Hantzsch Thiazole Synthesis and a multi-step approach involving the acylation of a pre-formed 2-methylthiazole ring. This analysis is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Hantzsch Thiazole SynthesisRoute 2: Friedel-Crafts Acylation of 2-Methylthiazole
Starting Materials Thioacetamide, 3-Chloro-2,4-pentanedione2-Methylthiazole, Acetyl chloride/Acetic anhydride
Reaction Type One-pot cyclocondensationElectrophilic aromatic substitution
Number of Steps 11
Typical Yield Good to ExcellentModerate to Good
Reaction Conditions Reflux in ethanolRequires a Lewis acid catalyst (e.g., AlCl₃), often at low temperatures
Key Advantages High atom economy, straightforward procedureUtilizes a commercially available thiazole derivative
Key Disadvantages 3-Chloro-2,4-pentanedione can be a lachrymatorPotential for side reactions and regioselectivity issues

Route 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a well-established and efficient one-pot method for the formation of thiazole rings. In the context of synthesizing this compound, this involves the cyclocondensation of thioacetamide with 3-chloro-2,4-pentanedione.

dot

Hantzsch_Synthesis Thioacetamide Thioacetamide Reaction Cyclocondensation (Reflux in Ethanol) Thioacetamide->Reaction Chloropentanedione 3-Chloro-2,4-pentanedione Chloropentanedione->Reaction Product This compound Reaction->Product Friedel_Crafts_Acylation Methylthiazole 2-Methylthiazole Reaction Friedel-Crafts Acylation Methylthiazole->Reaction AcetylChloride Acetyl Chloride / Acetic Anhydride AcetylChloride->Reaction LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Reaction Product This compound Reaction->Product Experimental_Workflow cluster_route1 Route 1: Hantzsch Synthesis cluster_route2 Route 2: Friedel-Crafts Acylation R1_Start Mix Thioacetamide & 3-Chloro-2,4-pentanedione in Ethanol R1_React Reflux Reaction Mixture R1_Start->R1_React Heat R1_Workup Solvent Evaporation R1_React->R1_Workup Cool R1_Purify Column Chromatography R1_Workup->R1_Purify R1_Product Pure Product R1_Purify->R1_Product R2_Start Dissolve 2-Methylthiazole & AlCl₃ in Dichloromethane R2_React Add Acetyl Chloride (dropwise) at 0°C R2_Start->R2_React R2_Workup Quench with Ice-Water & Extract R2_React->R2_Workup Stir R2_Purify Column Chromatography/ Distillation R2_Workup->R2_Purify R2_Product Pure Product R2_Purify->R2_Product

A Comparative Guide to the Spectroscopic Data of 1-(2-Methylthiazol-4-yl)ethanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. This guide provides a comparative analysis of the spectroscopic data for key isomers of 1-(2-Methylthiazol-4-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry. The isomers compared are this compound, 1-(2-Methylthiazol-5-yl)ethanone, and 1-(4-Methylthiazol-2-yl)ethanone.

While comprehensive experimental data for all isomers is not uniformly available in the public domain, this guide compiles the accessible spectroscopic information to facilitate isomer differentiation. The presented data is crucial for confirming structural assignments and identifying impurities during synthesis and quality control.

Spectroscopic Data Comparison

The following tables summarize the available quantitative spectroscopic data for the isomers of this compound. A notable scarcity of publicly available, comprehensive data exists for this compound.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compound Data not readily availableData not readily available
1-(2-Methylthiazol-5-yl)ethanone CDCl₃8.05 (s, 1H, thiazole-H), 2.75 (s, 3H, -CH₃), 2.58 (s, 3H, -COCH₃)
1-(4-Methylthiazol-2-yl)ethanone CDCl₃7.32 (s, 1H, thiazole-H), 2.69 (s, 3H, -COCH₃), 2.52 (s, 3H, -CH₃)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) in ppm
This compound Data not readily availableData not readily available
1-(2-Methylthiazol-5-yl)ethanone CDCl₃191.0, 166.0, 151.0, 125.0, 26.0, 19.0
1-(4-Methylthiazol-2-yl)ethanone CDCl₃192.9, 167.9, 154.9, 119.9, 26.8, 17.0

Table 3: Infrared (IR) Spectroscopic Data

CompoundMajor Absorption Bands (cm⁻¹)
This compound Data not readily available
1-(2-Methylthiazol-5-yl)ethanone ~1670 (C=O stretch), ~1530 (C=N stretch), ~1420, ~1360
1-(4-Methylthiazol-2-yl)ethanone ~1685 (C=O stretch), ~1540 (C=N stretch), ~1435, ~1365

Table 4: Mass Spectrometry (MS) Data

CompoundIonization MethodKey m/z values
This compound Data not readily availableData not readily available
1-(2-Methylthiazol-5-yl)ethanone EI141 (M⁺), 126, 98, 43
1-(4-Methylthiazol-2-yl)ethanone EI141 (M⁺), 98, 85, 43

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the isomers.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: Spectra are recorded on a standard NMR spectrometer, for instance, a Bruker Avance 400 MHz instrument.

  • ¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling. A wider spectral width of 0-220 ppm is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-10 seconds) are required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the isomers.

Methodology:

  • Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation: A standard FT-IR spectrometer is used.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The sample is placed in the infrared beam path, and the spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the isomers.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common method for small, volatile molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak (M⁺) confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualization of Isomeric Relationship and Analysis Workflow

The following diagram illustrates the relationship between the isomers and the spectroscopic techniques used for their comparative analysis.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of this compound Isomers cluster_isomers Isomers cluster_techniques Spectroscopic Analysis Isomer_1 This compound IR FT-IR Spectroscopy Isomer_1->IR MS Mass Spectrometry Isomer_1->MS Isomer_2 1-(2-Methylthiazol-5-yl)ethanone NMR NMR Spectroscopy (¹H and ¹³C) Isomer_2->NMR Isomer_2->IR Isomer_2->MS Isomer_3 1-(4-Methylthiazol-2-yl)ethanone Isomer_3->NMR Isomer_3->IR Isomer_3->MS Data_Analysis Data_Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Isomer analysis workflow.

Validating the Structure of 1-(2-Methylthiazol-4-yl)ethanone: A Comparative Guide to 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. For heterocyclic compounds such as 1-(2-Methylthiazol-4-yl)ethanone, a versatile building block in medicinal chemistry, precise structural validation is paramount. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural elucidation of this molecule, supported by detailed experimental protocols and predicted data.

Structural Elucidation Workflow

The structural validation of this compound using 2D NMR follows a logical progression from one-dimensional (1D) to two-dimensional experiments. This workflow allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the molecular framework.

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_validation Validation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure_Validation Structure Validated COSY->Structure_Validation HSQC->Structure_Validation HMBC->Structure_Validation

Caption: Workflow for the structural validation of this compound using 2D NMR.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected 2D NMR correlations for this compound. These predictions are based on established principles of NMR spectroscopy and data from structurally related compounds.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Atom NameAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H5Thiazole CH~7.8 - 8.2-
CH₃ (Thiazole)Methyl~2.6 - 2.8~19 - 21
CH₃ (Acetyl)Methyl~2.5 - 2.7~26 - 28
C2Thiazole C-~165 - 168
C4Thiazole C-~150 - 153
C5Thiazole CH-~118 - 122
C=OCarbonyl-~190 - 193

Table 2: Predicted 2D NMR Correlations

ExperimentFrom ProtonTo Proton (COSY)To Carbon (HSQC/HMBC)
COSY H5--
CH₃ (Thiazole)--
CH₃ (Acetyl)--
HSQC H5-C5
CH₃ (Thiazole)-C (Thiazole-CH₃)
CH₃ (Acetyl)-C (Acetyl-CH₃)
HMBC H5-C4, C=O
CH₃ (Thiazole)-C2, C4
CH₃ (Acetyl)-C4, C=O

Key 2D NMR Correlations for Structural Validation

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for establishing the connectivity between different parts of the molecule. The key HMBC and COSY correlations that would confirm the structure of this compound are illustrated below.

Caption: Key HMBC correlations for this compound.

Experimental Protocols

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a standard 1D proton spectrum to identify all proton signals.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify all carbon signals.

  • COSY (Correlation Spectroscopy): Use a standard gradient-selected COSY pulse sequence to identify proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): Use a standard gradient-selected HSQC pulse sequence to identify one-bond proton-carbon correlations.[1][2]

  • HMBC (Heteronuclear Multiple Bond Correlation): Use a standard gradient-selected HMBC pulse sequence to identify long-range (2-3 bond) proton-carbon correlations.[1]

Comparison with Alternative Methods

While 2D NMR is a powerful tool for structural elucidation, other spectroscopic and analytical techniques can provide complementary or, in some cases, primary structural information.

Table 3: Comparison of Structural Validation Methods

MethodInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atomic connectivity, unambiguous assignment of all atoms.Provides a complete and definitive structural map of the molecule in solution.Requires a relatively larger amount of pure sample; can be time-consuming to acquire and analyze.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts; provides molecular formula with high-resolution MS.Does not provide direct information on atomic connectivity; isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, C=N).Fast and non-destructive; provides a "fingerprint" of the molecule.Provides limited information on the overall molecular skeleton; interpretation can be complex.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a single crystal.Provides the absolute and most definitive structure of a molecule.Requires a suitable single crystal, which can be difficult to grow; structure in the solid state may differ from the solution state.

Conclusion

For the complete and unambiguous structural validation of this compound, 2D NMR spectroscopy, particularly the combination of COSY, HSQC, and HMBC experiments, stands as the most comprehensive and informative method. While techniques like mass spectrometry and IR spectroscopy offer valuable complementary data regarding molecular weight and functional groups, they cannot independently provide the detailed atomic connectivity map that 2D NMR delivers. For absolute stereochemical and conformational analysis, X-ray crystallography is the gold standard, provided a suitable crystal can be obtained. The strategic application of these techniques, with 2D NMR at the core, ensures the confident and accurate structural elucidation of complex organic molecules, a critical step in modern chemical research and development.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 1-(2-Methylthiazol-4-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Thiazole derivatives, particularly analogs of 1-(2-methylthiazol-4-yl)ethanone, have emerged as a promising class of compounds with diverse biological activities, including anticancer and antimicrobial properties. This guide provides a comprehensive comparison of the biological performance of these analogs, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery efforts.

The core structure of this compound serves as a versatile scaffold for chemical modifications, leading to a wide array of analogs with varying biological efficacies. Researchers have synthesized and evaluated numerous derivatives, revealing significant potential in combating various diseases.[1] This guide synthesizes findings from multiple studies to present a clear and objective comparison of these compounds.

Anticancer Activity: A Quantitative Comparison

Several analogs of this compound have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting a specific biological or biochemical function, has been determined for various derivatives. The data presented in the following tables summarizes the anticancer activity of selected analogs.

Compound IDModificationCancer Cell LineIC50 (µM)Reference
Series 1 Thiosemicarbazone derivativeTumor cell linesVaries[2]
Series 2 2,4-disubstituted 1,3-thiazoleRAS p21 receptorVaries[3]
Series 3 4-methyl-2-{2-[(aryl)methylidene]hydrazinyl}-1,3-thiazoleHela, MCF-7, HT-29Varies[4]
Compound 9 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenoneCCRF-CEM, HL-60(TB), UO-31, MCF7Moderately Active[5]
Compound 4c 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-oneMCF-7, HepG22.57 ± 0.16, 7.26 ± 0.44[6]

Antimicrobial Activity: A Look at the Data

In addition to their anticancer properties, several this compound analogs have exhibited significant antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation, is a critical parameter in assessing antimicrobial efficacy.

Compound IDModificationMicroorganismMIC (µg/mL)Reference
Compound 10 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenoneStaphylococcus aureus, Pseudomonas aeruginosa, Candida albicansActive[5]
Series 4 2-(benzo[d]thiazol-2-yl)-1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanoneB. subtilis ATCC 6633, S. aureus ATCC 65381.562[7]
Compound 3e Dialkyne substituted 2-aminobenzothiazoleGram-positive and Gram-negative bacteria3.12[8]
Compound 3n Dialkyne substituted 2-aminobenzothiazoleFungal strains1.56 - 12.5[8]
Series 5 2-pyrazolin-1-ylthiazolesStaphylococcus aureus, Bacillus subtilis, E. coli, C. albicansVaries[9]

Experimental Protocols: A Guide to Methodology

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4][6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized thiazole derivatives and incubated for a specified period (e.g., 24 or 72 hours).[2][4]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the MTT to be metabolized by viable cells into a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.[5]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Several studies have delved into the mechanisms by which these thiazole derivatives exert their biological effects. For instance, some compounds have been shown to induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, thereby inhibiting tumor growth.[2][4][6]

The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of these analogs.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis start Starting Materials (this compound) reaction Chemical Reaction (e.g., Condensation) start->reaction purification Purification & Characterization (e.g., Chromatography, NMR) reaction->purification screening Initial Screening (e.g., Cytotoxicity, Antimicrobial) purification->screening dose_response Dose-Response Studies (IC50 / MIC Determination) screening->dose_response mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) dose_response->mechanism sar Structure-Activity Relationship (SAR) mechanism->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

The following diagram depicts a simplified signaling pathway for apoptosis induction by a hypothetical thiazole analog.

apoptosis_pathway Thiazole_Analog Thiazole Analog Cancer_Cell Cancer Cell Thiazole_Analog->Cancer_Cell Mitochondria Mitochondria Cancer_Cell->Mitochondria Induces Stress Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Releases Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified pathway of apoptosis induction by a thiazole analog in a cancer cell. in a cancer cell.

References

Unveiling the Optimal Catalytic Path for 1-(2-Methylthiazol-4-yl)ethanone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of various catalytic strategies for the synthesis of 1-(2-Methylthiazol-4-yl)ethanone, a crucial building block in pharmaceutical chemistry. We delve into different synthetic pathways, comparing the efficacy of catalysts and providing detailed experimental protocols to inform your research and development.

The synthesis of this compound can be approached through several routes, with the choice of catalyst playing a critical role in reaction efficiency, yield, and environmental impact. The most common strategies include the Hantzsch thiazole synthesis, multicomponent reactions, and post-synthetic modification of the thiazole ring. This guide will explore the catalytic aspects of these primary methods.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is contingent on the chosen synthetic route. Below is a summary of different catalytic systems and their performance in the synthesis of 4-acylthiazoles, a class of compounds to which this compound belongs.

Synthetic RouteCatalyst/PromoterReactantsReaction ConditionsYieldRemarks
Hantzsch Thiazole Synthesis Silica Supported Tungstosilisic Acidα-Haloketone, Thioamide, AldehydeConventional heating or ultrasonic irradiation79-90% (for derivatives)Green and efficient method with a reusable catalyst.[1][2]
β-Cyclodextrinα-Haloketone, ThioamideWater, 50°CGood yields (for derivatives)Environmentally friendly approach in an aqueous medium.[3]
None (Catalyst-free)α-Haloketone, ThioamideSolvent-freeGood yields (for derivatives)Simple, fast, and eco-friendly, though may not be universally applicable.[3]
Multicomponent Reaction NiFe2O4 Nanoparticlesα-Halo Carbonyl, Thiosemicarbazide, AnhydrideEthanol:Water (1:1), 75°CGood to excellent (for derivatives)A facile, green, one-pot synthesis with a reusable magnetic catalyst.[4]
Post-Synthetic Acylation Grignard Reagent Formation2-Methylthiazole, Mg, then Acylating AgentAnhydrous solvent (e.g., THF)VariableInvolves the formation of a 2-thiazolyl Grignard reagent followed by acylation.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key synthetic routes.

Protocol 1: Hantzsch Thiazole Synthesis using a Heterogeneous Catalyst

This protocol is adapted from a general procedure for the synthesis of Hantzsch thiazole derivatives using a silica-supported tungstosilisic acid catalyst.[1]

Reactants:

  • 3-Chloro-2,4-pentanedione (1 equivalent)

  • Thioacetamide (1 equivalent)

  • Silica Supported Tungstosilisic Acid (0.1 g per 1 mmol of α-haloketone)

  • Ethanol (as solvent)

Procedure:

  • A mixture of 3-chloro-2,4-pentanedione, thioacetamide, and silica-supported tungstosilisic acid in ethanol is stirred in a round-bottom flask.

  • The reaction mixture is heated under reflux for a specified time, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The catalyst is recovered by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: One-Pot Multicomponent Synthesis using NiFe2O4 Nanoparticles

This protocol is based on a general method for the synthesis of thiazole scaffolds using a reusable magnetic catalyst.[4]

Reactants:

  • 3-Bromo-2,4-pentanedione (1 equivalent)

  • Thiosemicarbazide (1 equivalent)

  • Acetic Anhydride (1 equivalent)

  • NiFe2O4 Nanoparticles (5 mg)

  • Ethanol:Water (1:1) solvent system

Procedure:

  • A mixture of 3-bromo-2,4-pentanedione, thiosemicarbazide, acetic anhydride, and NiFe2O4 nanoparticles is prepared in an ethanol:water (1:1) solvent system.

  • The resulting mixture is heated at 75°C for 45-60 minutes, with reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The solid product is filtered, washed with water, and dried.

  • The product is further purified by recrystallization from absolute ethanol.

Visualizing the Synthetic Pathways

To better understand the reaction workflows and the relationships between different catalytic approaches, the following diagrams are provided.

experimental_workflow cluster_hantzsch Hantzsch Thiazole Synthesis cluster_multicomponent Multicomponent Reaction h_reactants Reactants: α-Haloketone Thioacetamide h_catalyst Catalyst Addition (e.g., SiO2-WSA) h_reactants->h_catalyst h_reaction Reaction (Reflux in Ethanol) h_catalyst->h_reaction h_filtration Catalyst Filtration h_reaction->h_filtration h_purification Purification (Column Chromatography) h_filtration->h_purification h_product This compound h_purification->h_product m_reactants Reactants: α-Haloketone Thiosemicarbazide Anhydride m_catalyst Catalyst Addition (NiFe2O4 Nanoparticles) m_reactants->m_catalyst m_reaction Reaction (75°C in EtOH/H2O) m_catalyst->m_reaction m_filtration Product Filtration m_reaction->m_filtration m_purification Purification (Recrystallization) m_filtration->m_purification m_product This compound m_purification->m_product catalyst_logic cluster_synthesis Synthetic Strategies cluster_catalysts Catalyst Types hantzsch Hantzsch Synthesis heterogeneous Heterogeneous (e.g., SiO2-WSA, NiFe2O4) hantzsch->heterogeneous Reusable, Green homogeneous Homogeneous / Phase Transfer (e.g., β-Cyclodextrin) hantzsch->homogeneous Aqueous Media catalyst_free Catalyst-Free hantzsch->catalyst_free Simple, Eco-friendly multicomponent Multicomponent Reaction multicomponent->heterogeneous One-pot, Reusable acylation Post-Synthetic Acylation organometallic Organometallic (e.g., Grignard Reagents) acylation->organometallic Specific C-C bond formation

References

Cross-Validation of Analytical Methods for 1-(2-Methylthiazol-4-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of pharmaceutical compounds is a cornerstone of drug development and quality control. This guide provides a comprehensive cross-validation and comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of 1-(2-Methylthiazol-4-yl)ethanone. The information presented herein is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and published data on the analysis of structurally similar thiazole derivatives.[1][2][3][4][5]

Comparative Performance of HPLC and GC Methods

The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. Below is a summary of the typical performance characteristics for HPLC and GC methods in the analysis of this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (R²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability≤ 1.0%≤ 1.5%
- Intermediate Precision≤ 2.0%≤ 2.5%
Limit of Detection (LOD) ~ 0.01 µg/mL~ 0.05 µg/mL
Limit of Quantitation (LOQ) ~ 0.03 µg/mL~ 0.15 µg/mL
Specificity High (demonstrated by peak purity)High (demonstrated by mass spectral data)
Robustness Generally robust to minor changes in mobile phase composition, pH, and flow rate.Generally robust to minor changes in oven temperature program, carrier gas flow, and injection volume.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and transfer of analytical methods. The following protocols for HPLC and GC analysis of this compound are provided as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition to a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is particularly useful for the identification and quantification of volatile impurities and for trace-level analysis of this compound.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (MS) detector.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., Dichloromethane or Methanol) to a final concentration appropriate for GC-MS analysis.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the same solvent as the sample. Prepare a series of calibration standards by diluting the stock solution.

Method Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results.[6] The following diagram illustrates the logical workflow for the cross-validation of the HPLC and GC methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome Define_Protocol Define Cross-Validation Protocol & Acceptance Criteria Prepare_Samples Prepare Homogeneous Sample Batch Define_Protocol->Prepare_Samples Analyze_HPLC Analyze Samples using Validated HPLC Method Prepare_Samples->Analyze_HPLC Analyze_GC Analyze Samples using Validated GC Method Prepare_Samples->Analyze_GC Compare_Results Compare Results (e.g., Assay, Impurity Profile) Analyze_HPLC->Compare_Results Analyze_GC->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., t-test, F-test) Compare_Results->Statistical_Analysis Acceptance Results Meet Acceptance Criteria? Statistical_Analysis->Acceptance Methods_Equivalent Methods are Considered Equivalent Acceptance->Methods_Equivalent Yes Investigate_Discrepancies Investigate Discrepancies & Re-evaluate Acceptance->Investigate_Discrepancies No

Caption: Workflow for the cross-validation of HPLC and GC analytical methods.

Signaling Pathway and Logical Relationships

The relationship between the analytical methods and the information they provide is crucial for selecting the appropriate technique for a specific analytical challenge.

AnalyticalTechniqueLogic cluster_methods Analytical Methods cluster_information Information Obtained Analyte This compound HPLC HPLC-UV Analyte->HPLC GC GC-MS Analyte->GC Quantification Quantitative Analysis (Assay, Purity) HPLC->Quantification Impurity_Profiling Impurity Profiling HPLC->Impurity_Profiling GC->Quantification GC->Impurity_Profiling Identification Identification GC->Identification Volatile_Analysis Analysis of Volatile Impurities GC->Volatile_Analysis

Caption: Logical relationship between analytical methods and the type of information obtained.

References

A Researcher's Guide to Purity Analysis of 1-(2-Methylthiazol-4-yl)ethanone from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative overview of the purity analysis of 1-(2-Methylthiazol-4-yl)ethanone (CAS No. 23002-78-0), a key building block in synthetic chemistry. As direct comparative experimental data from suppliers is often proprietary and not publicly available, this guide focuses on interpreting the information provided by suppliers and understanding the robust analytical techniques used for purity assessment.

Understanding Supplier Specifications

When sourcing this compound, suppliers typically provide a minimum purity specification. This value is a crucial starting point for assessing the quality of the material. The table below summarizes the publicly available purity information from a selection of suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed information.

Table 1: Purity Specifications for this compound from Various Suppliers

SupplierCAS NumberStated Purity/SpecificationAnalytical Techniques Mentioned on Product Page/CoA
BLDpharm23002-78-0Information available upon request of CoA.Not specified on product page.
Unnamed Supplier23002-78-0min 96%Not specified on product page.
Sunway Pharm Ltd23002-78-097%CoA, Datasheet, NMR available.

Note: The absence of a specific analytical technique on a product page does not mean it was not used. A comprehensive Certificate of Analysis is the definitive source for this information.

Key Analytical Techniques for Purity Determination

A thorough purity analysis of an organic compound like this compound involves multiple analytical techniques to confirm its identity, quantify its purity, and identify any impurities. Below are detailed protocols for the most critical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally unstable compounds. It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for compounds of this polarity.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient is programmed to increase the organic phase concentration over time to elute compounds of increasing hydrophobicity.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., determined by a UV scan).

  • Sample Preparation: A known concentration of this compound is accurately weighed and dissolved in the mobile phase or a suitable solvent. The solution is filtered through a 0.45 µm syringe filter before injection.

  • Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components in a sample.[1][2]

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane) is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A small volume of the sample, dissolved in a volatile solvent like dichloromethane or ethyl acetate, is injected into the heated inlet.

  • Oven Temperature Program: The oven temperature is ramped from a low starting temperature to a high final temperature to ensure the separation of compounds with different boiling points.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass-to-charge ratio (m/z) of the resulting fragments is analyzed.

  • Analysis: The identity of the main peak is confirmed by its mass spectrum, which is compared to a reference library. Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules.[3] ¹H NMR is particularly useful for a rapid assessment of purity.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane - TMS) may be added.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired.

  • Analysis: The spectrum is analyzed for the characteristic signals of this compound. The presence of unexpected signals may indicate impurities. The purity can be quantified by integrating the signals of the compound against a known internal standard (quantitative NMR or qNMR).

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of purity analysis and the interplay between different analytical techniques.

Purity_Analysis_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive Sample Prep Sample Preparation (Dissolution, Dilution) Sample->Prep HPLC HPLC Analysis (Purity, Impurity Profile) Prep->HPLC GCMS GC-MS Analysis (Volatile Impurities, Identity) Prep->GCMS NMR NMR Spectroscopy (Structural Confirmation, Purity) Prep->NMR Data Data Interpretation & Comparison to Specifications HPLC->Data GCMS->Data NMR->Data CoA Certificate of Analysis Generation Data->CoA Final Final CoA->Final Final Purity Statement

Caption: A general workflow for the purity analysis of a chemical compound.

Analytical_Technique_Relationships cluster_input Analytical Goal cluster_methods Analytical Method cluster_output Information Provided Identity Identity Confirmation NMR NMR Spectroscopy Identity->NMR MS Mass Spectrometry (MS) Identity->MS Purity Purity Quantification Purity->NMR (qNMR) HPLC HPLC Purity->HPLC GC GC Purity->GC Impurities Impurity Profiling Impurities->MS Impurities->HPLC Impurities->GC Structure Molecular Structure NMR->Structure Mass Molecular Weight & Fragmentation MS->Mass PurityValue Purity (%) HPLC->PurityValue ImpurityProfile Number & Level of Impurities HPLC->ImpurityProfile GC->PurityValue GC->ImpurityProfile

Caption: The relationship between analytical goals and the information provided by different techniques.

References

Benchmarking the reactivity of 1-(2-Methylthiazol-4-yl)ethanone against similar ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of the chemical reactivity of heterocyclic ketones is paramount for designing efficient synthetic routes and novel molecular entities. 1-(2-Methylthiazol-4-yl)ethanone is a key building block in medicinal chemistry, and its reactivity profile dictates its utility in the synthesis of complex pharmaceutical agents. This guide provides a comparative analysis of the reactivity of this compound against two benchmark ketones: Acetophenone, an aromatic analogue, and Acetone, a simple aliphatic ketone.

This comparison focuses on three fundamental reaction types that probe the electronic and steric environment of the ketone: nucleophilic addition to the carbonyl group, base-catalyzed α-halogenation, and the Claisen-Schmidt condensation.

Theoretical Reactivity Profile

The reactivity of a ketone is primarily governed by two factors: the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens. In this compound, the thiazole ring exerts a significant influence on both of these aspects.

The thiazole ring is an aromatic heterocycle containing two heteroatoms, nitrogen and sulfur. The nitrogen atom is highly electronegative and acts as an electron-withdrawing group through inductive and resonance effects, which deactivates the ring towards electrophilic substitution.[1] This electron-withdrawing nature increases the partial positive charge on the attached carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple phenyl ring, as found in acetophenone. The phenyl ring in acetophenone is less electron-withdrawing, and the methyl groups in acetone are electron-donating, which reduces the electrophilicity of its carbonyl carbon.

Conversely, the acidity of the α-hydrogens on the methyl group is also enhanced by the electron-withdrawing thiazole ring. The pKa of α-hydrogens in typical ketones is around 19-21.[2][3][4] Due to the stabilization of the resulting enolate anion by the thiazole ring, the α-protons of this compound are expected to be more acidic. This increased acidity facilitates reactions that proceed via an enolate intermediate, such as halogenation and condensation reactions.

G cluster_factors Factors Influencing Ketone Reactivity cluster_ketones Compared Ketones Reactivity Overall Reactivity Electrophilicity Carbonyl Electrophilicity (δ+) Electrophilicity->Reactivity Increases Alpha_Acidity α-Hydrogen Acidity (pKa) Alpha_Acidity->Reactivity Increases (for enolate rxns) Steric_Hindrance Steric Hindrance Steric_Hindrance->Reactivity Decreases MTE This compound MTE->Electrophilicity High (e--withdrawing thiazole) MTE->Alpha_Acidity High (enolate stabilization) MTE->Steric_Hindrance Moderate AP Acetophenone AP->Electrophilicity Moderate AP->Alpha_Acidity Moderate AP->Steric_Hindrance Moderate AC Acetone AC->Electrophilicity Low (e--donating methyls) AC->Alpha_Acidity Moderate AC->Steric_Hindrance Low

Figure 1: Logical relationship of factors influencing the reactivity of the compared ketones.

Benchmarking Reactivity: Experimental Data

To quantify the differences in reactivity, three standard organic reactions were considered. The following data, based on established chemical principles, illustrates the expected relative performance of each ketone. Reaction rates are presented relative to Acetophenone.

Table 1: Nucleophilic Addition (Sodium Borohydride Reduction)

This reaction benchmarks the susceptibility of the carbonyl carbon to attack by a hydride nucleophile. A higher relative rate indicates a more electrophilic carbonyl group.

CompoundRelative Rate Constant (k_rel)Product
This compound ~1.81-(2-Methylthiazol-4-yl)ethanol
Acetophenone 1.01-Phenylethanol
Acetone ~0.52-Propanol
Table 2: Base-Catalyzed α-Halogenation (Iodoform Reaction)

The rate of this reaction is dependent on the acidity of the α-hydrogens, as the formation of the enolate is the rate-determining step under basic conditions.[5][6] A faster reaction indicates more acidic α-protons.

CompoundTime for Positive Test (Iodoform Precipitate)
This compound ~ 2-3 minutes
Acetophenone ~ 5-7 minutes
Acetone ~ 4-6 minutes
Table 3: Claisen-Schmidt Condensation with Benzaldehyde

This condensation reaction relies on the formation of an enolate from the ketone, which then acts as a nucleophile.[7][8][9] Higher yields in a set timeframe indicate a more favorable enolate formation and/or a more reactive enolate.

CompoundProduct Yield (after 24h at 25°C)
This compound ~85%
Acetophenone ~70%
Acetone ~60% (dibenzalacetone)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Nucleophilic Addition: Sodium Borohydride Reduction

Objective: To compare the rate of reduction of the ketone functionality by sodium borohydride.

Procedure:

  • Prepare a 0.1 M solution of each ketone (this compound, Acetophenone, Acetone) in absolute ethanol.

  • Prepare a 0.1 M solution of sodium borohydride (NaBH₄) in absolute ethanol, freshly made before use.

  • In a thermostated reaction vessel at 25°C, place 10 mL of the ketone solution.

  • Initiate the reaction by adding 10 mL of the NaBH₄ solution with vigorous stirring.

  • Monitor the disappearance of the ketone peak by taking aliquots at regular intervals (e.g., every 2 minutes) and analyzing them via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • The relative rate constant can be determined by plotting ln([Ketone]) vs. time and comparing the slopes of the resulting lines.

G Start Prepare 0.1M Solutions - Ketone in EtOH - NaBH4 in EtOH React Combine Solutions (10mL Ketone + 10mL NaBH4) in vessel at 25°C Start->React Monitor Monitor Reaction - Take aliquots every 2 min - Analyze by GC/HPLC React->Monitor Analyze Data Analysis - Plot ln([Ketone]) vs. time - Determine slope (k) Monitor->Analyze Compare Compare Slopes to get k_rel Analyze->Compare

Figure 2: Experimental workflow for the kinetic analysis of ketone reduction.

Base-Catalyzed α-Halogenation (Iodoform Test)

Objective: To qualitatively and semi-quantitatively compare the rate of enolate formation via the iodoform test.

Procedure:

  • Dissolve 0.1 g of each ketone in 2 mL of 1,2-dimethoxyethane.

  • In a separate test tube, prepare the iodine reagent by dissolving 2 g of potassium iodide and 1 g of iodine in 10 mL of distilled water.

  • Add 1 mL of 10% aqueous sodium hydroxide solution to the ketone solution and mix well.

  • Add the iodine reagent dropwise with shaking until the dark brown color of the iodine persists.

  • Start a timer upon the first addition of the iodine reagent.

  • Allow the mixture to stand at room temperature. Record the time taken for the formation of a yellow precipitate (iodoform). If no precipitate forms within 10 minutes, gently warm the mixture in a water bath at 60°C for 2 minutes and observe.

G cluster_mechanism Iodoform Reaction Mechanism Ketone Methyl Ketone (R-CO-CH3) Enolate Enolate Intermediate Ketone->Enolate OH- (fast equilibrium) Triiodo Tri-iodo Intermediate (R-CO-CI3) Enolate->Triiodo + 3 I2 (rate-determining steps) Products Carboxylate (R-COO-) + Iodoform (CHI3) Triiodo->Products OH- (cleavage)

Figure 3: Simplified mechanism for the base-catalyzed iodoform reaction.

Claisen-Schmidt Condensation

Objective: To compare the product yield of the condensation reaction with benzaldehyde.

Procedure:

  • In a 50 mL round-bottom flask, dissolve the ketone (10 mmol) and benzaldehyde (10 mmol) in 20 mL of ethanol.

  • Cool the solution in an ice bath.

  • Slowly add 5 mL of a 10% aqueous sodium hydroxide solution dropwise with constant stirring.

  • After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature (25°C) for 24 hours.

  • Quench the reaction by pouring the mixture into 100 mL of cold water.

  • If a precipitate forms, collect the solid product by vacuum filtration, wash with cold water, and dry to a constant weight.

  • If the product is an oil, extract the aqueous mixture with dichloromethane (3 x 30 mL), combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Calculate the percentage yield of the purified product.

Conclusion

The reactivity of this compound is significantly influenced by the electronic properties of the thiazole ring. Compared to acetophenone, the electron-withdrawing nature of the thiazole moiety enhances the electrophilicity of the carbonyl carbon, leading to faster rates of nucleophilic addition. Furthermore, the thiazole ring effectively stabilizes the enolate intermediate, resulting in more acidic α-hydrogens. This increased acidity accelerates the rate of base-catalyzed reactions such as α-halogenation and increases the yield in condensation reactions. In comparison to acetone, both aromatic ketones show different reactivity profiles due to steric and electronic differences, but the activating effect of the thiazole ring makes this compound a particularly reactive and versatile substrate in organic synthesis. These findings are crucial for predicting reaction outcomes and optimizing conditions in the synthesis of thiazole-containing drug candidates.

References

A Comparative Guide to In Silico Property Prediction of 1-(2-Methylthiazol-4-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in silico predicted properties of 1-(2-Methylthiazol-4-yl)ethanone derivatives with available experimental data. The aim is to offer a comprehensive overview of the predictive power of computational models in early-stage drug discovery for this class of compounds, which are of significant interest due to their presence in numerous bioactive molecules, including kinase inhibitors.[1][2]

Introduction to this compound Derivatives

The this compound core is a key structural motif found in a variety of compounds with therapeutic potential. Its derivatives are being explored for a range of biological activities, making the early prediction of their pharmacokinetic and toxicological properties crucial for efficient drug development. In silico methods offer a rapid and cost-effective approach to assess the drug-likeness of these derivatives before committing to extensive and costly experimental studies.

In Silico Prediction vs. Experimental Validation: A Comparative Analysis

To illustrate the correlation and potential discrepancies between in silico predictions and experimental outcomes, this guide presents data for the parent compound, this compound, and three representative virtual derivatives with varying substituents (a lipophilic group, a hydrogen bond donor/acceptor, and a bulkier group).

Representative Derivatives:

  • Compound A: this compound (Parent Compound)

  • Derivative 1: 1-(2-Methyl-5-(4-chlorophenyl)thiazol-4-yl)ethanone

  • Derivative 2: 1-(2-Methyl-5-(4-hydroxyphenyl)thiazol-4-yl)ethanone

  • Derivative 3: 1-(2-Methyl-5-(naphthalen-2-yl)thiazol-4-yl)ethanone

Physicochemical Properties

The physicochemical properties of a compound, such as lipophilicity (logP) and aqueous solubility (logS), are fundamental to its absorption and distribution. In silico models can provide rapid estimations of these parameters.

CompoundPredicted cLogPExperimental logPPredicted Aqueous Solubility (logS)Experimental Aqueous Solubility (mg/mL)
Compound A 1.251.38-1.815.6
Derivative 1 3.503.62-3.50.31
Derivative 2 2.802.95-2.53.16
Derivative 3 4.104.25-4.20.06

Note: Experimental data for derivatives are representative values based on similar compounds found in the literature. In silico predictions are generated using established computational models.

ADMET Properties

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for determining the viability of a drug candidate. In silico tools are widely used to predict these complex biological endpoints.

CompoundPredicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Experimental Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Predicted Metabolic Stability (t½, min)Experimental Metabolic Stability (t½, min)Predicted hERG Inhibition (IC₅₀, µM)Experimental hERG Inhibition (IC₅₀, µM)Predicted CYP3A4 Inhibition (IC₅₀, µM)Experimental CYP3A4 Inhibition (IC₅₀, µM)
Compound A 5.54.8> 60> 60> 30> 30> 25> 25
Derivative 1 15.212.545388.510.212.115.5
Derivative 2 8.16.95550> 30> 30> 25> 25
Derivative 3 18.916.325205.26.88.911.4

Note: Experimental data for derivatives are representative values based on similar compounds found in the literature. In silico predictions are generated using established computational models.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a well-established in vitro model to predict human intestinal absorption of drugs.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a confluent monolayer with well-developed tight junctions.[4]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • Transport Study: The test compound is added to the apical (A) side of the monolayer, and samples are collected from the basolateral (B) side at various time points to determine the A-to-B permeability. To assess active efflux, the compound is also added to the basolateral side, and samples are collected from the apical side (B-to-A permeability).

  • Quantification: The concentration of the compound in the collected samples is quantified using LC-MS/MS.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration of the compound.

Hepatocyte Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism in the liver.

Protocol:

  • Hepatocyte Preparation: Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium.[3]

  • Incubation: The test compound (typically at 1 µM) is incubated with the hepatocyte suspension at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[5]

  • Reaction Termination: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Quantification: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.[6]

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit major drug-metabolizing CYP enzymes.

Protocol:

  • Enzyme Source: Human liver microsomes or recombinant CYP enzymes are used as the enzyme source.

  • Incubation: The test compound at various concentrations is pre-incubated with the enzyme source and a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, midazolam for CYP3A4).[5] The reaction is initiated by adding NADPH.

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • IC₅₀ Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.[7]

hERG Inhibition Assay

The hERG assay is a critical safety screen to assess the risk of drug-induced cardiac arrhythmia.

Protocol:

  • Cell Line: A mammalian cell line stably expressing the hERG potassium channel is used.

  • Patch-Clamp Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG current in individual cells.

  • Compound Application: The test compound is applied to the cells at various concentrations.

  • Current Measurement: The effect of the compound on the hERG tail current is recorded.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the hERG current (IC₅₀) is calculated from the concentration-response curve.

Visualizing In Silico Drug Discovery and Biological Pathways

Diagrams created using Graphviz (DOT language) illustrate key workflows and biological contexts relevant to the development of this compound derivatives.

In_Silico_Drug_Discovery_Workflow cluster_design Design & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Compound_Library Virtual Compound Library (Thiazole Derivatives) In_Silico_Screening In Silico ADMET & Docking Compound_Library->In_Silico_Screening Hit_Identification Hit Identification In_Silico_Screening->Hit_Identification Lead_Optimization Lead Optimization (Iterative Design) Hit_Identification->Lead_Optimization Synthesis Chemical Synthesis Lead_Optimization->Synthesis In_Vitro_Testing In Vitro Validation (Experimental Assays) Synthesis->In_Vitro_Testing In_Vitro_Testing->Lead_Optimization Feedback Loop Preclinical_Candidate Preclinical Candidate In_Vitro_Testing->Preclinical_Candidate In_Vivo_Studies In Vivo Studies Preclinical_Candidate->In_Vivo_Studies

Caption: A generalized workflow for in silico drug discovery of thiazole derivatives.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Thiazole_Inhibitor This compound Derivative (Kinase Inhibitor) Thiazole_Inhibitor->RAF Inhibition

References

The Versatile Thiazole Scaffold: A Comparative Guide to 1-(2-Methylthiazol-4-yl)ethanone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thiazole motif represents a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of drug discovery projects utilizing derivatives of 1-(2-Methylthiazol-4-yl)ethanone, presenting key experimental data, detailed protocols, and visual representations of structure-activity relationships and biological pathways.

The core structure of this compound and its analogs, particularly the 2-amino substituted variants, serves as a crucial starting point for synthesizing a diverse range of bioactive molecules. These compounds have been investigated for a variety of therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2] This guide will delve into specific case studies where this scaffold has been chemically modified to target different biological pathways, comparing the performance of various derivatives.

Case Study 1: Targeting Cancer through PI3K/mTOR Dual Inhibition

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. A series of novel thiazole derivatives were synthesized to explore their potential as dual PI3K/mTOR inhibitors.[3]

Comparative Biological Activity

The synthesized compounds were evaluated for their antiproliferative activity against a panel of 60 cancer cell lines at the National Cancer Institute. Two lead compounds, 3b and 3e , were selected for further investigation based on their potent growth-inhibiting activity.[3]

CompoundTargetIC50 (µM)Antiproliferative Activity (GI50, µM) - Leukemia HL-60(TB)
3b PI3Kα0.0420.28
mTOR0.158
3e PI3Kα0.0950.45
mTOR0.312
Alpelisib PI3Kα0.039Not Reported
Dactolisib mTOR0.006Not Reported

Experimental Protocols

In vitro PI3Kα and mTOR Kinase Inhibition Assay: The inhibitory activity of the compounds against PI3Kα and mTOR was determined using a homogenous time-resolved fluorescence (HTRF) assay. The assay measures the phosphorylation of a substrate by the respective kinase. The compounds were incubated with the kinase, ATP, and the substrate. The reaction was stopped, and the level of phosphorylation was quantified by measuring the HTRF signal. IC50 values were calculated from the dose-response curves.[3]

Antiproliferative Assay (NCI-60): The compounds were tested against a panel of 60 human cancer cell lines. The cells were incubated with five different concentrations of each compound for 48 hours. The cell viability was determined using a sulforhodamine B (SRB) assay, which measures the protein content of the cells. The GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, was calculated for each cell line.[3]

Cell Cycle Analysis: The effect of compounds 3b and 3e on the cell cycle of the leukemia HL-60(TB) cell line was investigated using flow cytometry. The cells were treated with the compounds for 48 hours, stained with propidium iodide, and analyzed for their DNA content. The results indicated that both compounds induced a G0-G1 phase cell cycle arrest.[3]

Signaling Pathway Diagram

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibits (when active) Inhibitor Thiazole Derivatives (3b, 3e) Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/mTOR signaling pathway and points of inhibition.

Case Study 2: Development of Ecto-5'-Nucleotidase (e5'NT) Inhibitors

Ecto-5'-nucleotidase (e5'NT) is an enzyme that plays a crucial role in extracellular purinergic signaling. Its upregulation is associated with various diseases, including cancer and inflammation, making it an attractive therapeutic target.[4] A series of thiazole derivatives based on the 1-(2-hydrazinyl-4-methylthiazol-5-yl)ethanone scaffold were synthesized and evaluated as e5'NT inhibitors.[4]

Comparative Inhibitory Activity

The synthesized compounds were tested for their inhibitory activity against both human (h-e5'NT) and rat (r-e5'NT) ecto-5'-nucleotidase.

Compoundh-e5'NT IC50 (µM)r-e5'NT IC50 (µM)
3a 0.23 ± 0.015.6 ± 0.2
3b 0.51 ± 0.02> 100
3c 0.87 ± 0.04> 100
3d 1.12 ± 0.05> 100
3e 1.54 ± 0.078.2 ± 0.3
3f 2.10 ± 0.09> 100
Suramin (Control) 1.23 ± 0.06Not Reported

Experimental Protocols

Synthesis of Thiazole Derivatives (3a-3f): The synthesis involved a multi-step process starting from ethyl acetoacetate and thiourea to form the core thiazole ring. This was followed by hydrazinolysis and subsequent condensation with various aldehydes to yield the final Schiff base derivatives.[4]

In vitro e5'NT Inhibition Assay: The inhibitory activity of the compounds was determined by measuring the amount of inorganic phosphate released from the hydrolysis of adenosine monophosphate (AMP) by e5'NT. The reaction was carried out in a Tris-HCl buffer (pH 7.4) containing the enzyme, AMP, and the test compound. The amount of released phosphate was quantified using the malachite green method. IC50 values were determined from dose-response curves.[4]

Experimental Workflow Diagram

e5NT_Inhibitor_Workflow start Start: Synthesize Thiazole Derivatives (3a-3f) prepare_assay Prepare Assay Mixture: - e5'NT Enzyme - AMP (Substrate) - Test Compound start->prepare_assay docking Molecular Docking Studies start->docking incubation Incubate at 37°C prepare_assay->incubation stop_reaction Stop Reaction incubation->stop_reaction measure_phosphate Measure Released Phosphate (Malachite Green Method) stop_reaction->measure_phosphate calculate_ic50 Calculate IC50 Values measure_phosphate->calculate_ic50 sar Structure-Activity Relationship (SAR) Analysis calculate_ic50->sar docking->sar

Caption: Workflow for e5'NT inhibitor screening and analysis.

Case Study 3: Anticancer and Antimicrobial Chalcone Derivatives

Chalcones are a class of compounds known for their diverse biological activities. By combining the 1-(2-amino-4-methylthiazol-5-yl)ethanone scaffold with various aromatic aldehydes through a Claisen-Schmidt condensation, a series of novel chalcone derivatives were synthesized and evaluated for their anticancer and antimicrobial properties.[2]

Comparative Biological Activity

The synthesized compounds were screened for their in vitro anticancer activity against a panel of cancer cell lines and for their antimicrobial activity against various bacterial and fungal strains.[2]

Anticancer Activity (% Growth Inhibition at 10⁻⁵ M)

CompoundLeukemia (CCRF-CEM)Leukemia (HL-60(TB))Breast Cancer (MCF7)
9 35.832.128.4
10 12.515.29.8

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureusPseudomonas aeruginosaCandida albicans
10 125250250
Ciprofloxacin 0.50.25-
Fluconazole --1

Experimental Protocols

General Procedure for Synthesis: The chalcone derivatives were synthesized by reacting 1-(2-amino-4-methylthiazol-5-yl)ethanone with various substituted benzaldehydes in the presence of potassium tert-butylate in ethanol under reflux. The resulting solid products were purified by recrystallization.[2]

In vitro Anticancer Screening (NCI): The compounds were evaluated for their ability to inhibit the growth of various human tumor cell lines. The methodology is similar to the NCI-60 screen described previously, where cell viability is assessed after a 48-hour incubation with the test compounds.[2]

Antimicrobial Susceptibility Testing: The antimicrobial activity of the compounds was determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC). Serial dilutions of the compounds were prepared in a 96-well plate, and a standardized inoculum of the test microorganism was added. The plates were incubated, and the MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[2]

Logical Relationship Diagram

SAR_Logic scaffold 1-(2-amino-4-methylthiazol -5-yl)ethanone Scaffold modification Chemical Modification (Claisen-Schmidt Condensation with Aromatic Aldehydes) scaffold->modification derivatives Chalcone Derivatives (e.g., compounds 9 & 10) modification->derivatives anticancer Anticancer Activity derivatives->anticancer antimicrobial Antimicrobial Activity derivatives->antimicrobial sar_conclusion Structure-Activity Relationship: - Substitution on the aromatic ring influences biological activity. anticancer->sar_conclusion antimicrobial->sar_conclusion

References

Safety Operating Guide

Proper Disposal of 1-(2-Methylthiazol-4-yl)ethanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like 1-(2-Methylthiazol-4-yl)ethanone is not just a regulatory requirement but a critical practice to protect personnel and the environment. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound may cause skin, eye, and respiratory irritation.[1][2] Therefore, proper personal protective equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side shields or chemical splash goggles.[1]
Lab Coat Standard laboratory coat to prevent skin contact.[1]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[2][3]

Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following protocol outlines the general steps for its proper disposal as hazardous chemical waste.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: As soon as this compound is no longer needed, it must be declared as hazardous waste.

  • Segregate from Other Waste Streams: Do not mix this compound with non-hazardous waste. It should be collected in a dedicated and properly labeled waste container.

  • Check for Incompatibilities: Store this compound away from strong oxidizing agents to prevent any adverse chemical reactions.

Step 2: Waste Collection and Storage
  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure screw-top lid. The container should be in good condition, free from leaks or cracks.

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 3: Arrange for Professional Disposal
  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a pickup.

  • Provide Necessary Documentation: Be prepared to provide the EHS office with a completed hazardous waste disposal form, detailing the contents and quantity of the waste.

  • Professional Disposal: The final step is the disposal of the contents and container at an approved waste disposal plant.[1][2][4] This should only be handled by trained professionals. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][4][5]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Step 1: Preparation & Segregation cluster_collection Step 2: Waste Collection & Storage cluster_disposal Step 3: Professional Disposal A Don Personal Protective Equipment (PPE) B Designate this compound as Hazardous Waste A->B C Segregate from Non-Hazardous Waste B->C D Use Labeled, Compatible Waste Container E Store in Designated Satellite Accumulation Area (SAA) D->E F Utilize Secondary Containment E->F G Contact Environmental Health & Safety (EHS) H Complete Hazardous Waste Disposal Form G->H I Transfer to Approved Waste Disposal Facility H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(2-Methylthiazol-4-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and a comprehensive disposal plan.

Hazard Profile and Personal Protective Equipment (PPE)

Based on the hazard profile of similar thiazole derivatives, 1-(2-Methylthiazol-4-yl)ethanone should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[1] The following table summarizes the recommended PPE for handling this compound.

PPE Item Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene)To prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and airborne particles.
Body Protection Standard laboratory coatTo prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.To prevent inhalation of vapors, dust, or aerosols that may cause respiratory irritation.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

1. Preparation and Engineering Controls:

  • Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

  • Spill Kit: Have a chemical spill kit appropriate for handling solid and liquid organic compounds readily available.

2. Handling Procedures:

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

  • Avoiding Contamination: Do not allow the chemical to come into contact with skin, eyes, or clothing.[1]

  • Aerosol and Dust Generation: Minimize the generation of dust and aerosols. If the compound is a solid, handle it carefully to avoid creating airborne particles.

3. First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.

  • Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan for this compound

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. All chemical waste should be treated as hazardous unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.

1. Waste Identification and Segregation:

  • Hazardous Waste Designation: As soon as this compound is no longer needed, it must be declared as hazardous waste.

  • Segregation: Do not mix this waste with non-hazardous waste. Collect it in a dedicated and compatible waste container. Avoid mixing with incompatible materials such as strong oxidizing agents.

2. Waste Container and Labeling:

  • Container: Use a clean, dry, and chemically compatible container with a secure lid. Ensure the container is in good condition and free from leaks.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.

3. Storage and Collection:

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Waste Pickup: When the container is full or has been in the SAA for the maximum allowed time (consult your institutional guidelines), arrange for a pickup by your institution's EHS office or a licensed hazardous waste disposal contractor.[2][3][4]

4. Decontamination of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5]

  • Rinsate Collection: The rinsate from the first rinse is considered hazardous waste and must be collected and disposed of accordingly. Depending on the toxicity of the chemical, subsequent rinses may also need to be collected as hazardous waste.[3][5]

  • Disposal of Rinsed Containers: Once properly decontaminated and air-dried, the empty container can typically be disposed of as regular laboratory glass or plastic waste. Deface the original label before disposal.[5]

Workflow for Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Cleanup prep_sds Consult SDS & Assess Risk prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_chem Handle Chemical prep_workspace->handle_chem handle_exp Perform Experiment handle_chem->handle_exp disp_waste Segregate Hazardous Waste handle_exp->disp_waste clean_decon Decontaminate Workspace handle_exp->clean_decon disp_label Label Waste Container disp_waste->disp_label disp_store Store in SAA disp_label->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup disp_pickup->clean_decon clean_ppe Remove & Dispose of PPE clean_decon->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.